molecular formula C14H9ClFN B158768 2-(3-Chloro-4-fluorophenyl)indole CAS No. 1868-88-8

2-(3-Chloro-4-fluorophenyl)indole

Cat. No.: B158768
CAS No.: 1868-88-8
M. Wt: 245.68 g/mol
InChI Key: QNYJRNHACDLRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-fluorophenyl)indole (CAS 1868-88-8) is a high-purity halogenated 2-arylindole offered for research and development. This compound features the indole nucleus, a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds . The indole structure enables diverse non-covalent interactions with biological targets, facilitating binding to multiple receptors with high affinity . The specific 2-arylindole structure, substituted at the C-2 position with a 3-chloro-4-fluoro-phenyl group, is a promising molecular framework for developing new bioactive agents . The incorporation of chlorine and fluorine atoms is a established strategy to fine-tune a molecule's properties; these halogens can influence lipophilicity, metabolic stability, and binding affinity through steric and electronic effects, potentially enhancing the compound's potency and selectivity . Research into similar halogenated 2-arylindoles and related Schiff base derivatives has demonstrated a wide spectrum of investigated biological activities, including antimicrobial, antioxidant, and anticancer properties . This makes this compound a valuable building block for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns, particularly in antimicrobial and anticancer drug discovery . The product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYJRNHACDLRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371454
Record name 2-(3-Chloro-4-fluorophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1868-88-8
Record name 2-(3-Chloro-4-fluorophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1868-88-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(3-Chloro-4-fluorophenyl)indole chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloro-4-fluorophenyl)indole is a substituted aromatic heterocyclic compound belonging to the 2-arylindole class. The indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in natural products and pharmacologically active compounds. The presence of halogen atoms, specifically chlorine and fluorine, on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and modulate its biological activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines a general synthetic approach, and discusses the potential pharmacological relevance of this class of compounds.

Chemical Properties

A summary of the key chemical identifiers and physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₉ClFN[1][2][3]
Molecular Weight 245.69 g/mol [1][2]
CAS Number 1868-88-8[1][4]
IUPAC Name 2-(3-chloro-4-fluorophenyl)-1H-indole[5]
SMILES C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)Cl[4]
Melting Point 170-173 °C[1]
Boiling Point (Predicted) 420.5 °C at 760 mmHg[4]
Density (Predicted) 1.34 g/cm³[4]
Appearance Pale cream to pale orange to pale brown crystals or powder[5]

Synthesis

The most common and versatile method for the synthesis of 2-arylindoles is the Fischer indole synthesis .[6][7][8][9] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable ketone or aldehyde.

General Experimental Protocol: Fischer Indole Synthesis of 2-Arylindoles

A general procedure for the synthesis of 2-arylindoles via the Fischer indole synthesis is as follows:

  • Hydrazone Formation: An appropriately substituted phenylhydrazine is reacted with an acetophenone derivative in a suitable solvent, such as ethanol or acetic acid. This reaction is often carried out at room temperature or with gentle heating to form the corresponding phenylhydrazone.[6][8]

  • Cyclization: An acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the reaction mixture.[6][7][8]

  • Heating: The mixture is then heated to an elevated temperature, typically ranging from 80 to 200 °C, to effect the cyclization and subsequent elimination of ammonia, leading to the formation of the indole ring.[8]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then typically extracted with an organic solvent, and the crude product is purified by recrystallization or column chromatography.

dot

General workflow for the Fischer indole synthesis.

Note: While this provides a general outline, the specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, would need to be optimized for the synthesis of this compound.

Spectral Data

Potential Pharmacological Significance

The 2-arylindole scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[10] The incorporation of halogen atoms can further enhance the pharmacological profile of these molecules.

  • Anticancer Activity: Halogenated indoles have been investigated for their potential as anticancer agents. The presence of halogens can influence the binding affinity to various protein targets involved in cancer progression.[11][12]

  • Antimicrobial Activity: Indole derivatives, including halogenated analogs, have demonstrated activity against various bacterial and fungal strains.[11][12] Multi-halogenation of the indole core has been shown to enhance antifungal potency.[11]

  • Anti-inflammatory Activity: Some indole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[13]

  • Neurological Activity: The indole nucleus is a core component of many neuroactive compounds. Substituted indoles are being explored for their potential in treating various neurological disorders.

The specific biological activities of this compound have not been extensively reported. However, based on the known activities of related compounds, it represents a promising candidate for further investigation in various therapeutic areas.

dot

Biological_Activities Indole 2-Arylindole Scaffold Anticancer Anticancer Indole->Anticancer Antimicrobial Antimicrobial Indole->Antimicrobial AntiInflammatory Anti-inflammatory Indole->AntiInflammatory Neurological Neurological Activity Indole->Neurological

Potential pharmacological activities of 2-arylindoles.

Conclusion

This compound is a molecule of interest for medicinal chemists and drug discovery professionals. Its chemical properties are well-defined, and a general synthetic route via the Fischer indole synthesis is established. While specific experimental data on its synthesis, spectral characteristics, and biological activity are currently limited, the broader class of 2-arylindoles and halogenated indoles shows significant promise in various therapeutic areas. Further research into the specific properties and biological evaluation of this compound is warranted to fully elucidate its potential.

References

Technical Guide: 2-(3-Chloro-4-fluorophenyl)indole (CAS 1868-88-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloro-4-fluorophenyl)indole is a halogenated 2-arylindole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry. The indole nucleus is a core component of numerous natural products and pharmacologically active compounds, valued for its ability to engage in diverse non-covalent interactions with biological targets. The specific substitution of a 3-chloro-4-fluorophenyl group at the C-2 position of the indole ring suggests its potential as a molecular framework for the development of novel bioactive agents. The strategic incorporation of chlorine and fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, potentially enhancing its potency and selectivity. Research into analogous halogenated 2-arylindoles has revealed a broad spectrum of biological activities, including antimicrobial and anticancer properties, making this compound a valuable building block for structure-activity relationship (SAR) studies.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 1868-88-8[2][3]
Molecular Formula C₁₄H₉ClFN[2][3]
Molecular Weight 245.68 g/mol [2][3]
IUPAC Name 2-(3-chloro-4-fluorophenyl)-1H-indole[2]
Appearance Light yellow solid / Pale brown powder[3]
Melting Point 170-173 °C[3]
Boiling Point (Predicted) 420.5 ± 30.0 °C[3]
Density (Predicted) 1.340 ± 0.06 g/cm³[3]
pKa (Predicted) 15.74 ± 0.30[3]
InChI Key QNYJRNHACDLRSI-UHFFFAOYSA-N[2]
SMILES C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)Cl[2]

Synthesis

General Experimental Protocol: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the likely precursors are phenylhydrazine and 3'-chloro-4'-fluoroacetophenone.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product phenylhydrazine Phenylhydrazine catalyst Acid Catalyst (e.g., Polyphosphoric Acid) phenylhydrazine->catalyst acetophenone 3'-Chloro-4'-fluoroacetophenone acetophenone->catalyst product This compound catalyst->product heat Heat G compound 2-Arylindole Derivative kinase Protein Kinase (e.g., GSK-3β) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate proliferation Cell Proliferation p_substrate->proliferation G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound (CAS 1868-88-8) derivatization Chemical Modification (e.g., N-alkylation, N-sulfonylation) start->derivatization library Compound Library derivatization->library in_vitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) library->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization Iterative Design

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(3-Chloro-4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Chloro-4-fluorophenyl)indole is a halogenated arylindole that has garnered interest within the medicinal chemistry landscape. As a derivative of the indole scaffold, a privileged structure in drug discovery, this compound holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a putative synthesis protocol based on established methods, and an exploration of its potential biological activities. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this guide combines known data with information from closely related analogues to present a thorough profile.

Molecular Structure and Identification

This compound possesses a core indole ring system substituted at the 2-position with a 3-chloro-4-fluorophenyl group. The presence and specific placement of the halogen atoms on the phenyl ring are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Table 1: Molecular Identifiers and Physicochemical Properties

ParameterValueReference(s)
CAS Number 1868-88-8[1][2][3]
Molecular Formula C₁₄H₉ClFN[1][2][4]
Molecular Weight 245.68 g/mol [1][2][4]
IUPAC Name 2-(3-chloro-4-fluorophenyl)-1H-indole[5]
InChI Key QNYJRNHACDLRSI-UHFFFAOYSA-N[1]
SMILES C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)Cl[5]
Physical Form Crystals or crystalline powder[2]
Color Pale cream to pale orange to pale brown[2]
Melting Point 170-173 °C[4][6]
Boiling Point (Predicted) 420.5 °C at 760 mmHg[6]
Density (Predicted) 1.34 g/cm³[6]

Synthesis Methodology

Putative Synthetic Protocol via Fischer Indole Synthesis

This protocol is a generalized procedure based on established Fischer Indole Synthesis methodologies for similar 2-arylindoles.

Step 1: Formation of the Phenylhydrazone

The synthesis would commence with the reaction of phenylhydrazine with 1-(3-chloro-4-fluorophenyl)ethan-1-one to form the corresponding phenylhydrazone.

  • Reactants:

    • Phenylhydrazine

    • 1-(3-chloro-4-fluorophenyl)ethan-1-one

  • Solvent: Ethanol or acetic acid

  • Procedure: Equimolar amounts of phenylhydrazine and 1-(3-chloro-4-fluorophenyl)ethan-1-one are dissolved in the chosen solvent. The mixture is typically heated to reflux for 1-2 hours to ensure complete condensation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude phenylhydrazone, which may be used in the next step without further purification or can be purified by recrystallization.

Step 2: Acid-Catalyzed Cyclization

The crude or purified phenylhydrazone is then subjected to cyclization in the presence of an acid catalyst.

  • Reactant: Phenylhydrazone from Step 1

  • Catalyst: Polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid such as sulfuric acid (H₂SO₄).[7]

  • Solvent: Often, the reaction is carried out neat with PPA or in a high-boiling solvent like xylene when using other catalysts.

  • Procedure: The phenylhydrazone is mixed with the acid catalyst and heated to a high temperature (typically 150-200 °C) for several hours. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled and then carefully quenched with ice water or a base solution to neutralize the acid. The precipitated crude product is collected by filtration, washed with water, and dried. Purification is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) followed by recrystallization to afford pure this compound.

Fischer_Indole_Synthesis_Workflow cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Cyclization and Purification Phenylhydrazine Phenylhydrazine Condensation Condensation (Heat, Ethanol/Acetic Acid) Phenylhydrazine->Condensation Acetophenone 1-(3-chloro-4-fluorophenyl)ethan-1-one Acetophenone->Condensation Phenylhydrazone Phenylhydrazone Intermediate Condensation->Phenylhydrazone Cyclization Acid-Catalyzed Cyclization (PPA or ZnCl₂, Heat) Phenylhydrazone->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Purification Purification (Column Chromatography, Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

A putative workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available in the public domain. The following are predicted spectral characteristics based on the analysis of its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - A broad singlet for the indole N-H proton (δ > 10 ppm). - A singlet or narrow multiplet for the C3-H of the indole ring (δ ~ 6.5-7.0 ppm). - A series of multiplets in the aromatic region (δ ~ 7.0-8.0 ppm) corresponding to the protons of the indole and the substituted phenyl rings. The protons on the 3-chloro-4-fluorophenyl ring would exhibit complex splitting patterns due to H-H and H-F coupling.
¹³C NMR - Resonances for the carbon atoms of the indole and phenyl rings in the aromatic region (δ ~ 100-140 ppm). - The carbon bearing the fluorine (C-4' of the phenyl ring) would show a large C-F coupling constant. - The carbon attached to the indole ring (C-2) and the carbon bearing the chlorine (C-3' of the phenyl ring) would also have distinct chemical shifts.
Mass Spec. - A molecular ion peak (M⁺) at m/z ≈ 245, corresponding to the molecular weight. - An isotopic pattern for the molecular ion peak (M+2) at approximately one-third the intensity of the M⁺ peak, characteristic of the presence of one chlorine atom. - Fragmentation patterns would likely involve cleavage of the bond between the indole and phenyl rings.
IR Spec. - A sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. - C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹. - C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region. - C-F and C-Cl stretching vibrations in the fingerprint region (typically below 1200 cm⁻¹).

Potential Biological and Pharmacological Activities

The 2-arylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] While specific biological data for this compound is lacking, its structural features suggest potential in several therapeutic areas.

Anticancer Activity

Many 2-arylindole derivatives have demonstrated potent anticancer properties.[1] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells.[1] It is plausible that this compound could exhibit cytotoxicity against various cancer cell lines. The halogen substituents on the phenyl ring can enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.

Table 3: Anticancer Activity of Representative 2-Arylindoles (for illustrative purposes)

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-PhenylindoleVarious25.4 - 38.1[8]
2-Phenylindole-3-carboxaldehyde oximeVarious4.4 - 6.9[8]
6'-MeO-naphthalen-2'-yl indole derivativeVarious0.6[8]
Antimicrobial Activity

Halogenated indoles are also known for their antimicrobial effects. The presence of chlorine and fluorine in this compound may confer activity against a range of bacteria and fungi. The mechanism could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication.

Table 4: Antimicrobial Activity of Representative Indole Derivatives (for illustrative purposes)

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-triazole derivativesS. aureus, E. coli3.125 - 50[9]
Multi-halogenated indolesCandida species10 - 50[10]

Signaling Pathway Involvement (Hypothesized)

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of other 2-arylindoles, several pathways can be hypothesized as potential targets.

Putative_Signaling_Pathways cluster_cancer Potential Anticancer Mechanisms cluster_inflammation Potential Anti-inflammatory Mechanisms Compound This compound Apoptosis Induction of Apoptosis Compound->Apoptosis may induce CellCycle Cell Cycle Arrest Compound->CellCycle may cause NFkB NF-κB Inhibition Compound->NFkB may inhibit NOS Nitric Oxide Synthase (NOS) Inhibition Compound->NOS may inhibit Caspase Caspase Activation Apoptosis->Caspase

Hypothesized signaling pathway interactions of this compound.

For instance, some 2-arylindoles have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[8] Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines and can sensitize cancer cells to apoptosis. Additionally, inhibition of nitric oxide synthase (NOS) is another reported mechanism for some 2-arylindoles, which has implications for both inflammation and cancer.[8]

Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemistry and drug discovery due to its privileged 2-arylindole scaffold and halogen substitution pattern. While specific experimental data for this compound is sparse, analogies to related structures strongly suggest its potential as an anticancer and antimicrobial agent.

Future research should focus on the definitive synthesis and purification of this compound to enable comprehensive characterization. Detailed spectroscopic analysis (NMR, MS, IR, and X-ray crystallography) is required to unequivocally confirm its structure. Subsequently, a thorough biological evaluation, including in vitro screening against a panel of cancer cell lines and microbial strains to determine its IC₅₀ and MIC values, is warranted. Mechanistic studies to elucidate the specific signaling pathways it modulates will be crucial for understanding its mode of action and for guiding any future drug development efforts. The data presented in this guide, though partially based on analogy, provides a solid foundation for initiating such investigations.

References

Synthesis of 2-(3-Chloro-4-fluorophenyl)indole: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthetic Routes, Experimental Protocols, and Biological Significance of a Key Heterocyclic Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, 2-arylindoles have garnered significant attention due to their therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of a specific, halogenated 2-arylindole, 2-(3-Chloro-4-fluorophenyl)indole, a promising scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed synthetic methodologies, quantitative data, and insights into its potential biological applications.

Synthetic Strategies for this compound

The construction of the this compound scaffold can be achieved through several established synthetic methodologies. The most prominent among these are the Fischer indole synthesis and the Larock indole synthesis, each offering distinct advantages in terms of substrate scope, reaction conditions, and scalability.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the formation of the indole ring. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable ketone or aldehyde. For the synthesis of this compound, the key precursors are phenylhydrazine and 1-(3-chloro-4-fluorophenyl)ethan-1-one.

Reaction Scheme:

Fischer_Indole_Synthesis cluster_conditions Conditions phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone ketone 1-(3-Chloro-4-fluorophenyl)ethan-1-one ketone->hydrazone acid_catalyst Acid Catalyst (e.g., H+, ZnCl2) acid_catalyst->hydrazone heat Heat heat->hydrazone product This compound hydrazone->product [3,3]-Sigmatropic Rearrangement & Cyclization

Figure 1. Fischer Indole Synthesis of this compound.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that provides a convergent and highly regioselective route to substituted indoles.[1] This method involves the reaction of an o-haloaniline with a disubstituted alkyne in the presence of a palladium catalyst and a base.[1] For the synthesis of this compound, the likely precursors would be o-iodoaniline and 1-(3-chloro-4-fluorophenyl)-2-ethynylbenzene, or a related alkyne.

Reaction Scheme:

Larock_Indole_Synthesis cluster_conditions Conditions aniline o-Iodoaniline product This compound aniline->product alkyne 1-Ethynyl-3-chloro-4-fluorobenzene alkyne->product pd_catalyst Pd Catalyst (e.g., Pd(OAc)2) pd_catalyst->product base Base (e.g., K2CO3) base->product

Figure 2. Larock Indole Synthesis of this compound.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis (General Procedure)
  • Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 1-(3-chloro-4-fluorophenyl)ethan-1-one (1.0 eq).

  • The reaction mixture is stirred at room temperature or gently heated for 1-2 hours to facilitate the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Once hydrazone formation is complete, an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like sulfuric acid) is added to the reaction mixture.

  • The mixture is then heated to a temperature ranging from 80°C to 150°C for several hours. The optimal temperature and reaction time will depend on the specific acid catalyst and substrates used.

  • Work-up and Purification: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Larock Indole Synthesis (General Procedure)
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the o-haloaniline (e.g., o-iodoaniline, 1.0 eq), the alkyne (e.g., 1-ethynyl-3-chloro-4-fluorobenzene, 1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃, if required), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

  • A suitable anhydrous solvent, such as DMF, DMSO, or toluene, is added to the reaction mixture.

  • Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Physicochemical and Spectroscopic Data

While a comprehensive, publicly available dataset for the spectroscopic characterization of this compound is limited, some physical properties are known from commercial suppliers.

PropertyValue
Molecular Formula C₁₄H₉ClFN
Molecular Weight 245.68 g/mol
Appearance White to off-white solid
Melting Point 170-173 °C

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the protons of the indole ring and the 3-chloro-4-fluorophenyl group. The N-H proton of the indole would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would display signals for all 14 carbon atoms in the molecule, with characteristic shifts for the aromatic carbons and the carbons of the indole ring.

  • IR Spectroscopy: The IR spectrum would be expected to show a characteristic N-H stretching vibration for the indole ring, along with C-H and C=C stretching vibrations for the aromatic systems.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (245.68 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Biological Significance and Potential Applications

Halogenated indoles, and 2-arylindoles in particular, are recognized as "privileged structures" in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[2] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of 2-arylindole derivatives as anticancer agents.[3][4] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of signaling pathways, and induction of apoptosis.[3] While specific data for this compound is not extensively reported, related halogenated 2-arylindoles have shown promising activity against various cancer cell lines.

Antimicrobial Activity

The indole scaffold is also a key feature in many compounds with antimicrobial properties. Halogenation of the indole ring has been shown to enhance antibacterial and antifungal activity.[5][6][7] For instance, certain halogenated indoles have demonstrated potent activity against drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and have been shown to inhibit biofilm formation.[1][5]

Summary and Future Directions

This compound represents a valuable scaffold for the development of new therapeutic agents. Its synthesis can be reliably achieved through established methods like the Fischer and Larock indole syntheses. The presence of the chloro and fluoro substituents on the 2-phenyl ring offers opportunities for fine-tuning the pharmacological properties of potential drug candidates.

Further research is warranted to fully elucidate the biological activity profile of this specific compound. Detailed in vitro and in vivo studies are needed to quantify its anticancer and antimicrobial efficacy and to understand its mechanism of action. The development of robust and scalable synthetic routes will be crucial for its future application in drug discovery and development programs. This technical guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this promising heterocyclic compound.

References

The Biological Frontier: A Technical Guide to the Activity of Halogenated Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Halogenated indole derivatives represent a burgeoning class of bioactive molecules with significant therapeutic potential. The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold profoundly influences their physicochemical properties and biological activities. This guide provides an in-depth exploration of the anticancer, antimicrobial, antiviral, and neurological activities of these compounds. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. The unique chemical attributes of halogenated indoles have established them as privileged structures in medicinal chemistry, with numerous derivatives showing promise in preclinical and clinical studies.[1]

Anticancer Activity

Halogenated indole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical cellular signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Data

The anticancer efficacy of various halogenated indole derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Indoles 5-Fluorospirobrassinin AnalogJurkat, MCF-7, HCT116< 10[2]
3-(3,5-bis-trifluoromethylphenylamino) spiro{indoline-3,5'[4',5']dihydrothiazol}HCT-11632.2[3]
Indole-vinyl sulfone derivativeVariousNot Specified[1]
Chlorinated Indoles 2,4-Cl₂ and 4-NO₂ conjugatesMCF-712.2 and 14.5[4]
2,4-Cl₂ and 4-NO₂ conjugatesHepG214.8 and 18.3[4]
3-(4-chlorophenyl) indole derivativeMCF-7, MDA-MB-46813.2 and 8.2[4]
33a (Chlorine substituted)Various15.43[1]
Brominated Indoles 3-Brominated Indole DerivativeMCF-7, A549, Hela0.46, 0.21, 0.32[4]
3-(4-bromobenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamideA549, Bel7402, HepG2, HeLa, HCT116Potent Activity[5]
Iodinated Indoles Not specified in provided results
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Halogenated indole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the halogenated indole derivative in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways in Cancer

Halogenated indoles often exert their anticancer effects by targeting key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and NF-κB pathways are two such critical cascades frequently dysregulated in cancer.[6][7][8]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[7] Certain halogenated spiro-oxindoles have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes HalogenatedIndole Halogenated Indole Derivatives HalogenatedIndole->Akt Inhibition PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of halogenated indole derivatives.

The NF-κB signaling pathway plays a crucial role in inflammation and cell survival, and its dysregulation is implicated in cancer.[9] Indole compounds can modulate NF-κB signaling, thereby affecting cancer cell viability.[7][8]

NF_kappaB_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Transcription Gene Transcription (Survival, Proliferation) HalogenatedIndole Halogenated Indole Derivatives HalogenatedIndole->IKK Inhibition DNA DNA NFkB_n->DNA Binds to DNA->Transcription

Caption: NF-κB signaling pathway and the inhibitory action of halogenated indole derivatives.

Antimicrobial Activity

Halogenated indole derivatives have emerged as potent agents against a variety of pathogenic microorganisms, including bacteria and fungi. Their ability to inhibit biofilm formation and virulence factors makes them attractive candidates for the development of new antimicrobial drugs.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Fluorinated Indoles 5-FluoroindoleAcinetobacter baumannii64[10]
Chlorinated Indoles 4-ChloroindoleEscherichia coli (UPEC)75[11]
5-ChloroindoleEscherichia coli (UPEC)75[11]
5-Chloro-2-methyl indoleEscherichia coli (UPEC)75[11]
4-Bromo-6-chloroindoleStaphylococcus aureus20-30[12]
5-Bromo-6-chloroindoleStaphylococcus aureus30[12]
Brominated Indoles 6-BromoindoleAcinetobacter baumannii64[10]
4,6-DibromoindoleCandida species10-50[13]
5-Bromo-4-chloroindoleCandida species10-50[13]
Brominated Indole 74Gram-negative bacteria2-4[14]
Iodinated Indoles 4-IodoindoleEscherichia coli (UPEC)< 100[11]
5-IodoindoleEscherichia coli (UPEC)< 100[11]
6-IodoindoleEscherichia coli (UPEC)< 100[11]
5-IodoindoleAcinetobacter baumannii64[10]
6-Bromo-4-iodoindoleStaphylococcus aureus20[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Halogenated indole derivative stock solution

  • 96-well microtiter plates

  • Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the halogenated indole derivative in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Fluorinated indole derivatives, in particular, have shown significant promise as antiviral agents, with potent activity against viruses such as HIV and HCV.

Quantitative Antiviral Data

The half-maximal effective concentration (EC50) is used to quantify the antiviral activity of a compound.

Compound ClassDerivativeVirusEC50Reference
Fluorinated Indoles Indole-3yl analog with (R)-Me at piperazine 2-positionHIV-14.0 nMNot specified in provided results
Pyridine-fused indole derivativeHIV-117 nMNot specified in provided results
4-Fluorophenyl ring-appended indole derivativeHCV1.02 µM[15]
3-Fluorophenyl analogHCV0.92 µM[15]
Chlorinated Indoles Indole-triazole conjugate (6f)Candida albicans2 µg/mL[16]
Brominated Indoles Not specified in provided results
Iodinated Indoles Not specified in provided results
Experimental Protocol: Antiviral Screening Assay

A general workflow for screening compounds for antiviral activity is depicted below.

Antiviral_Screening_Workflow Start Start: Compound Library CellCulture 1. Seed Host Cells in 96-well plates Start->CellCulture CompoundAddition 2. Add Halogenated Indole Derivatives (serial dilutions) CellCulture->CompoundAddition VirusInfection 3. Infect Cells with Virus CompoundAddition->VirusInfection Incubation 4. Incubate for a defined period (e.g., 48-72 hours) VirusInfection->Incubation CPE 5. Assess Cytopathic Effect (CPE) or Viral Marker Expression Incubation->CPE DataAnalysis 6. Data Analysis: Calculate EC50 and CC50 CPE->DataAnalysis End End: Identify Hits DataAnalysis->End

Caption: General workflow for an in vitro antiviral screening assay.

Neurological Activity

Halogenated indole derivatives have shown affinity for various receptors in the central nervous system, particularly serotonin (5-HT) and dopamine receptors, suggesting their potential as therapeutic agents for neurological and psychiatric disorders.

Quantitative Neurological Data

The inhibitory constant (Ki) is a measure of the binding affinity of a compound for a receptor.

Compound ClassDerivativeReceptorKiReference
Brominated Indoles 6-Bromoaplysinopsin5-HT2C0.33 µM[17]
6-Bromoaplysinopsin5-HT2A2.0 µM[17]
6-Bromo-2'-de-N-methylaplysinopsin5-HT2C2.3 µM[17]
6-Bromo-2'-de-N-methylaplysinopsin5-HT2A> 100 µM[17]
Halogenated Indoles Dual halogen substituted (7i, 7j, 7k)SERT< 10 nM[18]
7nD2307 nM[18]
7mD2593 nM[18]
Experimental Protocol: Radioligand Binding Assay for 5-HT Receptors

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[19][20][21][22]

Materials:

  • Cell membranes expressing the target 5-HT receptor (e.g., from HEK293 cells)

  • Radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors)

  • Halogenated indole derivative test compound

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Prepare serial dilutions of the halogenated indole derivative.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and the test compound at various concentrations.

  • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start: Prepare Reagents PlateSetup 1. Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding Start->PlateSetup Incubation 2. Incubate to reach equilibrium PlateSetup->Incubation Filtration 3. Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing 4. Wash Filters Filtration->Washing Counting 5. Add Scintillation Cocktail & Count Radioactivity Washing->Counting Analysis 6. Data Analysis: Calculate IC50 and Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Perspectives

Halogenated indole derivatives have unequivocally demonstrated a broad spectrum of potent biological activities. The strategic placement of halogen atoms on the indole ring system provides a powerful tool for modulating their pharmacological properties. The quantitative data and experimental protocols presented in this guide underscore the immense potential of this class of compounds in the development of novel therapeutics for a range of diseases, from cancer and infectious diseases to neurological disorders. Future research should continue to explore the structure-activity relationships of these derivatives, focusing on optimizing their potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for their successful translation into clinical applications. The versatility of the halogenated indole scaffold ensures that it will remain a fertile ground for drug discovery for years to come.

References

The Therapeutic Promise of 2-Arylindoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of 2-arylindoles, a privileged scaffold in medicinal chemistry.

The 2-arylindole core is a significant structural motif found in a multitude of biologically active compounds, demonstrating a remarkable range of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the therapeutic applications of 2-arylindoles, focusing on their synthesis, mechanisms of action, and quantitative biological data. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Therapeutic Landscape of 2-Arylindoles

2-Arylindoles have emerged as a "privileged structure" in drug discovery, capable of interacting with multiple biological targets with high affinity.[2] This versatility has led to their investigation across various therapeutic areas, including oncology, inflammation, neurodegenerative diseases, and infectious diseases.

Anticancer Activity

A substantial body of research highlights the potent anticancer properties of 2-arylindole derivatives. These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of tubulin polymerization, modulation of the estrogen receptor (ER), induction of reactive oxygen species (ROS)-mediated apoptosis, and inhibition of the NF-κB signaling pathway.[3][4]

Anti-inflammatory Effects

The anti-inflammatory potential of 2-arylindoles is linked to their ability to inhibit key mediators of the inflammatory cascade. Notably, certain derivatives have demonstrated inhibitory activity against nitric oxide synthase (NOS) and the transcription factor NF-κB, both of which play crucial roles in the inflammatory response.[5] Some compounds have also been evaluated for their inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][7][8][9][10]

Neuroprotective Properties

Emerging evidence suggests that 2-arylindoles may hold promise for the treatment of neurodegenerative disorders. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to scavenge reactive oxygen species, which are implicated in the pathophysiology of diseases like Alzheimer's and Parkinson's.[11][12][13]

Antifungal Applications

Several 2-arylindole derivatives have exhibited significant antifungal activity, particularly against pathogenic species such as Candida albicans and Aspergillus fumigatus.[14][15][16][17] This makes them attractive candidates for the development of new antifungal agents, an area of significant unmet medical need.

Quantitative Biological Data

The following tables summarize the reported biological activities of various 2-arylindole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 2-Arylindoles (IC50 Values)

Compound/DerivativeCell LineIC50 (µM)Reference
2-aryl-amino-4-(3'-indolyl)thiazole (17b)MCF-7 (Breast)1.86[3]
Indole-vinyl sulfone (9)Various cancer cell linesPotent (specific values in source)[4]
Benzimidazole-indole (8)Various cancer cell lines50 nM (average)[4]
1,4-dihydropyrazolo[4,3-b]indoles (34, 35a, 35b)A549, HCT-116, MDA-MB-231, MCF-70.58–2.41[4]
3-(6-phenylimidazo[2,1-b][1][3][4]thiadiazole-2-yl)-1H-indole (60a)SUIT-2 (Pancreatic)8.4[4]
3-(6-phenylimidazo[2,1-b][1][3][4]thiadiazole-2-yl)-1H-indole (60a)Panc-1 (Pancreatic)9.8[4]
3-(6-phenylimidazo[2,1-b][1][3][4]thiadiazole-2-yl)-1H-indole (60b)SUIT-2 (Pancreatic)5.16[4]
Thiazolyl-indole-2-carboxamide (6i)MCF-7 (Breast)6.10 ± 0.4[18]
Thiazolyl-indole-2-carboxamide (6v)MCF-7 (Breast)6.49 ± 0.3[18]
Indole-aryl amide (2)MCF-7 (Breast)0.81[19]
Indole-aryl amide (2)PC3 (Prostate)2.13[19]
Indole-aryl amide (3)HeLa (Cervical)5.64[19]

Table 2: Anti-inflammatory Activity of 2-Arylindoles (IC50 Values)

Compound/DerivativeTargetIC50 (µM)Reference
2-phenylindole (1)Nitrite Production38.1 ± 1.8[5]
2-phenylindole (1)NF-κB Inhibition25.4 ± 2.1[5]
3-carboxaldehyde oxime substituted 2-phenylindole (5)Nitrite Production4.4 ± 0.5[5]
3-carboxaldehyde oxime substituted 2-phenylindole (5)NF-κB Inhibition6.9 ± 0.8[5]
Cyano substituted 2-phenylindole (7)Nitrite Production4.8 ± 0.4[5]
Cyano substituted 2-phenylindole (7)NF-κB Inhibition8.5 ± 2.0[5]
6′-MeO-naphthalen-2′-yl indole (10at)NF-κB Inhibition0.6 ± 0.2[5]

Table 3: Antifungal Activity of 2-Arylindoles (MIC Values)

Compound/DerivativeFungal SpeciesMIC (µg/mL)Reference
4,6-dibromoindoleCandida albicans25[14]
5-bromo-4-chloroindoleCandida albicans25[14]
4,6-dibromoindoleNon-albicans Candida spp.10-50[14]
5-bromo-4-chloroindoleNon-albicans Candida spp.10-50[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-arylindoles.

Synthesis of 2-Arylindoles

1. Fischer Indole Synthesis [1][20][21][22][23]

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.

  • Step 1: Hydrazone Formation: An appropriate arylhydrazine is condensed with an aldehyde or ketone in a suitable solvent (e.g., ethanol or acetic acid) to form the corresponding arylhydrazone. This reaction is often acid-catalyzed.

  • Step 2: Indolization: The isolated or in situ generated arylhydrazone is heated in the presence of a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃) catalyst.[23]

  • Mechanism: The reaction proceeds through a[3][3]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[21][23]

  • Microwave-Assisted Protocol: For a more rapid and efficient synthesis, the reaction can be carried out under microwave irradiation, often leading to higher yields and shorter reaction times.[1][20]

2. Palladium-Catalyzed Sonogashira Coupling [24][25][26][27][28]

The Sonogashira coupling provides an efficient route to 2-arylindoles through the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

  • Reaction Components: The reaction typically involves an ortho-haloaniline (e.g., 2-iodoaniline), a terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like DMF.[24][25]

  • Procedure: The reactants are stirred at room temperature or heated, often under an inert atmosphere, until the reaction is complete.

  • Domino Reaction: This method can be employed in a one-pot domino reaction where the Sonogashira coupling is followed by an intramolecular cyclization to directly form the 2-arylindole scaffold.[26]

  • Microwave-Assisted Protocol: Microwave irradiation can be used to accelerate the reaction. A sealed microwave vial containing the reactants is heated to the desired temperature for a specified time.[24]

Biological Assays

1. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 2-arylindole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2. NF-κB Inhibition Assay

This assay determines the ability of 2-arylindoles to inhibit the activation of the NF-κB signaling pathway.

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and pre-treated with the test compounds for a specific duration before being stimulated with an NF-κB activator, such as lipopolysaccharide (LPS).

  • Measurement of NF-κB Activity:

    • Reporter Gene Assay: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). NF-κB activation is quantified by measuring the reporter gene activity.

    • Western Blot Analysis: The nuclear translocation of the p65 subunit of NF-κB can be assessed by separating nuclear and cytoplasmic fractions of cell lysates and performing Western blotting with an anti-p65 antibody.

    • Immunofluorescence: The subcellular localization of NF-κB can be visualized by immunofluorescence microscopy using an antibody against an NF-κB subunit.

  • Data Analysis: The inhibitory effect of the 2-arylindoles is determined by comparing the level of NF-κB activation in treated cells to that in stimulated, untreated cells. IC₅₀ values can be calculated from dose-response curves.

3. Reactive Oxygen Species (ROS) Generation Assay

This assay measures the intracellular production of ROS induced by 2-arylindoles.

  • Cell Culture and Treatment: Cells are seeded in a multi-well plate and treated with the 2-arylindole compounds.

  • Fluorescent Probe Incubation: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or dihydroethidium (DHE), is added to the cells. These probes are non-fluorescent until they are oxidized by ROS.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

  • Data Analysis: The level of ROS production in treated cells is compared to that in untreated control cells.

4. Competitive Estrogen Receptor (ER) Binding Assay [29][30][31][32]

This assay determines the ability of 2-arylindoles to bind to the estrogen receptor.

  • Assay Principle: The assay measures the displacement of a radiolabeled or fluorescently labeled estradiol from the estrogen receptor by the test compound.

  • Reagents: The assay requires a source of estrogen receptor (e.g., rat uterine cytosol or recombinant human ER), a labeled estradiol ligand (e.g., [³H]estradiol or a fluorescent estradiol derivative), and the test compounds.

  • Procedure: A fixed concentration of the labeled estradiol is incubated with the estrogen receptor in the presence of varying concentrations of the 2-arylindole derivative.

  • Measurement: After reaching equilibrium, the amount of bound labeled ligand is measured. For radiolabeled ligands, this is typically done by separating the bound and free ligand and quantifying the radioactivity. For fluorescently labeled ligands, fluorescence polarization is often used.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound labeled ligand against the concentration of the test compound. The IC₅₀ value, which is the concentration of the test compound that displaces 50% of the labeled ligand, is determined from this curve.

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of 2-arylindoles are a result of their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

NF_kappa_B_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 binds IKK IKK Complex TLR4->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Arylindole 2-Arylindole Arylindole->IKK inhibits Gene Pro-inflammatory Gene Expression NFkappaB_nuc->Gene induces

Inhibition of the NF-κB signaling pathway by 2-arylindoles.

ROS_Mediated_Apoptosis cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm Arylindole 2-Arylindole ROS Increased ROS Arylindole->ROS Bax Bax activation ROS->Bax Bcl2 Bcl-2 inhibition ROS->Bcl2 inhibits CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC prevents Caspase9 Caspase-9 CytoC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

ROS-mediated intrinsic apoptosis pathway induced by 2-arylindoles.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanistic Studies cluster_optimization Lead Optimization Synthesis 2-Arylindole Synthesis (e.g., Fischer, Sonogashira) Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assay (MTT) Characterization->Anticancer AntiInflammatory Anti-inflammatory Assay (NOS, NF-κB) Characterization->AntiInflammatory Neuroprotection Neuroprotection Assay (ROS scavenging) Characterization->Neuroprotection Antifungal Antifungal Assay (MIC determination) Characterization->Antifungal Mechanism Mechanism of Action (e.g., Tubulin Polymerization, ER Binding, ROS Generation) Anticancer->Mechanism AntiInflammatory->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR LeadOpt Lead Optimization SAR->LeadOpt

General workflow for the discovery and development of 2-arylindole-based therapeutics.

Conclusion

The 2-arylindole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Their broad spectrum of biological activities, coupled with well-established synthetic routes, makes them an attractive area of focus for medicinal chemists and drug discovery scientists. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting field. Future efforts in lead optimization, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, are poised to unlock the full therapeutic potential of this remarkable class of compounds.

References

Spectroscopic and Synthetic Profile of 2-(3-Chloro-4-fluorophenyl)indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 2-(3-Chloro-4-fluorophenyl)indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of this compound offers unique electronic and steric properties for further molecular design and development.

Physicochemical Properties

Basic physicochemical data for this compound are summarized in the table below.

PropertyValue
CAS Number 1868-88-8
Molecular Formula C₁₄H₉ClFN
Molecular Weight 245.68 g/mol
Melting Point 170-173 °C

Spectroscopic Data

Detailed spectroscopic data are crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra for this exact compound are not widely published in publicly accessible databases, the following tables present predicted and expected data based on the analysis of closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the indole ring and the substituted phenyl ring, as well as a characteristic broad singlet for the N-H proton of the indole.

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.1br sN-H (Indole)
~7.8-7.0mAromatic Protons

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached halogen atoms and the aromatic system.

Chemical Shift (δ, ppm)Assignment
~140-110Aromatic and Heterocyclic Carbons
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be a key identifier.

m/zInterpretation
~245/247[M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3400N-H stretch (Indole)
~1600-1450C=C stretching (Aromatic)
~1100-1000C-F stretch
~800-600C-Cl stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, reveals the electronic transitions within the molecule. Indole and its derivatives generally exhibit characteristic absorption bands.

λmax (nm)Interpretation
~270-290π → π* transitions of the indole ring

Experimental Protocols

The synthesis of this compound can be effectively achieved via the Fischer indole synthesis.[1][2][3][4] This classic method involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone or aldehyde.[1][2][3][4]

Synthesis of this compound via Fischer Indole Synthesis

This protocol outlines the general steps for the synthesis, which can be adapted and optimized based on laboratory conditions.

dot

Caption: Synthetic workflow for this compound.

Step 1: Hydrazone Formation In a suitable reaction vessel, dissolve 3'-Chloro-4'-fluoroacetophenone in a solvent such as ethanol or acetic acid. Add an equimolar amount of phenylhydrazine. A catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction. Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting phenylhydrazone may precipitate out of the solution and can be isolated by filtration.

Step 2: Indolization (Cyclization) The isolated phenylhydrazone is then subjected to cyclization. A common and effective method is to heat the hydrazone in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). The reaction mixture is typically heated to a temperature range of 100-180 °C. The progress of the reaction should be monitored by TLC.

Step 3: Work-up and Purification Upon completion of the reaction, the mixture is cooled to room temperature and then carefully poured into ice-water to quench the reaction. The crude product will precipitate and can be collected by vacuum filtration. Further purification is typically achieved by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[5] Final purification to obtain a high-purity product can be performed by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).[5]

General Spectroscopic Characterization Protocol

The following are general procedures for obtaining the spectroscopic data.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Mass Spectrometry: Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.

IR Spectroscopy: IR spectra are commonly recorded using a Fourier-transform infrared (FTIR) spectrophotometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an attenuated total reflectance (ATR) accessory.

UV-Vis Spectroscopy: UV-Vis spectra are obtained using a dual-beam UV-Vis spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., methanol or ethanol) to a known concentration, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow to confirm the structure of the synthesized compound.

dot

Spectroscopic_Analysis_Logic cluster_data Acquired Spectroscopic Data cluster_interpretation Data Interpretation MS Mass Spectrum (m/z) MW Molecular Weight and Formula Confirmation MS->MW IR IR Spectrum (cm⁻¹) FG Functional Group Identification IR->FG NMR NMR Spectra (¹H, ¹³C) Connectivity Structural Connectivity (Atom-to-Atom) NMR->Connectivity Structure Confirmed Structure of This compound MW->Structure FG->Structure Connectivity->Structure

Caption: Logical flow of spectroscopic data interpretation.

This guide provides a foundational understanding of the key spectroscopic features and a reliable synthetic route for this compound. Researchers can utilize this information for the synthesis, characterization, and further development of novel compounds based on this promising scaffold.

References

The Indole Nucleus: A Cornerstone of Modern Drug Discovery and Biological Understanding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Substituted Indoles for Researchers, Scientists, and Drug Development Professionals.

Introduction

The indole scaffold, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry and chemical biology. Its presence in a vast array of naturally occurring and synthetic molecules with profound physiological activity underscores its importance. From the regulation of plant growth to the modulation of neurotransmission and the treatment of debilitating diseases, substituted indoles have consistently been at the forefront of scientific discovery. This technical guide provides a comprehensive overview of the history, discovery, and synthesis of key substituted indoles, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathways.

The Dawn of Indole Chemistry: From Dyes to a Privileged Scaffold

The story of indole is intrinsically linked to the study of the vibrant blue dye, indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1] This seminal discovery laid the groundwork for over a century of research into this versatile heterocycle. The indole structure, consisting of a benzene ring fused to a pyrrole ring, imparts a unique electronic character that makes it an excellent pharmacophore.[1]

Naturally Occurring Indoles: Nature's Blueprint for Bioactivity

Long before chemists began to synthesize substituted indoles in the laboratory, nature had already harnessed the power of the indole nucleus in a remarkable diversity of molecules.

Auxins: The Master Regulators of Plant Growth

The discovery of auxins, the first class of plant hormones to be identified, is a cornerstone of plant biology. Charles Darwin and his son Francis, in the late 19th century, observed that the tip of a plant coleoptile was responsible for sensing light and transmitting a signal that caused the plant to bend towards it. In 1928, Frits Went successfully isolated this growth-promoting substance, which he named auxin, meaning "to grow" in Greek.[2] Later, this substance was identified as indole-3-acetic acid (IAA) .

Auxin exerts its effects by modulating gene expression through a sophisticated signaling pathway. At low auxin concentrations, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," facilitating the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein, which is part of an SCF ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby liberating ARFs to activate gene expression.[3][4]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB SCF-TIR1/AFB (E3 Ubiquitin Ligase) Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds Ub Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARE Auxin Response Element (ARE) in DNA ARF->ARE binds Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression activates Ub->Aux_IAA ubiquitination

Auxin Signaling Pathway
Tryptophan, Serotonin, and Melatonin: The Indole Core in Neurotransmission and Homeostasis

The essential amino acid tryptophan is the biochemical precursor to a number of vital indole-containing biomolecules. Through enzymatic conversion, tryptophan is transformed into the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin . Serotonin plays a crucial role in regulating mood, appetite, and sleep, while melatonin is central to the control of circadian rhythms.

Indole Alkaloids: A Rich Source of Pharmacological Agents

Plants and fungi produce a vast and structurally diverse array of indole alkaloids, many of which possess potent pharmacological activities. The first indole alkaloid to be isolated was strychnine , by Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1818.[5] Later, in 1918, the ergot alkaloid ergotamine was isolated.[5] These discoveries paved the way for the identification of thousands of indole alkaloids, including the anti-cancer agents vinblastine and vincristine , and the antihypertensive drug reserpine .[5][6]

Synthetic Substituted Indoles in Modern Medicine

The structural insights gained from naturally occurring indoles, coupled with advances in synthetic organic chemistry, have led to the development of numerous life-changing drugs.

Indomethacin: A Potent Anti-inflammatory Agent

Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), was first synthesized in the early 1960s. It exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.

The Triptans: A Revolution in Migraine Treatment

The development of sumatriptan in the 1980s marked a paradigm shift in the acute treatment of migraine.[7] Sumatriptan and other triptans are selective agonists of the serotonin 5-HT1B and 5-HT1D receptors. Their anti-migraine effects are mediated by vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.[8]

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like sumatriptan, couple to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and vasoconstriction.

Triptan_Signaling_Pathway cluster_membrane Cell Membrane Sumatriptan Sumatriptan Receptor 5-HT1B/1D Receptor Sumatriptan->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Vasoconstriction, Reduced Neuronal Firing) PKA->Response leads to

Triptan (5-HT1B/1D) Signaling Pathway
Ondansetron: A Breakthrough in Antiemetic Therapy

Ondansetron, introduced in 1990, revolutionized the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. It is a highly selective antagonist of the serotonin 5-HT3 receptor.

Unlike other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel.[9] When serotonin binds to the 5-HT3 receptor, it opens a channel that is permeable to cations (Na+, K+, and Ca2+), leading to rapid depolarization of the neuron. Ondansetron blocks this channel, thereby inhibiting the signaling that leads to the vomiting reflex.[9]

Ondansetron_Signaling_Pathway cluster_membrane Postsynaptic Membrane Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor binds and opens Ondansetron Ondansetron Ondansetron->Receptor blocks Ion_Channel Cation Channel Depolarization Neuronal Depolarization (Vomiting Reflex Signal) Ion_Channel->Depolarization Cation influx causes

Ondansetron (5-HT3) Signaling Pathway

Quantitative Data on Substituted Indoles

The following tables summarize key quantitative data for various classes of substituted indoles, providing a basis for comparison of their biological activities.

Table 1: Binding Affinities (Ki, nM) of Triptans for Human Serotonin (5-HT) Receptors

Triptan5-HT1A5-HT1B5-HT1D5-HT1E5-HT1F5-HT2A5-HT2C5-HT7
Sumatriptan>100011.24.0199.515.8>1000>1000251.2
Zolmitriptan125.92.52.0125.919.9199.5125.9199.5
Naratriptan251.26.35.010015.8316.2316.21000
Rizatriptan398.13.22.51000100100010001000
Almotriptan158.55.03.2125.912.6100010001000
Eletriptan15.83.22.01007.9100158.579.4
Frovatriptan125.96.315.8100019.910001000100

Data compiled from various sources. Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Anticancer Activity (IC50, µM) of Selected Indole Alkaloids

CompoundCell LineCancer TypeIC50 (µM)Reference
VeiutamineHCT-116Colon0.3[10]
Makaluvamine FHCT-116Colon0.17[10]
3,5-Diprenyl indoleMIA PaCa-2Pancreatic9.5[8]
3-Arylthio-1H-indole derivativeMCF-7Breast0.0045[8]
Quinoline-indole derivativeVarious-0.002 - 0.011
Benzimidazole-indole derivativeVarious-0.05

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Key Synthetic Methodologies for Substituted Indoles

The construction of the indole ring system is a central theme in organic synthesis. Several named reactions have become indispensable tools for the preparation of substituted indoles.

Fischer Indole Synthesis

Developed in 1883, the Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles.[11] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.

Fischer_Indole_Synthesis_Workflow Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone (Intermediate) Arylhydrazine->Arylhydrazone Carbonyl Aldehyde or Ketone Carbonyl->Arylhydrazone Enehydrazine Enehydrazine (Tautomer) Arylhydrazone->Enehydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Cyclization Cyclization & Aromatization Sigmatropic->Cyclization Indole Substituted Indole Cyclization->Indole

Fischer Indole Synthesis Workflow

This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[3][7][12][13]

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a 50 mL round-bottom flask, dissolve acetophenone (2.0 g) in ethanol (6 mL).

  • To the stirred solution, add phenylhydrazine (1.8 g) dropwise.

  • Add 8-10 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture under reflux at approximately 80°C for 45 minutes.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Dry the resulting acetophenone phenylhydrazone and determine the yield.

Step 2: Cyclization to 2-Phenylindole

  • In a 100 mL round-bottom flask, place polyphosphoric acid (4 g).

  • Add the acetophenone phenylhydrazone (1.2 g) from Step 1 to the flask.

  • Heat the mixture in an oil bath at 120-130°C for 10 minutes, with occasional stirring.

  • Cool the reaction mixture to room temperature and then add 10-15 mL of ice-cold water.

  • Stir the mixture vigorously to break up the solid.

  • Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a milder and often higher-yielding alternative to the Fischer method, particularly for the synthesis of indoles unsubstituted at the 2- and 3-positions.[14][15] The reaction proceeds in two main steps: the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization.[14][15]

Leimgruber_Batcho_Workflow o_Nitrotoluene o-Nitrotoluene Enamine Enamine Intermediate o_Nitrotoluene->Enamine DMF_Acetal DMF Acetal + Pyrrolidine DMF_Acetal->Enamine Reduction Reductive Cyclization (e.g., H2, Pd/C or Raney Ni, Hydrazine) Enamine->Reduction Indole Substituted Indole Reduction->Indole

Leimgruber-Batcho Indole Synthesis Workflow

This protocol provides a general outline for the Leimgruber-Batcho synthesis.[14][15][16]

Step 1: Enamine Formation

  • A mixture of the o-nitrotoluene derivative, N,N-dimethylformamide dimethyl acetal, and pyrrolidine is heated, typically in a solvent such as DMF.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The resulting enamine can be isolated or used directly in the next step.

Step 2: Reductive Cyclization

  • The enamine intermediate is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • A reducing agent is added. Common reducing systems include:

    • Palladium on carbon (Pd/C) with hydrogen gas.

    • Raney nickel with hydrazine hydrate.

    • Stannous chloride (SnCl2).

    • Sodium hydrosulfite (Na2S2O4).

  • The reaction is stirred at room temperature or with gentle heating until the reduction and cyclization are complete.

  • The catalyst is removed by filtration, and the solvent is evaporated.

  • The crude indole is purified by chromatography or recrystallization.

Conclusion

The journey of substituted indoles, from their discovery in natural products to their rational design as targeted therapeutics, is a testament to the power of chemical synthesis and the intricate relationship between molecular structure and biological function. The indole nucleus continues to be a fertile ground for drug discovery, with ongoing research exploring new synthetic methodologies and novel therapeutic applications. The quantitative data, experimental protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers at the forefront of this exciting and impactful field.

References

The Fluorine Factor: A Technical Guide to Modulating Lipophilicity and Metabolic Stability of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic properties allow for the fine-tuning of a molecule's physicochemical characteristics, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth examination of how fluorination affects two critical parameters for drug candidates built on the privileged indole core: lipophilicity and metabolic stability. Through compiled experimental data, detailed protocols, and process visualizations, this document serves as a comprehensive resource for rational drug design and development.

Lipophilicity of Fluorinated Indoles: A Balancing Act

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a drug's solubility, permeability, and promiscuity. The introduction of fluorine can modulate lipophilicity in a context-dependent manner. While a single fluorine atom is often considered a "lipophilic hydrogen" mimic, increasing the degree of fluorination on an alkyl substituent typically decreases lipophilicity due to the atom's high electronegativity.

Quantitative Lipophilicity Data

The following table summarizes experimental logP data for a series of 3-substituted indoles, illustrating the impact of different fluorination patterns on an appended propyl group. The data shows that while the non-fluorinated parent compound is highly lipophilic, the introduction of fluorine, particularly in vicinal (on adjacent carbons) or terminal positions, can significantly reduce logP.

Compound IDSubstitution Pattern (at 3-position)Measured logP
Parent n-Propyl3.53
6a 3-Fluoropropyl3.32
6b 2,3-Difluoropropyl (anti)2.87
6c 2,3-Difluoropropyl (syn)2.89
6d 3,3-Difluoropropyl3.23
6e 3,3,3-Trifluoropropyl3.48
6f 2,2-Difluoropropyl3.20
Data sourced from J. Med. Chem. 2015, 58, 22, 9041–9060.
Experimental Protocol: LogP Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for determining logP values, overcoming many limitations of the traditional shake-flask method.

Objective: To determine the logP of a test compound by correlating its retention time with those of known reference standards.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Reference standards with known logP values.

  • Test compound.

  • DMSO for sample dissolution.

Procedure:

  • System Preparation: Equilibrate the C18 column with the starting mobile phase composition.

  • Standard Curve Generation:

    • Inject a series of 5-7 reference compounds with a range of known logP values that bracket the expected logP of the test compound.

    • Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 15 minutes).

    • Record the retention time (t_R) for each standard.

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot the logarithm of the capacity factor (log k) against the known logP values of the standards. Perform a linear regression to generate a standard curve equation (e.g., logP = m * log(k) + c).[1]

  • Test Compound Analysis:

    • Dissolve the test compound in DMSO and inject it into the HPLC system under the identical conditions used for the standards.

    • Record its retention time (t_R).

  • Data Analysis:

    • Calculate the capacity factor (k) for the test compound.

    • Using the linear regression equation from the standard curve, calculate the logP value of the test compound.[1]

Metabolic Stability of Fluorinated Indoles: Blocking the "Soft Spots"

The indole nucleus is susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP450) enzymes.[2] Common metabolic pathways include hydroxylation at various positions on the ring, leading to rapid clearance and poor pharmacokinetic profiles. The C-F bond is significantly stronger than the C-H bond, making it resistant to enzymatic cleavage. Strategically placing fluorine atoms at metabolically vulnerable positions—or "soft spots"—can effectively block oxidation, thereby enhancing metabolic stability.[2]

Quantitative Metabolic Stability Data

The data below demonstrates the dramatic improvement in metabolic stability achieved by fluorinating indole-based compounds. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater stability.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Species / System
UT-155 Non-fluorinated indole12.35-Mouse Liver Microsomes
32a 4-Fluoro-indazole analog13.29-Mouse Liver Microsomes
32c CF3-substituted indazole analog53.711.29Mouse Liver Microsomes
Indole Parent Indole12.35-Mouse Liver Microsomes
19a Indole with EWG at C321.77-Mouse Liver Microsomes
19b Indole with EDG at C39.29-Mouse Liver Microsomes
Data sourced from BenchChem and Xu et al.[2][3] Note: Direct comparison of absolute values between different studies should be made with caution; however, the trend of increased stability with fluorination/EWG substitution is evident.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a standard preclinical method to evaluate a compound's susceptibility to Phase I metabolism by CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Test compound and positive control compounds (e.g., a high-clearance and a low-clearance drug).

  • Organic solvent (e.g., ice-cold acetonitrile or methanol) containing an internal standard to terminate the reaction.

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer.

    • Thaw liver microsomes on ice and prepare a microsomal suspension in cold phosphate buffer (e.g., 0.5 mg/mL final protein concentration).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to wells containing the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.[4][5][6]

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[5] The 0-minute sample is prepared by adding the quenching solution before adding the NADPH system.

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.[4]

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear regression of this plot, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[2]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).[2]

Visualized Workflows and Metabolic Pathways

To further clarify the experimental and biological processes, the following diagrams illustrate the microsomal stability assay workflow and the primary metabolic fate of the indole ring.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis TestCompound Test Compound (1 µM) PreIncubate Pre-incubate Compound + Microsomes TestCompound->PreIncubate Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->PreIncubate NADPH_System NADPH System Initiate Initiate Reaction (Add NADPH) NADPH_System->Initiate PreIncubate->Initiate Timepoints Take Aliquots at 0, 5, 15, 30, 60 min Initiate->Timepoints Quench Quench with Cold ACN + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ & CLint Analyze->Calculate

Workflow for an in vitro microsomal stability assay.

G Indole Indole Substrate Metabolism CYP450 Enzymes (e.g., CYP2A6, 2C19, 2E1) + O2, NADPH Indole->Metabolism Products Oxidized Metabolites (e.g., Indoxyl, Oxindole) Metabolism->Products Hydroxylation Clearance Hepatic Clearance Products->Clearance FluorinatedIndole Fluorinated Indole (at metabolic 'soft spot') Blocked Metabolism Blocked due to strong C-F bond FluorinatedIndole->Blocked Stability Increased Metabolic Stability (Longer Half-Life) Blocked->Stability

Impact of fluorination on indole metabolism by CYP450.

Conclusion

The strategic fluorination of indole-based drug candidates is a powerful and validated approach to enhancing their pharmacokinetic profiles. By understanding the nuanced effects of fluorine substitution patterns on lipophilicity, medicinal chemists can optimize a compound's solubility and permeability. More significantly, by using fluorine to shield metabolically labile positions from CYP450-mediated oxidation, metabolic stability can be dramatically improved, leading to longer half-lives and lower clearance rates. The experimental protocols and data presented herein provide a foundational framework for the rational design, synthesis, and evaluation of next-generation fluorinated indole therapeutics.

References

An In-depth Technical Guide to 2-(3-Chloro-4-fluorophenyl)indole: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on 2-(3-Chloro-4-fluorophenyl)indole, a halogenated 2-arylindole derivative. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. The document covers its chemical properties, safety and handling protocols, and relevant experimental methodologies.

Compound Identification and Physicochemical Properties

This compound is a substituted indole, a "privileged scaffold" in medicinal chemistry due to its prevalence in pharmacologically active compounds.[1] The strategic incorporation of chlorine and fluorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity, potentially enhancing its potency and selectivity as a bioactive agent.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1868-88-8[2][3][4][5][6][7][8][9][10][11]
Molecular Formula C₁₄H₉ClFN[2][3][4][5][6][7][8][9][10][11]
Molecular Weight 245.68 g/mol (also reported as 245.69 g/mol and 245.679 g/mol )[2][3][4][5][8][10][11]
IUPAC Name 2-(3-chloro-4-fluorophenyl)-1H-indole[3]
Appearance Crystals, powder, or crystalline powder; Pale cream to pale orange to pale brown[3][5][9]
Melting Point 163.0 - 173.0 °C[2][3][4][5][8][9]
Boiling Point (Predicted) 420.5 ± 30.0 °C at 760 mmHg[4][5][9]
Density (Predicted) 1.340 ± 0.06 g/cm³[4][5][9]
pKa (Predicted) 15.74 ± 0.30[5][9]
LogP (Predicted) 4.62740[4]
Flash Point 208.1 °C[4]

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.[2][5][9] Adherence to standard laboratory safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Information

CategoryCodeStatementSource(s)
Hazard Statements H315 / H316Causes skin irritation.[9][12]
H317May cause an allergic skin reaction.[2]
H319 / H320Causes serious eye irritation.[2][9][12]
H335May cause respiratory irritation.[9][12]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
P271Use only outdoors or in a well-ventilated area.[9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][9]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P405Store locked up.
P501Dispose of contents/container in accordance with local regulations.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or if working in a poorly ventilated area.

Handling Procedures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generation of dust.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and tightly sealed container.[8]

Experimental Protocols

Synthesis of this compound:

The synthesis of 2-arylindoles like this compound can be achieved through several established methods, with the Fischer Indole Synthesis being a common and robust route.[1] This method involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde.

General Protocol via Fischer Indole Synthesis:

  • Hydrazone Formation:

    • React Phenylhydrazine with 1-(3-chloro-4-fluorophenyl)ethan-1-one (a ketone precursor) in a suitable solvent (e.g., ethanol).

    • The reaction is typically carried out at room temperature or with gentle heating to form the corresponding arylhydrazone.[1]

  • Indolization (Cyclization):

    • Treat the formed arylhydrazone with an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or sulfuric acid.[5][6]

    • Heat the reaction mixture to induce cyclization. The electron-withdrawing nature of the chloro and fluoro substituents may influence the reaction kinetics.[1]

    • The mechanism proceeds through a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia to yield the indole ring.

  • Work-up and Purification:

    • After the reaction is complete, neutralize the acid catalyst carefully.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography or recrystallization to obtain pure this compound.

G General Workflow: Fischer Indole Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization cluster_2 Step 3: Purification start Phenylhydrazine + 1-(3-chloro-4-fluorophenyl)ethan-1-one solvent Solvent (e.g., Ethanol) start->solvent Mix hydrazone Arylhydrazone Intermediate solvent->hydrazone Gentle Heat catalyst Acid Catalyst (e.g., PPA) hydrazone->catalyst Add cyclization Heat-induced Cyclization ([3,3]-sigmatropic rearrangement) catalyst->cyclization product_crude Crude 2-Arylindole cyclization->product_crude Ammonia elimination workup Neutralization & Extraction product_crude->workup purification Column Chromatography or Recrystallization workup->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the Fischer Indole Synthesis of 2-arylindoles.

Biological Activity and Potential Signaling Pathways

Derivatives of 2-phenylindole have demonstrated potential as anticancer agents, showing efficacy against various cancer cell lines.[1] The indole scaffold is known to interact with multiple biological targets through diverse non-covalent interactions.[1] Research into halogenated 2-arylindoles suggests a spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1]

While specific pathways for this compound are not detailed in the available literature, related indole derivatives have been shown to modulate key cancer-related signaling pathways. For instance, some indole compounds act as inhibitors of Protein Kinases (PKs), Epidermal Growth Factor Receptor (EGFR), or interfere with pathways like p53-MDM2, leading to cell cycle arrest and apoptosis in cancer cells.[13][14]

G Conceptual Signaling Pathway for Indole Derivatives in Cancer Indole 2-Arylindole Derivative (e.g., this compound) PK Protein Kinases (e.g., EGFR) Indole->PK Inhibition MDM2 MDM2 Indole->MDM2 Inhibition Prolif Cell Proliferation & Growth PK->Prolif Promotes Apoptosis Apoptosis (Programmed Cell Death) Apoptosis->Prolif Blocks p53 p53 MDM2->p53 Inhibits p53->Apoptosis Induces CycleArrest Cell Cycle Arrest p53->CycleArrest Induces CycleArrest->Prolif Blocks

Caption: Potential mechanisms of anticancer activity for 2-arylindole derivatives.

This document is intended for research purposes only and does not constitute a recommendation for therapeutic or diagnostic use in humans or animals.[1] All handling and experimental work should be conducted by qualified professionals in appropriate laboratory settings.

References

Methodological & Application

Application Notes and Protocols for the Larock Indole Synthesis of 2-(3-Chloro-4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The Larock indole synthesis is a powerful and versatile palladium-catalyzed reaction for the construction of substituted indoles from ortho-haloanilines and alkynes.[1][2] This method offers a convergent and efficient route to 2-arylindoles, a class of compounds with significant therapeutic potential. This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-(3-Chloro-4-fluorophenyl)indole, a halogenated 2-arylindole with potential applications in drug discovery. The presence of chloro and fluoro substituents on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug development.

Reaction Scheme and Mechanism

The Larock indole synthesis proceeds via a palladium-catalyzed cascade reaction. The catalytic cycle is initiated by the oxidative addition of an ortho-haloaniline to a Pd(0) species. Subsequent coordination and insertion of the alkyne, followed by intramolecular cyclization and reductive elimination, affords the desired indole product and regenerates the active Pd(0) catalyst.[1]

Reaction:

  • ortho-Iodoaniline + 1-(3-Chloro-4-fluorophenyl)ethyne → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the Larock indole synthesis of this compound. The data is based on typical yields and purities achieved for similar 2-arylindole syntheses and commercially available product specifications.

ParameterValue
Reactants & Stoichiometry
ortho-Iodoaniline1.0 equiv
1-(3-Chloro-4-fluorophenyl)ethyne1.2 equiv
Palladium(II) Acetate (Pd(OAc)₂)0.05 equiv (5 mol%)
Triphenylphosphine (PPh₃)0.10 equiv (10 mol%)
Potassium Carbonate (K₂CO₃)2.5 equiv
Lithium Chloride (LiCl)1.0 equiv
Reaction Conditions
SolventN,N-Dimethylformamide (DMF)
Temperature100 °C
Reaction Time12 - 24 hours
Product Characterization
Product NameThis compound
AppearanceOff-white to light brown solid
Molecular FormulaC₁₄H₉ClFN
Molecular Weight245.68 g/mol
Melting Point170-173 °C
Purity (by HPLC)>98%
Yield
Typical Isolated Yield75 - 85%

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Larock indole synthesis.

Materials:

  • ortho-Iodoaniline

  • 1-(3-Chloro-4-fluorophenyl)ethyne

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add ortho-iodoaniline (1.0 mmol, 219 mg), 1-(3-chloro-4-fluorophenyl)ethyne (1.2 mmol, 185 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), triphenylphosphine (0.1 mmol, 26.2 mg), anhydrous potassium carbonate (2.5 mmol, 345 mg), and anhydrous lithium chloride (1.0 mmol, 42.4 mg).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at 100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as an off-white to light brown solid.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Larock_Indole_Synthesis_Reaction cluster_reactants Reactants cluster_product Product o-Iodoaniline o-Iodoaniline Catalyst Pd(OAc)₂, PPh₃ K₂CO₃, LiCl, DMF, 100 °C o-Iodoaniline->Catalyst Arylacetylene 1-(3-Chloro-4-fluorophenyl)ethyne Arylacetylene->Catalyst Indole This compound Catalyst->Indole

Caption: Chemical reaction scheme for the Larock indole synthesis.

Larock_Synthesis_Workflow A 1. Reaction Setup - Add reactants, catalyst, base, and salt to a dry flask. B 2. Solvent Addition & Degassing - Add anhydrous DMF and purge with inert gas. A->B C 3. Reaction - Heat at 100 °C for 12-24 hours. B->C D 4. Work-up - Cool, dilute with EtOAc and water. C->D E 5. Extraction - Separate and combine organic layers. D->E F 6. Washing - Wash with water and brine. E->F G 7. Drying & Concentration - Dry over Na₂SO₄ and evaporate solvent. F->G H 8. Purification - Purify by column chromatography. G->H I Final Product This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Arylindoles from Indolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-step synthesis of 2-arylindoles from readily available indolines. This palladium-catalyzed methodology combines oxidative dehydrogenation and a C2-selective Heck-type arylation in a single pot, offering a streamlined approach to this important class of heterocyclic compounds. The reaction proceeds under mild conditions, utilizes molecular oxygen as the sole oxidant, and demonstrates a broad substrate scope with good functional group tolerance.

Introduction

2-Arylindoles are privileged structural motifs found in a wide array of bioactive natural products and pharmaceutical agents, exhibiting diverse pharmacological activities.[1] Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The described palladium-catalyzed one-step synthesis from indolines presents a more efficient and atom-economical alternative.[1][2] This process involves the initial palladium-catalyzed aerobic dehydrogenation of the indoline to an indole intermediate, followed by a regioselective C2-arylation with an arylboronic acid.[1]

Reaction Principle and Mechanism

The overall transformation is a tandem reaction initiated by the palladium(II)-catalyzed oxidative dehydrogenation of an indoline to form an indole. This is followed by a C2-selective Heck-type coupling with an arylboronic acid. The proposed catalytic cycle is depicted below.

Figure 1: Proposed Catalytic Cycle

The reaction commences with the coordination of the indoline to the Pd(II) catalyst, followed by β-hydride elimination to furnish the indole and a Pd(0) species. Molecular oxygen then reoxidizes Pd(0) to the active Pd(II) catalyst. Subsequently, the generated indole undergoes a Heck-type C2-arylation. This involves the oxidative addition of the arylboronic acid to Pd(0), followed by coordination of the indole, migratory insertion, and reductive elimination to yield the 2-arylindole product and regenerate the Pd(0) catalyst.

Quantitative Data Summary

The palladium-catalyzed one-step synthesis of 2-arylindoles from indolines demonstrates a broad substrate scope. The following tables summarize the isolated yields for the coupling of various substituted indolines with phenylboronic acid and the coupling of indoline with various arylboronic acids.

Table 1: Substrate Scope of Substituted Indolines
EntryIndolineProductYield (%)[1]
1Indoline2-Phenyl-1H-indole89
25-Methylindoline5-Methyl-2-phenyl-1H-indole85
36-Methylindoline6-Methyl-2-phenyl-1H-indole82
47-Methylindoline7-Methyl-2-phenyl-1H-indole78
55-Methoxyindoline5-Methoxy-2-phenyl-1H-indole92
66-Methoxyindoline6-Methoxy-2-phenyl-1H-indole88
75-Fluoroindoline5-Fluoro-2-phenyl-1H-indole75
86-Chloroindoline6-Chloro-2-phenyl-1H-indole72
95-(Trifluoromethyl)indoline2-Phenyl-5-(trifluoromethyl)-1H-indole65

Reaction Conditions: Indoline (0.3 mmol), phenylboronic acid (0.75 mmol), Pd(OAc)2 (10 mol%), neocuproine (20 mol%) in 1,2-dichlorobenzene (1.0 mL) at 40 °C under an O2 atmosphere for 48 h. Isolated yields are reported.[1]

Table 2: Substrate Scope of Arylboronic Acids
EntryArylboronic AcidProductYield (%)[1]
1Phenylboronic acid2-Phenyl-1H-indole89
24-Methylphenylboronic acid2-(p-Tolyl)-1H-indole87
33-Methylphenylboronic acid2-(m-Tolyl)-1H-indole84
44-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1H-indole91
53-Methoxyphenylboronic acid2-(3-Methoxyphenyl)-1H-indole86
64-Fluorophenylboronic acid2-(4-Fluorophenyl)-1H-indole78
74-Chlorophenylboronic acid2-(4-Chlorophenyl)-1H-indole75
84-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)-1H-indole68
9Naphthalen-2-ylboronic acid2-(Naphthalen-2-yl)-1H-indole80

Reaction Conditions: Indoline (0.3 mmol), arylboronic acid (0.75 mmol), Pd(OAc)2 (10 mol%), neocuproine (20 mol%) in 1,2-dichlorobenzene (1.0 mL) at 40 °C under an O2 atmosphere for 48 h. Isolated yields are reported.[1]

Experimental Protocols

The following is a general protocol for the palladium-catalyzed synthesis of 2-arylindoles from indolines.

Experimental Workflow General Experimental Workflow A Reaction Setup B Reagent Addition: - Indoline - Arylboronic Acid - Pd(OAc)2 - Neocuproine - 1,2-Dichlorobenzene A->B C Reaction Conditions: - O2 Atmosphere - 40 °C - 48 hours B->C D Work-up C->D E Purification: - Column Chromatography D->E F Characterization: - NMR - Mass Spectrometry E->F

Figure 2: General Experimental Workflow
Materials and Equipment

  • Indoline substrate

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Neocuproine

  • 1,2-Dichlorobenzene (DCB), anhydrous

  • Oxygen (balloon or cylinder)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Procedure
  • Reaction Setup: To a clean and dry Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (10 mol%) and neocuproine (20 mol%).

  • Reagent Addition: Under a counterflow of argon or nitrogen, add the indoline (1.0 equiv., 0.3 mmol) and the arylboronic acid (2.5 equiv., 0.75 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichlorobenzene (1.0 mL).

  • Oxygen Atmosphere: Evacuate and backfill the Schlenk tube with oxygen three times. Finally, leave the reaction mixture under an oxygen atmosphere (a balloon is sufficient).

  • Reaction: Place the reaction vessel in a preheated oil bath at 40 °C and stir for 48 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylindole.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Conclusion

The palladium-catalyzed one-step synthesis of 2-arylindoles from indolines is a powerful and efficient method for accessing this important class of compounds.[1] The mild reaction conditions, use of a green oxidant (O2), and broad substrate scope make it an attractive methodology for both academic research and industrial drug development. The detailed protocols and data provided herein should enable researchers to readily apply this synthetic strategy in their own laboratories.

References

Application Notes and Protocols for the Bischler-Möhlau Synthesis of 2-Aryl Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bischler-Möhlau indole synthesis is a classic organic reaction used to synthesize 2-aryl-substituted indoles from α-haloacetophenones and an excess of an aniline.[1] Despite its long history, the original protocol often suffered from harsh reaction conditions and low product yields.[1] However, recent advancements, particularly the use of microwave irradiation, have transformed this method into a more efficient and environmentally friendly procedure for the synthesis of a variety of 2-arylindoles.[2][3] These compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.

This document provides detailed protocols for both the traditional and modern microwave-assisted Bischler-Möhlau synthesis of 2-aryl indoles, along with a summary of quantitative data and diagrams illustrating the reaction mechanism and experimental workflow.

Data Presentation

The following table summarizes the quantitative data for different protocols of the Bischler-Möhlau synthesis of 2-aryl indoles, allowing for easy comparison of reaction conditions and yields.

Protocol VariantReactants (Molar Ratio)SolventCatalyst/AdditiveReaction ConditionsReaction TimeOverall Yield (%)Reference
Two-Step, Solvent-Free Microwave-Assisted Aniline:Phenacyl Bromide:NaHCO₃ (1:1:1) then N-Phenacylaniline:Anilinium BromideNoneNaHCO₃Step 1: Room Temp; Step 2: Microwave (540 W)3 h (Step 1) + 45-60 s (Step 2)50-56[2][3]
One-Pot, Solvent-Free Microwave-Assisted Aniline:Phenacyl Bromide (2:1)3 drops DMFNoneStir at RT, then Microwave (600 W)3 h (stirring) + 1 min (MW)52-75[3]
Conventional Method (Example for 2-phenylindole) Aniline:Phenacyl Bromide (excess aniline)High-boiling solventNoneConventional HeatingSeveral hours17[3]

Experimental Protocols

Protocol 1: One-Pot, Solvent-Free Microwave-Assisted Synthesis of 2-Arylindoles

This protocol offers a simplified and efficient method with improved yields compared to traditional approaches.[3]

Materials:

  • Substituted aniline

  • Substituted phenacyl bromide

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the substituted aniline (2 equivalents) and the substituted phenacyl bromide (1 equivalent).

  • Stir the mixture at room temperature for 3 hours.

  • Add 3 drops of dimethylformamide (DMF) to the mixture.

  • Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylindole.

Protocol 2: Two-Step, Solvent-Free Microwave-Assisted Synthesis of 2-Arylindoles

This protocol involves the isolation of the intermediate N-phenacylaniline before the cyclization step.[2][3]

Step A: Synthesis of N-Phenacylanilines

  • In a mortar, thoroughly mix the substituted aniline (1 equivalent), substituted phenacyl bromide (1 equivalent), and sodium bicarbonate (1 equivalent).

  • Allow the solid-state reaction to proceed at room temperature for 3 hours.

  • The resulting N-phenacylaniline can be used in the next step, in most cases without further purification.

Step B: Microwave-Assisted Cyclization to 2-Arylindoles

  • In a microwave-safe vessel, combine the N-phenacylaniline from Step A and the corresponding anilinium bromide.

  • Add 3 drops of dimethylformamide (DMF) to form a slurry.

  • Irradiate the mixture in a microwave reactor at 540 W for 45-60 seconds.

  • After cooling, purify the product by column chromatography on silica gel.

Mandatory Visualizations

Reaction Mechanism

The reaction mechanism of the Bischler-Möhlau synthesis is complex and can proceed through different pathways. The generally accepted mechanism for the formation of 2-aryl indoles involves the initial formation of an α-arylamino ketone, which then reacts with a second molecule of aniline to form a key intermediate that subsequently cyclizes.[1][4]

Bischler_Mohlau_Mechanism A α-Bromoacetophenone C α-Arylamino Ketone (Intermediate) A->C + B Aniline (1 eq.) B->C E Intermediate Adduct C->E + D Aniline (excess) D->E F Cyclization E->F G 2-Aryl Indole F->G - H₂O - Aniline·HBr H H₂O + Aniline·HBr

Caption: Reaction mechanism of the Bischler-Möhlau synthesis for 2-aryl indoles.

Experimental Workflow

The following diagram illustrates the one-pot, solvent-free microwave-assisted experimental workflow, which is a preferred modern approach due to its efficiency and simplicity.

Experimental_Workflow start Start reactants Mix Aniline (2 eq.) and Phenacyl Bromide (1 eq.) start->reactants stir Stir at Room Temperature (3 hours) reactants->stir dmf Add 3 drops of DMF stir->dmf microwave Microwave Irradiation (600 W, 1 min) dmf->microwave workup Cooling and Purification (Column Chromatography) microwave->workup product 2-Aryl Indole workup->product

Caption: Workflow for the one-pot, microwave-assisted Bischler-Möhlau synthesis.

References

One-Pot Synthesis of 2-Arylindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of 2-arylindole derivatives, a core structural motif in numerous pharmaceuticals and bioactive molecules. The following sections summarize key synthetic methodologies, present quantitative data for reaction optimization, and provide step-by-step experimental protocols.

Introduction

The indole scaffold is a privileged heterocycle in medicinal chemistry, and the introduction of an aryl group at the C2-position is a common strategy for modulating biological activity. One-pot syntheses offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying purification processes. This document outlines several powerful one-pot methods for the synthesis of 2-arylindoles, including transition-metal-catalyzed and transition-metal-free strategies.

Synthetic Methodologies

Several robust methods have been developed for the one-pot synthesis of 2-arylindoles. The choice of method often depends on the desired substitution pattern, functional group tolerance, and available starting materials. Key methodologies include:

  • Palladium-Catalyzed Reactions: These are among the most versatile and widely used methods. They often involve a domino or tandem sequence of reactions, such as Sonogashira coupling followed by cyclization, or a Heck-type reaction.

  • Fischer Indole Synthesis: A classic method that can be adapted to a one-pot protocol, typically involving the acid-catalyzed reaction of a phenylhydrazine with an aryl ketone.

  • Transition-Metal-Free Syntheses: These methods offer an alternative to palladium-catalyzed reactions, avoiding the use of expensive and potentially toxic metals.

Data Presentation: Comparison of One-Pot Synthetic Methods

The following tables summarize quantitative data from various one-pot synthetic approaches for 2-arylindole derivatives, allowing for easy comparison of reaction conditions and yields.

Table 1: Transition-Metal-Free Synthesis of 2-Arylindoles [1]

Entry2-Fluorobenzaldehyde DerivativeTime (h)Temperature (°C)Yield (%)
12-Fluorobenzaldehyde246075
22-Fluoro-4-methylbenzaldehyde246083
32,4-Difluorobenzaldehyde486065
42-Fluoro-5-nitrobenzaldehyde112078

Reaction Conditions: N-(2-methyl-3-nitrophenyl)acetamide (1.0 mmol), 2-fluorobenzaldehyde derivative (1.6 mmol), Cs₂CO₃ (3.6 mmol), DMF (3 mL).[1]

Table 2: Palladium-Catalyzed One-Pot Synthesis from Phenylglyoxal and Aniline Derivatives [2]

EntryAniline DerivativeProductYield (%)
1Aniline2-Phenylindole85
24-Methylaniline5-Methyl-2-phenylindole82
34-Methoxyaniline5-Methoxy-2-phenylindole75
44-Chloroaniline5-Chloro-2-phenylindole78

General Conditions: Phenylglyoxal (1.0 mmol), aniline derivative (2.0 mmol), [PdBr₂(rac-binap)] (1.0 mol%), Na₂SO₄ (200 mg), Methanol (10 mL), H₂ (800 psi), 120 °C, 48 h.[2]

Table 3: One-Pot Synthesis via Consecutive Sonogashira and Cacchi Reactions [3]

EntryAryl HalideAlkyneYield (%)
12-IodoanilinePhenylacetylene85
2N-TFA-2-iodoanilinePhenylacetylene92
3N-TFA-2-iodoaniline1-Hexyne88
4N-TFA-2-bromoanilinePhenylacetylene75

Optimized Conditions: N-trifluoroacetyl-2-haloaniline, terminal alkyne, K₂CO₃, DMF, 60°C.[3]

Table 4: Pd-Catalyzed One-Step Synthesis from Indolines [4]

EntryIndolineAryl HalideYield (%)
1IndolineIodobenzene85
25-MethoxyindolineIodobenzene82
3Indoline4-Iodotoluene80
4Indoline1-Iodo-4-methoxybenzene78

Reaction Conditions: Indoline (0.5 mmol), aryl iodide (1.0 mmol), Pd(OAc)₂ (10 mol%), O₂ (1 atm), DMSO, 100 °C.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Transition-Metal-Free One-Pot Synthesis of 2-Arylindoles[1]

This protocol describes a transition-metal-free method for the synthesis of 2-arylindoles from N-(2-methyl-3-nitrophenyl)acetamide and 2-fluorobenzaldehydes.

Materials:

  • N-(2-methyl-3-nitrophenyl)acetamide

  • Substituted 2-fluorobenzaldehyde

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of N-(2-methyl-3-nitrophenyl)acetamide (194 mg, 1.00 mmol) in DMF (3 mL) is added the corresponding 2-fluorobenzaldehyde (1.60 mmol) and cesium carbonate (1.17 g, 3.60 mmol).

  • The reaction mixture is stirred at 60 °C for the time indicated in Table 1. Some substrates may require a higher temperature of 120 °C for the reaction to proceed.[1]

  • Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-arylindole derivative.

Protocol 2: Palladium-Catalyzed One-Pot Synthesis from Phenylglyoxal and Aniline Derivatives[2]

This protocol details a palladium-catalyzed tandem process for the synthesis of 2-arylindoles from phenylglyoxal and anilines.

Materials:

  • Phenylglyoxal

  • Substituted aniline

  • [PdBr₂(rac-binap)]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • In a pressure vessel, phenylglyoxal (1.0 mmol), the aniline derivative (2.0 mmol), [PdBr₂(rac-binap)] (1.0 mol-%), and anhydrous sodium sulfate (200 mg) are combined in methanol (10 mL).

  • The vessel is charged with hydrogen gas to a pressure of 800 psi.

  • The reaction mixture is heated to 120 °C and stirred for 48 hours.

  • After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to give the 2-arylindole product.

Protocol 3: One-Pot Synthesis via Consecutive Sonogashira and Cacchi Reactions[3]

This protocol describes a one-pot, three-component synthesis of 2,3-disubstituted indoles. For the synthesis of 2-arylindoles, a terminal alkyne with an aryl substituent is used.

Materials:

  • N-trifluoroacetyl-2-iodoaniline

  • Arylacetylene

  • Potassium carbonate (K₂CO₃)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of N-trifluoroacetyl-2-iodoaniline (1.0 mmol), the arylacetylene (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol) in DMF (5 mL) is prepared in a sealed tube.

  • The reaction mixture is heated at 60 °C until the starting material is consumed (monitored by TLC).

  • The reaction is then cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • The crude product is purified by flash chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the described synthetic protocols.

G cluster_0 Protocol 1: Transition-Metal-Free Synthesis A Mix Reactants: N-(2-methyl-3-nitrophenyl)acetamide, 2-fluorobenzaldehyde, Cs₂CO₃ in DMF B Heat at 60-120 °C A->B Stir C Quench with Water & Extract with Ethyl Acetate B->C D Purify by Column Chromatography C->D E 2-Arylindole Product D->E G cluster_1 Protocol 2: Pd-Catalyzed Synthesis from Phenylglyoxal F Combine Phenylglyoxal, Aniline, Pd Catalyst, Na₂SO₄ in Methanol G Pressurize with H₂ (800 psi) & Heat at 120 °C for 48h F->G H Filter and Concentrate G->H I Purify by Column Chromatography H->I J 2-Arylindole Product I->J G cluster_2 Protocol 3: Sonogashira-Cacchi Domino Reaction K Combine N-TFA-2-iodoaniline, Arylacetylene, Pd/Cu catalysts, K₂CO₃ in DMF L Heat at 60 °C K->L Sonogashira Coupling & Cyclization M Workup: Dilute with Water, Extract L->M N Purify by Flash Chromatography M->N O 2-Arylindole Product N->O G cluster_3 General One-Pot Synthesis Logic start Starting Materials reaction One-Pot Reaction Vessel (Single Solvent/Reagent Addition) start->reaction Combine intermediate In situ generated intermediate(s) reaction->intermediate Domino/Tandem Sequence purification Purification reaction->purification Isolate intermediate->reaction product Final 2-Arylindole Product purification->product

References

Application Note: Spectroscopic Characterization of 2-(3-Chloro-4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of 2-(3-Chloro-4-fluorophenyl)indole using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra, this note presents predicted ¹H NMR, ¹³C NMR, and mass spectrometry data based on established principles and analysis of structurally related compounds. Detailed, standardized protocols for acquiring high-quality NMR and MS data are provided to guide researchers in their own analytical workflows. This information is crucial for the verification of synthesis, purity assessment, and further development of this compound in medicinal chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. These predictions are based on the analysis of substituent effects and comparison with known spectral data of similar indole and substituted benzene derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ at 400 MHz.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (indole NH)~ 8.2br s-
H-3 (indole)~ 6.8d~ 1.0
H-4 (indole)~ 7.6d~ 8.0
H-5 (indole)~ 7.2t~ 7.5
H-6 (indole)~ 7.1t~ 7.5
H-7 (indole)~ 7.4d~ 8.0
H-2' (phenyl)~ 7.9dd~ 2.0, 7.0
H-5' (phenyl)~ 7.2t~ 8.8
H-6' (phenyl)~ 7.6ddd~ 2.0, 4.5, 8.8

Note: Chemical shifts are referenced to residual solvent signals. Predicted values are estimates and may vary from experimental results.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ at 100 MHz.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (indole)~ 138
C-3 (indole)~ 102
C-3a (indole)~ 129
C-4 (indole)~ 121
C-5 (indole)~ 123
C-6 (indole)~ 120
C-7 (indole)~ 111
C-7a (indole)~ 137
C-1' (phenyl)~ 129 (d, JCF ≈ 3 Hz)
C-2' (phenyl)~ 128 (d, JCF ≈ 8 Hz)
C-3' (phenyl)~ 122 (d, JCF ≈ 18 Hz)
C-4' (phenyl)~ 159 (d, JCF ≈ 250 Hz)
C-5' (phenyl)~ 117 (d, JCF ≈ 21 Hz)
C-6' (phenyl)~ 130 (d, JCF ≈ 5 Hz)

Note: Chemical shifts are referenced to the solvent signal. Predicted values are estimates and may vary from experimental results. JCF denotes coupling constants between carbon and fluorine.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Peaks for this compound under Electron Ionization (EI).

m/zIonRelative Abundance
245/247[M]⁺High (isotope pattern for 1 Cl)
210[M-Cl]⁺Moderate
116[Indole fragment]⁺Moderate to High

Note: The molecular ion peak [M]⁺ is expected to show a characteristic 3:1 isotope pattern due to the presence of one chlorine atom. Fragmentation patterns are predicted based on typical behavior of similar compounds.

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and mass spectrometry data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Processing: Apply a line broadening of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz (for a 400 MHz ¹H spectrometer).

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more (adjust for desired signal-to-noise ratio).

    • Processing: Apply a line broadening of 1-2 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

  • Data Acquisition (Electron Ionization - EI):

    • Instrument: A mass spectrometer equipped with an EI source (e.g., a GC-MS system).

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-500.

    • Introduction Method: Direct insertion probe or via gas chromatography. If using GC, a suitable temperature program should be developed to ensure elution of the compound.

    • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve ms_prep Prepare Dilute Solution weigh->ms_prep transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr nmr_process NMR Data Processing (FT, Phasing, Baseline) h1_nmr->nmr_process c13_nmr->nmr_process ms_acq EI-MS Acquisition ms_prep->ms_acq ms_process MS Data Analysis (M⁺, Fragmentation) ms_acq->ms_process characterization Structural Confirmation nmr_process->characterization ms_process->characterization

Caption: Workflow for the spectroscopic characterization of this compound.

Structural Analysis Pathway

structural_analysis cluster_structure This compound cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_confirmation Structural Confirmation mol C₁₄H₉ClFN h1_nmr ¹H NMR (Proton Environment) mol->h1_nmr c13_nmr ¹³C NMR (Carbon Skeleton) mol->c13_nmr mol_ion Molecular Ion Peak (m/z 245/247) mol->mol_ion couplings J-Coupling (Connectivity) h1_nmr->couplings c13_nmr->couplings confirm Verified Structure couplings->confirm fragmentation Fragmentation Pattern mol_ion->fragmentation fragmentation->confirm

Caption: Logical pathway for structural elucidation using NMR and MS data.

Application Notes and Protocols for Antimicrobial Assays Using 2-(3-Chloro-4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Indole Scaffolds

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating an urgent and continuous search for new antimicrobial agents.[1] The indole nucleus, a privileged heterocyclic scaffold, is a core component of numerous compounds with significant biological activity.[2] Derivatives of indole have demonstrated a wide spectrum of pharmacological properties, including potent antimicrobial and antibiofilm effects against various pathogenic microorganisms.[2][3] The 2-phenylindole framework, in particular, has been a subject of interest in medicinal chemistry, with various analogs showing promising antibacterial and antifungal activities.[4][5]

This application note provides a comprehensive guide for the antimicrobial evaluation of 2-(3-Chloro-4-fluorophenyl)indole , a specific derivative of the 2-phenylindole class. While the broader class of indole derivatives has shown antimicrobial potential, the specific activity of this compound must be determined empirically.[6][7] These protocols are designed to provide researchers with a robust framework for screening and characterizing the antimicrobial properties of this and other novel compounds. The methodologies described herein are based on established standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and reproducibility.[8][9][10]

Physicochemical Properties of this compound

A foundational understanding of the test compound is critical for accurate assay preparation and interpretation.

PropertyValueSource
CAS Number 1868-88-8[11][12]
Molecular Formula C₁₄H₉ClFN[12][13]
Molecular Weight 245.68 g/mol [13][14]
Appearance Pale cream to pale orange to pale brown crystals or powder[12]
Melting Point 163.0-171.0 °C[12]
LogP 4.62740[11]

Note: These properties are based on available data and should be confirmed with the specific batch of the compound being used.

Part 1: Preliminary Screening via Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative technique for preliminary screening of antimicrobial activity.[15][16] It provides a rapid visual assessment of a compound's ability to inhibit microbial growth.[17][18]

Principle

A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a standardized bacterial suspension. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of growth inhibition will appear around the disk after incubation.[16][19] The size of this zone is influenced by the compound's potency, diffusion rate, and the microorganism's susceptibility.[18]

Experimental Workflow: Disk Diffusion Assay

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Mueller-Hinton Agar (MHA) plates E Inoculate MHA plates with the bacterial suspension to create a uniform lawn A->E B Prepare standardized bacterial inoculum (0.5 McFarland) B->E C Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) D Impregnate sterile filter paper disks with the test compound solution C->D F Aseptically place the impregnated disks on the agar surface D->F E->F G Place a solvent control disk and a positive control antibiotic disk F->G H Incubate plates at 35 ± 2°C for 18-24 hours G->H I Measure the diameter of the zones of inhibition in millimeters (mm) H->I J Interpret results: Zone presence indicates activity I->J G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of this compound in a 96-well plate D Inoculate the wells of the microtiter plate with the bacterial suspension A->D B Prepare standardized bacterial inoculum (final concentration ~5 x 10^5 CFU/mL) B->D C Include growth control (no compound) and sterility control (no bacteria) wells C->D E Seal the plate and incubate at 35 ± 2°C for 18-24 hours D->E F Visually inspect for turbidity or use a plate reader (OD600) E->F G Determine the MIC: the lowest concentration with no visible growth F->G G cluster_mic From MIC Assay cluster_procedure Procedure cluster_analysis Analysis A Identify clear wells from the completed MIC plate (at and above the MIC) B Plate a defined volume (e.g., 10-100 µL) from each clear well onto MHA plates A->B D Incubate MHA plates at 35 ± 2°C for 18-24 hours B->D C Also plate from the growth control well to determine initial inoculum count C->D E Count the number of colonies (CFU) on each plate D->E F Calculate the percentage of bacteria killed at each concentration E->F G Determine MBC: the lowest concentration that kills ≥99.9% of the initial inoculum F->G

References

Application of 2-(3-Chloro-4-fluorophenyl)indole in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have garnered significant attention in oncology for their potential to inhibit cancer cell proliferation and induce apoptosis. This document provides detailed application notes and protocols for the investigation of a specific indole derivative, 2-(3-Chloro-4-fluorophenyl)indole, in cancer cell lines. While specific experimental data for this particular compound is not extensively available in public literature, the following sections outline the expected biological activities based on related indole compounds and provide detailed protocols for its characterization as a potential anti-cancer agent.

Putative Mechanism of Action

Indole derivatives exert their anti-cancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell growth, survival, and death. Based on studies of structurally related compounds, this compound is hypothesized to induce apoptosis and inhibit cell proliferation in cancer cells. The chloro and fluoro substitutions on the phenyl ring may enhance its binding affinity and specificity to target proteins.

Potential Signaling Pathways Affected:

  • Apoptosis Induction: Indole compounds have been shown to trigger both intrinsic and extrinsic apoptotic pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), and release of cytochrome c from mitochondria.

  • Cell Cycle Arrest: Many anti-cancer agents, including indole derivatives, can halt the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.

  • Kinase Inhibition: The indole nucleus can serve as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer, such as those in the PI3K/Akt/mTOR pathway.

Data Presentation

As no specific quantitative data for this compound is currently published, the following table is a template for researchers to populate with their experimental findings. This structured format will allow for clear comparison of the compound's efficacy across different cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72hNotes
e.g., MCF-7BreastData to be determinedData to be determined
e.g., A549LungData to be determinedData to be determined
e.g., HCT116ColonData to be determinedData to be determined
e.g., PC-3ProstateData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution in DMSO)

  • DMEM/RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Harvest and lyse the cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound

  • PBS (Phosphate-Buffered Saline)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Effects Compound This compound PI3K PI3K/Akt/mTOR Pathway Compound->PI3K Inhibition Apoptosis Apoptotic Pathway Compound->Apoptosis Activation CellCycle Cell Cycle Regulation Compound->CellCycle Arrest Proliferation Decreased Proliferation PI3K->Proliferation CellDeath Increased Apoptosis Apoptosis->CellDeath CellCycle->Proliferation G Start Seed Cells in 96-well plate Treat Treat with Compound Start->Treat Incubate Incubate (48/72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Add DMSO Incubate2->Solubilize Read Read Absorbance (570nm) Solubilize->Read G TreatCells Treat Cells with Compound Harvest Harvest & Lyse Cells TreatCells->Harvest Quantify Quantify Protein Harvest->Quantify RunGel SDS-PAGE Quantify->RunGel Transfer Transfer to Membrane RunGel->Transfer Block Blocking Transfer->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect

Application Notes and Protocols for 2-(3-Chloro-4-fluorophenyl)indole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloro-4-fluorophenyl)indole is a halogenated 2-arylindole that serves as a valuable intermediate in medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure," frequently found in pharmacologically active compounds and natural products, known for its ability to engage in diverse non-covalent interactions with biological targets.[1] The strategic incorporation of chlorine and fluorine atoms on the phenyl ring can enhance a molecule's metabolic stability, lipophilicity, and binding affinity through steric and electronic effects, making this intermediate particularly attractive for developing novel therapeutic agents.[1] Research has highlighted the potential of derivatives of this scaffold in oncology, particularly in the development of anticancer agents that inhibit cell proliferation and induce apoptosis.[1]

This document provides detailed application notes on the utility of this compound as a starting material for the synthesis of potential drug candidates, with a focus on Murine Double Minute 2 (MDM2) inhibitors. It includes a summary of relevant quantitative data, detailed experimental protocols for synthesis and biological evaluation, and diagrams of key experimental workflows and signaling pathways.

Data Presentation: Inhibition of MDM2 by Spirooxindole Derivatives

Compound IDModificationMDM2 Binding Affinity (Ki, nM)
6 3-chloro-2-fluorophenyl substituentPotent (exact value not stated)
16 Nitrogen insertion in the 3-chloro-2-fluorophenyl ring77
17 Pyridinyl oxindole group13-14
18 Pyrimidinyl oxindole group13-14
19 Pyrimidinyl oxindole group13-14
60 (AA-115/APG-115) Optimized spirooxindole with 3-chloro-2-fluorophenyl< 1

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol describes a general method for the synthesis of the title intermediate.

Materials:

  • (3-Chloro-4-fluorophenyl)hydrazine hydrochloride

  • Acetophenone

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (3-Chloro-4-fluorophenyl)hydrazine hydrochloride (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude phenylhydrazone.

  • Indolization: To the crude phenylhydrazone, add a Lewis acid catalyst (e.g., zinc chloride or polyphosphoric acid).

  • Heat the mixture at a high temperature (typically 150-200 °C) for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture and quench with ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the procedure to determine the cytotoxic effects of synthesized indole derivatives on cancer cells.

Materials:

  • Human cancer cell line (e.g., SJSA-1 for MDM2 studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the complete medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: MDM2-p53 Interaction Assay (Fluorescence Polarization)

This protocol describes a method to assess the ability of synthesized compounds to inhibit the MDM2-p53 protein-protein interaction.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled p53 peptide)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compound

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the diluted test compounds.

  • Prepare a solution of MDM2 protein and the fluorescently labeled p53 peptide in the assay buffer.

  • Add the MDM2-peptide solution to each well. The final concentrations should be optimized for the assay window (e.g., 1 µM MDM2 and 50 nM peptide).

  • Include controls for no inhibition (MDM2 + peptide + DMSO) and background (peptide only).

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Measure the fluorescence polarization using a suitable plate reader (e.g., excitation at 531 nm and emission at 595 nm for Rhodamine).

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Experimental and Synthetic Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Derivatization Chemical Derivatization (e.g., Spirocyclization) Start->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification Cell_Viability Cell Viability Assay (MTT) Purification->Cell_Viability Test Compound Target_Engagement Target Engagement Assay (e.g., MDM2-p53 FP) Cell_Viability->Target_Engagement Downstream_Analysis Downstream Pathway Analysis (Western Blot for p53, p21) Target_Engagement->Downstream_Analysis G cluster_pathway MDM2-p53 Signaling Pathway p53 p53 Degradation p53 Degradation p53->Degradation Ubiquitination by MDM2 Transcription Transcription of Target Genes (p21) p53->Transcription Activates MDM2 MDM2 MDM2->p53 Binds & Inhibits Inhibitor Indole Derivative (e.g., Spirooxindole) Inhibitor->MDM2 Inhibits Binding to p53 Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Transcription->Cell_Cycle_Arrest

References

High-Throughput Screening of 2-Arylindole Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-arylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1] The versatility of this scaffold makes it an attractive starting point for the development of novel therapeutics. High-throughput screening (HTS) is a crucial technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[2] This document provides detailed protocols for the high-throughput screening of 2-arylindole libraries against key biological targets, focusing on assays for cytotoxicity, NF-κB inhibition, and nitric oxide synthase inhibition.

Data Presentation

The following table summarizes the inhibitory activities of a selection of 2-arylindole derivatives from a high-throughput screening campaign. This data provides a clear comparison of the potency of different substitutions on the 2-arylindole core.

Compound IDR GroupNitrite Production IC50 (µM)NF-κB Inhibition IC50 (µM)
1 H38.1 ± 1.825.4 ± 2.1
5 3-carboxaldehyde oxime4.4 ± 0.56.9 ± 0.8
7 3-cyano4.8 ± 0.48.5 ± 2.0
10at 6'-MeO-naphthalen-2'-ylNot Reported0.6 ± 0.2
2d N-propargyl44.3Not Reported
2f N-Boc34.2Not Reported
10aa 2-phenyl24.7Not Reported

Data is presented as the mean ± standard deviation from at least three independent experiments.[3]

Experimental Protocols

Cell Viability and Cytotoxicity Screening (MTT Assay)

This protocol is designed to assess the cytotoxic effects of 2-arylindole compounds on cultured cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[4][5][6]

Materials:

  • 2-arylindole compound library (dissolved in DMSO)

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile 96-well flat-bottom microplates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for a negative control (cells with no treatment) and a blank (medium only).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-arylindole compounds in complete culture medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • For the negative control wells, add 100 µL of fresh medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[5]

    • Incubate the plate for 2 to 4 hours at 37°C.[3] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.[4][6]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[3]

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell viability) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[3]

NF-κB Inhibition Screening (Luciferase Reporter Assay)

This protocol describes a high-throughput method to screen for 2-arylindole compounds that inhibit the NF-κB signaling pathway using a luciferase reporter gene assay. The assay measures changes in luciferase expression as a surrogate for NF-κB activation.

Materials:

  • HEK293t cells stably expressing an NF-κB-driven luciferase reporter gene

  • Cell culture and recovery media

  • 2-arylindole compound library (dissolved in DMSO)

  • NF-κB activator (e.g., TNFα or PMA)

  • Luciferase detection reagent

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Thaw and recover the reporter cells according to the supplier's instructions.

    • Dispense 200 µL of the cell suspension into each well of a 96-well assay plate.

    • Pre-incubate the plate for 4-6 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-arylindole compounds in cell culture medium.

    • Remove the pre-incubation media from the wells.

    • Add the compound dilutions to the wells.

    • For antagonist-mode screening, add an NF-κB activator (e.g., 1.5 nM PMA) to the wells along with the test compounds.

    • Incubate the plate for 22-24 hours.

  • Luciferase Assay:

    • Discard the treatment media from the wells.

    • Add 100 µL of prepared Luciferase Detection Reagent to each well.

    • Incubate for a short period to allow for cell lysis and the luciferase reaction to stabilize.

  • Data Acquisition:

    • Measure the luminescence (Relative Light Units, RLU) from each well using a plate-reading luminometer.

    • Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the activator-only control.

    • Determine the IC50 values for active compounds.

Nitric Oxide Synthase Inhibition Screening

This protocol outlines a colorimetric assay to screen for 2-arylindole compounds that inhibit nitric oxide synthase (NOS) activity. The assay measures the production of nitric oxide (NO) by detecting its stable degradation products, nitrite and nitrate.

Materials:

  • Cell or tissue lysates containing NOS

  • 2-arylindole compound library (dissolved in DMSO)

  • NOS assay buffer

  • NOS substrate (L-arginine) and cofactors (NADPH, FAD, FMN, etc.)

  • Nitrate reductase

  • Griess Reagents 1 and 2

  • 96-well microplates

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Sample and Compound Preparation:

    • Prepare cell or tissue lysates according to standard protocols.

    • Prepare serial dilutions of the 2-arylindole compounds in assay buffer.

  • NOS Reaction:

    • In a 96-well plate, add the sample, compound dilution, and a reaction mix containing the NOS substrate and cofactors.

    • Incubate for 1 hour at 37°C to allow for NO production.

  • Nitrate Reduction:

    • Add nitrate reductase to each well to convert any nitrate to nitrite.

    • Incubate for a specified time to ensure complete conversion.

  • Colorimetric Detection:

    • Add Griess Reagent 1 and Griess Reagent 2 to each well. This will react with nitrite to form a colored azo dye.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percent inhibition of NOS activity for each compound concentration.

    • Determine the IC50 values for active compounds.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library 2-Arylindole Library Primary_Screen Single Concentration Screening Compound_Library->Primary_Screen Cell_Culture Cell Culture (e.g., HeLa, HEK293t) Cell_Culture->Primary_Screen Reagent_Prep Reagent Preparation Reagent_Prep->Primary_Screen Data_Analysis Data Analysis & Hit Identification Primary_Screen->Data_Analysis Dose_Response Dose-Response Assays IC50 IC50 Determination Dose_Response->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Data_Analysis->Dose_Response Hit_Validation Hit Confirmation & Validation SAR->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

Caption: High-throughput screening workflow for 2-arylindole libraries.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/β/γ) RIP1->IKK_complex IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB P IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Proteasome Proteasome IkB_NFkB->Proteasome Ub Proteasome->IkB Degradation Arylindole 2-Arylindole Inhibitor Arylindole->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: The NF-κB signaling pathway and the inhibitory action of 2-arylindoles.

References

Application Notes and Protocols for the Purification of 2-(3-Chloro-4-fluorophenyl)indole via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloro-4-fluorophenyl)indole is a halogenated 2-arylindole, a class of compounds of significant interest in medicinal chemistry and drug development. The indole scaffold is a "privileged structure," frequently found in pharmacologically active molecules and natural products, capable of diverse interactions with biological targets.[1] Specifically, derivatives of 2-phenylindole have demonstrated potential as anticancer agents.[1] The incorporation of halogen atoms, such as chlorine and fluorine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, potentially enhancing its therapeutic efficacy.[1]

Given the therapeutic potential of substituted indoles, obtaining high-purity material is critical for accurate biological evaluation and downstream applications. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

This application note provides a detailed protocol for the purification of this compound using a single-solvent recrystallization method. It includes guidance on solvent selection, a step-by-step procedure, and expected outcomes.

Data Presentation

A critical step in developing a robust recrystallization protocol is the selection of an appropriate solvent. This requires an understanding of the compound's solubility in various solvents at different temperatures. While specific experimental solubility data for this compound is not extensively available, the following table provides estimated solubility values based on the general solubility characteristics of structurally similar 2-arylindoles and the principle of "like dissolves like." These values serve as a practical guide for solvent screening.

Table 1: Estimated Solubility of this compound in Various Organic Solvents

SolventChemical FormulaBoiling Point (°C)Estimated Solubility at 25°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)
EthanolC₂H₅OH78~0.5>5
MethanolCH₃OH65~0.8>7
Ethyl AcetateC₄H₈O₂77~1.0>8
TolueneC₇H₈111~0.2>4
HexaneC₆H₁₄69<0.1~1.5
WaterH₂O100InsolubleInsoluble

Note: The solubility data presented in this table are estimations based on the general behavior of similar indole derivatives and should be confirmed experimentally for precise process optimization.

Based on the estimated solubility profile, a mixture of ethanol and water or ethanol alone appears to be a promising system for the recrystallization of this compound. For this protocol, we will focus on a single-solvent recrystallization using ethanol.

Experimental Protocols

This section details the recommended procedure for the purification of this compound by recrystallization from ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Recrystallization Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

    • Add a magnetic stir bar to the flask.

    • In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point on a hot plate.

    • Add the minimum amount of hot ethanol to the flask containing the crude solid to dissolve it completely with gentle stirring and heating. Start with a small volume and add more in small portions until the solid is fully dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the resulting solution is colored due to impurities, remove the flask from the heat source and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.

    • Reheat the solution to boiling for a few minutes with gentle swirling. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • If activated charcoal or other insoluble impurities are present, it is necessary to perform a hot gravity filtration.

    • Preheat a stemless funnel and a clean receiving Erlenmeyer flask on the hot plate.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot receiving flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor and soluble impurities.

    • Continue to draw air through the crystals on the filter for several minutes to aid in drying.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point (Melting Point: 170-173°C) or in a vacuum desiccator.

  • Characterization:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Table 2: Summary of Optimized Recrystallization Protocol Parameters

ParameterRecommended ConditionRationale
Solvent Ethanol (95% or absolute)Good solubility at high temperature and lower solubility at room temperature for 2-arylindoles.
Crude to Solvent Ratio ~1 g crude : 10-20 mL ethanolUse the minimum volume of hot solvent to achieve complete dissolution for maximum recovery.
Dissolution Temperature Boiling point of ethanol (~78°C)To ensure complete dissolution of the target compound.
Cooling Method Slow cooling to room temperature, followed by an ice bathPromotes the formation of large, pure crystals and maximizes yield.
Washing Solvent Ice-cold ethanolRemoves residual mother liquor without significantly dissolving the purified crystals.
Drying Method Oven drying (<100°C) or vacuum desiccatorTo remove residual solvent without melting or decomposing the product.

Mandatory Visualization

The biological importance of 2-arylindoles as potential anti-cancer agents often lies in their ability to modulate key signaling pathways involved in cell proliferation and survival. The Hedgehog (Hh) signaling pathway is one such pathway that, when aberrantly activated, is implicated in the development of various cancers. The following diagram illustrates the canonical Hedgehog signaling pathway.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_Ligand Hedgehog Ligand (e.g., SHH) PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI_complex GLI Complex (GLI2/3) SUFU->GLI_complex Sequesters GLI_rep GLI Repressor (GLI-R) GLI_complex->GLI_rep Processing to Repressor Form GLI_act GLI Activator (GLI-A) GLI_complex->GLI_act Processing to Activator Form Target_Genes Target Gene Transcription GLI_rep->Target_Genes Represses Transcription GLI_act->Target_Genes Activates Transcription

Caption: Aberrant Hedgehog signaling in cancer.

Logical Workflow of the Recrystallization Process

The following workflow diagram illustrates the logical steps involved in the purification of this compound by recrystallization.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimum hot ethanol start->dissolve impurities_check Insoluble impurities or color present? dissolve->impurities_check hot_filtration Hot gravity filtration (optional: with charcoal) impurities_check->hot_filtration Yes cool Slowly cool to room temperature impurities_check->cool No hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration to isolate crystals ice_bath->filter wash Wash with ice-cold ethanol filter->wash dry Dry crystals wash->dry end End: Pure This compound dry->end

Caption: Recrystallization workflow diagram.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound. By following these guidelines, researchers can obtain high-purity material suitable for a range of research and development applications, including biological screening and structure-activity relationship studies. The provided estimated solubility data serves as a valuable starting point for solvent selection, although empirical optimization is always recommended for achieving the highest purity and yield. The successful purification of this and other 2-arylindoles is a critical step in the advancement of novel therapeutics targeting pathways such as the Hedgehog signaling pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted indoles are a significant class of heterocyclic compounds that form the foundational structure of numerous pharmaceuticals, agrochemicals, and naturally occurring products.[1] The biological activity and therapeutic efficacy of these compounds are intrinsically linked to their substitution patterns and, crucially, their purity. Therefore, the development of robust analytical methods for purity assessment is a critical aspect of drug discovery, development, and quality control to ensure the safety, efficacy, and consistency of the final product.[1][2]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like substituted indoles.[2] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the principal compound from structurally similar impurities.[2] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for indole derivatives, offering excellent separation based on the hydrophobicity of the molecules.[1][2] This application note provides a detailed protocol for the purity analysis of a representative substituted indole using RP-HPLC with UV detection.

Workflow for HPLC Purity Assessment

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis and Reporting prep_standard Prepare Standard Solution (e.g., 1 mg/mL) instrument_setup Instrument Setup and Column Equilibration prep_standard->instrument_setup prep_sample Prepare Sample Solution (e.g., 1 mg/mL) prep_sample->instrument_setup injection Inject Standard and Sample instrument_setup->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation report Generate Report purity_calculation->report

Caption: Workflow for HPLC Purity Assessment of Substituted Indoles.

Experimental Protocol

This protocol is designed for the purity analysis of a model substituted indole, 5-Bromo-1H-indole.

Materials and Reagents
  • 5-Bromo-1H-indole reference standard (≥99% purity)

  • 5-Bromo-1H-indole sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.

  • Sample Diluent: Methanol.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 5-Bromo-1H-indole reference standard and dissolve it in 10.0 mL of methanol.

  • Standard Working Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with methanol.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 5-Bromo-1H-indole sample, dissolve it in 10.0 mL of methanol, and then dilute 1.0 mL of this solution to 10.0 mL with methanol. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 30 minutes

Data Presentation

The purity of the substituted indole sample is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.

Table 1: Quantitative Data Summary for Purity Analysis of 5-Bromo-1H-indole

Peak No.Retention Time (min)Peak AreaArea %Identification
14.815,2340.35Impurity 1
28.28,6750.20Impurity 2
312.54,321,09899.255-Bromo-1H-indole
415.14,3500.10Impurity 3
518.92,1750.05Impurity 4
Total 4,351,532 100.00

Potential Impurities and Method Considerations

Potential impurities in synthesized substituted indoles can arise from starting materials, by-products of the reaction, or degradation of the final product.[2] Common impurities might include isomers, precursors, or oxidized forms of the indole.[3][4] For a comprehensive impurity profile, especially during process development and for regulatory submissions, coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification and characterization of unknown impurities.[1][2] Method validation according to ICH guidelines is essential for ensuring the reliability of the purity analysis.[1]

Logical Flow for Purity Assessment

start Synthesized Substituted Indole preliminary_check Preliminary Purity Check (TLC, Melting Point) start->preliminary_check hplc_analysis Quantitative HPLC Analysis preliminary_check->hplc_analysis pass_spec Purity Meets Specification? hplc_analysis->pass_spec release Release for Further Use pass_spec->release Yes further_purification Further Purification pass_spec->further_purification No

Caption: Logical Flow for Comprehensive Purity Assessment.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(3-Chloro-4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloro-4-fluorophenyl)indole is a halogenated 2-arylindole derivative. The indole nucleus is a "privileged scaffold" in medicinal chemistry, frequently found in natural products and pharmacologically active compounds.[1] The 2-arylindole structural motif is of significant interest due to its association with a wide range of biological activities, including potential antimicrobial, antioxidant, and anticancer properties.[1][2] The presence of chlorine and fluorine atoms on the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These characteristics make this compound a valuable building block for structure-activity relationship (SAR) studies in drug discovery, particularly in the development of new therapeutic agents.[1]

Synthesis Overview

The scale-up synthesis of this compound can be efficiently achieved through a multi-step process commencing with the synthesis of the key intermediate, (3-chloro-4-fluorophenyl)hydrazine, followed by a classical Fischer indole synthesis.

Part 1: Synthesis of 3-Chloro-4-fluoroaniline

The precursor 3-chloro-4-fluoroaniline is synthesized via the reduction of 3-chloro-4-fluoronitrobenzene. Catalytic hydrogenation is a high-yield and environmentally favorable method for this transformation.[3][4]

Part 2: Synthesis of (3-Chloro-4-fluorophenyl)hydrazine hydrochloride

The synthesized 3-chloro-4-fluoroaniline is then converted to its corresponding hydrazine derivative through diazotization followed by reduction.

Part 3: Scale-up Fischer Indole Synthesis of this compound

The final step involves the acid-catalyzed condensation of (3-chloro-4-fluorophenyl)hydrazine hydrochloride with a suitable C2-synthon, typically an aldehyde or ketone.[5][6][7] For the synthesis of a 2-substituted indole without substitution at the 3-position, acetaldehyde or its synthetic equivalent is a suitable carbonyl partner. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a[8][8]-sigmatropic rearrangement to form the indole ring.[5][7]

Data Presentation

Table 1: Summary of Reagents for Multi-Gram Scale Synthesis

StepReagentMolecular Weight ( g/mol )Quantity (molar eq.)Grams/mL
1 3-Chloro-4-fluoronitrobenzene175.551.0Specify Scale (e.g., 175.5 g)
10% Pd/C-0.01Specify Scale (e.g., 1.76 g)
Methanol32.04-Specify Volume (e.g., 1 L)
Hydrogen Gas2.02ExcessSpecify Pressure (e.g., 50 psi)
2 3-Chloro-4-fluoroaniline145.571.0From Previous Step
Sodium Nitrite69.001.1Specify Scale (e.g., 52.8 g)
Hydrochloric Acid (conc.)36.46ExcessSpecify Volume
Tin(II) Chloride Dihydrate225.652.5Specify Scale (e.g., 390 g)
3 (3-Chloro-4-fluorophenyl)hydrazine HCl197.041.0From Previous Step
Acetaldehyde44.051.2Specify Scale (e.g., 36.5 mL)
Polyphosphoric Acid-Catalyst/SolventSpecify Amount

Table 2: Expected Yields and Purity

StepProductExpected Yield (%)Purity (by HPLC) (%)
1 3-Chloro-4-fluoroaniline90-98>99
2 (3-Chloro-4-fluorophenyl)hydrazine HCl75-85>98
3 This compound70-85>98 (after purification)

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-fluoroaniline
  • Reactor Setup: Charge a suitable hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the mixture.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to approximately 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-chloro-4-fluoroaniline. The product is often of sufficient purity for the next step.

Protocol 2: Synthesis of (3-Chloro-4-fluorophenyl)hydrazine hydrochloride
  • Diazotization: Dissolve 3-chloro-4-fluoroaniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • Isolation: After the addition is complete, stir the mixture for an additional hour. The resulting precipitate of (3-chloro-4-fluorophenyl)hydrazine hydrochloride is collected by vacuum filtration, washed with a small amount of cold water, and dried under vacuum.

Protocol 3: Scale-up Synthesis of this compound
  • Reaction Setup: To a mechanically stirred reactor, add (3-chloro-4-fluorophenyl)hydrazine hydrochloride and polyphosphoric acid (PPA).

  • Reagent Addition: Slowly add acetaldehyde to the stirred mixture. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to pH 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure product.[9]

Visualizations

G cluster_synthesis Synthesis Workflow Start Start Step1 Step 1: Reduction of 3-Chloro-4-fluoronitrobenzene Start->Step1 H2, Pd/C Step2 Step 2: Diazotization and Reduction of 3-Chloro-4-fluoroaniline Step1->Step2 1. NaNO2, HCl 2. SnCl2 Step3 Step 3: Fischer Indole Synthesis Step2->Step3 Acetaldehyde, PPA Purification Purification (Chromatography/Recrystallization) Step3->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Applications and Potential Signaling Pathways

2-Arylindoles are recognized as a "privileged structure" in medicinal chemistry and have been investigated for a wide range of pharmacological activities.[2]

Anticancer Activity

Many 2-arylindole derivatives have demonstrated potent anticancer activity. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells. These can include:

  • Apoptosis Induction: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Kinase Signaling Pathways: Targeting protein kinases such as those in the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cancer cell growth and survival.[10][11][12]

G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Arylindole 2-Arylindole (e.g., this compound) Arylindole->Akt Inhibition Arylindole->Apoptosis Induction

Caption: Potential inhibition of the PI3K/Akt signaling pathway by 2-arylindoles.

Antimicrobial Activity

Substituted indoles have also shown promise as antimicrobial agents, including activity against drug-resistant bacteria.[13][14] The proposed mechanisms of action can be multifaceted and may include:

  • Inhibition of Biofilm Formation: Preventing bacteria from forming protective communities.[15]

  • Disruption of Cell Membrane Integrity: Causing leakage of cellular contents.

  • Inhibition of Essential Enzymes: Targeting bacterial enzymes crucial for survival.

  • Interference with Bacterial Signaling: Disrupting communication systems between bacteria.[16]

The detailed protocols and information provided herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel indole-based therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Fischer Indole Synthesis of 2-Arylindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-arylindoles via the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the Fischer indole synthesis of 2-arylindoles?

A1: Low yields in the Fischer indole synthesis are frequently attributed to several factors. The reaction is sensitive to the electronic properties of the substituents on both the arylhydrazine and the carbonyl compound. Specifically, electron-donating groups on the carbonyl component can promote a competing side reaction involving the cleavage of the N-N bond of the hydrazone intermediate. Additionally, the reaction is highly sensitive to temperature and the strength of the acid catalyst; suboptimal conditions can significantly decrease the yield. The formation of byproducts, such as those from aldol condensation, can also consume starting materials and lower the yield of the desired 2-arylindole.

Q2: How can I minimize the formation of side products in my reaction?

A2: Side product formation is a common issue. To minimize byproducts, it is crucial to control the reaction conditions carefully. Using an optimal acid catalyst and temperature can prevent the degradation of starting materials and products. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Furthermore, ensuring the purity of the starting arylhydrazine and ketone is critical, as impurities can lead to unwanted side reactions.

Q3: Can the parent, unsubstituted indole be synthesized using the Fischer method?

A3: The direct synthesis of unsubstituted indole via the Fischer method is challenging. The required carbonyl precursor, acetaldehyde, often fails to produce the desired product under standard Fischer indole conditions. However, alternative strategies exist, such as using pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid, which can then be decarboxylated by heating to yield indole.

Q4: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A4: Achieving regioselectivity with unsymmetrical ketones is a known challenge in the Fischer indole synthesis and is influenced by the acidity of the medium and steric factors. The choice of acid catalyst and its concentration can significantly affect the product ratio. It is advisable to screen different Brønsted and Lewis acids to determine the optimal conditions for favoring the formation of the desired isomer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Fischer indole synthesis of 2-arylindoles.

Issue 1: Low or No Product Formation

Possible Cause Troubleshooting Recommendation
Inappropriate Acid Catalyst The chosen acid may be too weak to catalyze the reaction or so strong that it leads to the degradation of starting materials or products. Screen a variety of Brønsted acids (e.g., polyphosphoric acid (PPA), sulfuric acid, acetic acid) and Lewis acids (e.g., zinc chloride).
Unfavorable Substituents Strong electron-donating groups on the ketone can favor a competing N-N bond cleavage reaction. If possible, consider modifying the substrate to reduce the electron-donating capacity of the substituent.
Unstable Hydrazone Intermediate Some hydrazone intermediates are unstable under strongly acidic conditions. Consider forming the hydrazone in situ under milder conditions before the cyclization step.
Product Decomposition The 2-arylindole product may be sensitive to the strong acid used for cyclization. Neutralize the acid as soon as the reaction is complete during the workup.
Impure Starting Materials Impurities in the arylhydrazine or ketone can inhibit the reaction. Ensure the purity of starting materials through appropriate purification methods like recrystallization or distillation.

Issue 2: Multiple Unidentified Spots on TLC

Possible Cause Troubleshooting Recommendation
Side Reactions Undesired reactions such as aldol condensation or Friedel-Crafts reactions may be occurring. Optimize the reaction temperature and catalyst concentration. Using a one-pot procedure where the hydrazone is not isolated can sometimes minimize side reactions.
Air Sensitivity The reaction may be sensitive to oxidation. Perform the reaction under an inert atmosphere of nitrogen or argon.
Complex Reaction Mixture The presence of multiple products and byproducts can lead to a complex TLC profile. Focus on optimizing the reaction conditions to favor the formation of the desired product.

Issue 3: Difficulty with Product Purification

Possible Cause Troubleshooting Recommendation
Similar Polarity of Products and Impurities The desired 2-arylindole may have a similar polarity to side products or unreacted starting materials, making separation by column chromatography difficult.
- Optimize Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary.
- Alternative Purification Methods: Consider recrystallization or preparative thin-layer chromatography (prep-TLC) if column chromatography is ineffective.
- Derivative Formation: In some cases, converting the product to a crystalline derivative, purifying it, and then reverting it to the final product can be a viable strategy.

Data Presentation

Comparison of Conventional and Microwave-Assisted Synthesis

The synthesis of 2-aryl-indolyl-ethanesulfonamides was carried out using both conventional heating and microwave irradiation, demonstrating a significant improvement in yield and reduction in reaction time with the latter.[1]

MethodCatalystSolventTemperatureTimeYield (%)
ConventionalPolyphosphoric AcidNeat70-80°C1 hour76
MicrowaveAcetic Acid (catalytic)Ethanol80°C10 minup to 93
Effect of Solid Acid Catalyst on the Synthesis of 2-Phenylindole

The reaction of phenylhydrazine hydrochloride with acetophenone was tested with various solid acid catalysts. Phosphomolybdic acid was found to be the most effective.

CatalystSolventTemperatureTimeYield (%)
Zeolite-HYChloroform60°C4 hours43
Montmorillonite K10Chloroform60°C4 hours70
Indion-90Chloroform60°C4 hours60
Amberlite-120Chloroform60°C4 hours63
SilicaChloroform60°C4 hours20
Amberlyst-15Chloroform60°C4 hours68
Phosphomolybdic acid Chloroform 60°C 4 hours 86

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Aryl Indoles[1]

This one-pot tandem protocol involves the in situ formation of the hydrazone followed by Fischer indolization under microwave irradiation.

Materials:

  • 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride

  • Substituted acetophenone

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a mixture of 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride (0.11 mmol) and the substituted acetophenone (0.13 mmol) in ethanol (30 ml), add a catalytic amount of acetic acid at room temperature.

  • Subject the reaction mixture to microwave irradiation at 80°C and 300W for 10 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture. The precipitated solid is the desired indole derivative.

  • Filter the solid product and dry it under a vacuum.

Protocol 2: Conventional Synthesis of 2-Aryl Indoles using Polyphosphoric Acid[1]

This protocol involves the isolation of the hydrazone intermediate followed by cyclization.

Step 1: Hydrazone Formation

  • To a solution of 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride (0.11 mmol) in ethanol (30 ml), add a catalytic amount of acetic acid and stir for 10 minutes.

  • Add the substituted acetophenone (0.13 mmol) at room temperature and stir the mixture for 2 hours.

  • The precipitated solid is the hydrazone intermediate. Filter and wash with ethanol, then dry under vacuum at 50°C.

Step 2: Fischer Indole Cyclization

  • Preheat polyphosphoric acid to 80°C.

  • Add the hydrazone intermediate (0.0065 mol) to the hot polyphosphoric acid and stir for 1 hour at 70-80°C.

  • Monitor the reaction by TLC. Upon completion, add water to the reaction mass to obtain a clear solution.

  • Extract the aqueous solution with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

Protocol 3: Purification of 2-Arylindoles by Column Chromatography

Materials:

  • Crude 2-arylindole

  • Silica gel (for column chromatography)

  • Appropriate solvent system (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Prepare the Column:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack, tapping the column gently to remove air bubbles.

    • Add a layer of sand on top of the packed silica gel.

  • Load the Sample:

    • Dissolve the crude 2-arylindole in a minimal amount of the solvent used for packing the column.

    • Carefully add the sample solution to the top of the column.

  • Elute the Column:

    • Begin eluting the column with the chosen solvent system.

    • If necessary, gradually increase the polarity of the solvent system (gradient elution) to elute the product.

  • Collect and Analyze Fractions:

    • Collect the eluent in fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-arylindole.

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B H+ C Ene-hydrazine (Tautomerization) B->C H+ D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization E->F G Aminal Intermediate F->G H Elimination of NH3 G->H H+ I 2-Arylindole H->I

Caption: Mechanism of the Fischer Indole Synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of 2-Arylindole check_purity Check Purity of Starting Materials start->check_purity impure Purify Starting Materials check_purity->impure Impure pure Purity OK check_purity->pure Pure impure->check_purity optimize_catalyst Optimize Acid Catalyst pure->optimize_catalyst screen_acids Screen Brønsted & Lewis Acids optimize_catalyst->screen_acids optimize_temp Optimize Reaction Temperature & Time screen_acids->optimize_temp temp_trials Run Small-Scale Trials at Different Temperatures/Times optimize_temp->temp_trials consider_microwave Consider Microwave Irradiation temp_trials->consider_microwave inert_atmosphere Use Inert Atmosphere consider_microwave->inert_atmosphere end Improved Yield inert_atmosphere->end

Caption: Troubleshooting workflow for low yield.

Decision Logic for Reaction Conditions

Decision_Logic start Select Reaction Conditions substrate_analysis Analyze Substrate Electronic Effects start->substrate_analysis edg Electron-Donating Group on Ketone? substrate_analysis->edg mild_conditions Use Milder Acid (e.g., Acetic Acid) Lower Temperature edg->mild_conditions Yes standard_conditions Use Standard Acid (e.g., PPA, ZnCl2) edg->standard_conditions No one_pot Consider One-Pot Procedure? mild_conditions->one_pot standard_conditions->one_pot yes_one_pot Proceed with One-Pot Synthesis one_pot->yes_one_pot Yes no_one_pot Isolate Hydrazone Intermediate one_pot->no_one_pot No conventional_vs_mw Conventional Heat or Microwave? yes_one_pot->conventional_vs_mw no_one_pot->conventional_vs_mw mw Use Microwave for Faster Reaction & Higher Yield conventional_vs_mw->mw Microwave Available conventional Use Conventional Heating conventional_vs_mw->conventional No Microwave end Optimized Reaction Setup mw->end conventional->end

Caption: Decision logic for selecting reaction conditions.

References

Technical Support Center: Troubleshooting Side Product Formation in Larock Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Larock indole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction and may encounter challenges with side product formation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues that can arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Larock indole synthesis?

A1: The three most common side products encountered during the Larock indole synthesis are:

  • Hydrodehalogenation of the starting o-haloaniline.

  • Formation of regioisomers when using unsymmetrical alkynes.

  • Homocoupling of the alkyne starting material.

Q2: I am observing a significant amount of the hydrodehalogenated aniline byproduct. What are the likely causes and how can I minimize it?

A2: Hydrodehalogenation, the replacement of the halogen on the aniline with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings.[1]

  • Likely Causes:

    • High Reaction Temperatures: Elevated temperatures can promote this side reaction.[2]

    • High Catalyst Loadings: Using an excessive amount of the palladium catalyst can also lead to increased hydrodehalogenation.[2]

    • Solvent Choice: The choice of solvent can influence the rate of hydrodehalogenation. For instance, alcohols like methanol can act as hydride donors in the presence of a base.[1]

    • Ligand Choice: The nature of the phosphine ligand can impact the stability of the catalytic species and its propensity for side reactions.

  • Troubleshooting Strategies:

    • Lower the Reaction Temperature: If the reaction tolerates it, reducing the temperature can disfavor the hydrodehalogenation pathway.

    • Optimize Catalyst Loading: Titrate the amount of palladium catalyst to find the minimum effective concentration.

    • Solvent Screening: Consider using aprotic solvents to minimize the availability of hydride donors.

    • Ligand Screening: Employing bulkier electron-rich phosphine ligands can sometimes stabilize the palladium catalyst and suppress side reactions.

Q3: My reaction with an unsymmetrical alkyne is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a key challenge when using alkynes with substituents of similar steric bulk. The regioselectivity of the Larock indole synthesis is influenced by both steric and electronic factors.[3][4]

  • Controlling Factors:

    • Steric Hindrance: The larger substituent on the alkyne typically directs the regioselectivity.[5] However, when the steric profiles of the two substituents are similar, poor selectivity can be observed.[3]

    • Electronic Effects: The electronic properties of the alkyne substituents can also influence the regioselectivity. Electron-withdrawing groups on one side of the alkyne can favor the formation of one regioisomer over the other.[6]

    • Ligands: The choice of phosphine ligand can influence the regioselectivity of the carbopalladation step.[7]

  • Troubleshooting Strategies:

    • Alkyne Design: If possible, modify the alkyne substrate to have substituents with significantly different steric bulk.

    • Electronic Modification: Introduce an electron-withdrawing or electron-donating group on one of the alkyne substituents to electronically bias the insertion step.

    • Ligand Optimization: Screen different phosphine ligands (e.g., PPh₃, P(t-Bu)₃, or bidentate ligands like dppf) to identify one that improves the regioselectivity for your specific substrate combination.

    • Temperature Adjustment: In some cases, lowering the reaction temperature can enhance the selectivity of the reaction.

Troubleshooting Guide: Low Yield and Multiple Byproducts

Issue: My Larock indole synthesis is resulting in a low yield of the desired indole, and I am observing multiple spots on my TLC plate, suggesting a mixture of byproducts.

This troubleshooting workflow can help you systematically address the issue:

Troubleshooting_Workflow start Low Yield / Multiple Byproducts check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions analyze_byproducts 3. Identify Major Side Products (TLC, LC-MS) check_conditions->analyze_byproducts hydrodehalogenation Hydrodehalogenation Dominant? analyze_byproducts->hydrodehalogenation regioisomers Regioisomers Observed? analyze_byproducts->regioisomers homocoupling Alkyne Homocoupling Suspected? analyze_byproducts->homocoupling hydrodehalogenation->regioisomers No optimize_temp Lower Temperature hydrodehalogenation->optimize_temp Yes optimize_catalyst Reduce Catalyst Loading hydrodehalogenation->optimize_catalyst Yes regioisomers->homocoupling No optimize_ligand Screen Ligands regioisomers->optimize_ligand Yes optimize_alkyne Modify Alkyne Stoichiometry homocoupling->optimize_alkyne Yes end Improved Yield & Purity homocoupling->end No, other issues optimize_temp->end optimize_catalyst->end optimize_ligand->end optimize_alkyne->end

Caption: A troubleshooting workflow for addressing low yields and multiple byproducts.

Quantitative Data on Side Product Formation

The following tables summarize the impact of reaction parameters on the formation of side products. Note that the optimal conditions are highly substrate-dependent.

Table 1: Effect of Catalyst Loading and Temperature on Hydrodehalogenation

Entryo-HaloanilineCatalyst Loading (mol%)Temperature (°C)Desired Indole Yield (%)Hydrodehalogenation Yield (%)
1o-bromoaniline51007515
2o-bromoaniline101006525
3o-bromoaniline51206030
4o-iodoaniline510090<5

Note: This data is illustrative and compiled from general observations in the literature. Actual yields will vary based on specific substrates and other reaction conditions.[2]

Table 2: Influence of Alkyne Substituents on Regioselectivity

EntryUnsymmetrical Alkyne (R¹-C≡C-R²)Regioisomeric Ratio (2-R¹-3-R² : 2-R²-3-R¹)
1PhenylacetylenePhenylH>95:5
21-Phenyl-1-propynePhenylMethyl85:15
31-(4-Methoxyphenyl)-1-propyne4-MethoxyphenylMethyl70:30
41-(4-Nitrophenyl)-1-propyne4-NitrophenylMethyl90:10

Note: This data illustrates general trends. The electronic nature of the substituents significantly impacts regioselectivity.[6]

Experimental Protocols

General Experimental Protocol for Larock Indole Synthesis

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the o-haloaniline (1.0 mmol), the alkyne (1.2-2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

    • Add the base (e.g., K₂CO₃, NaOAc, 2.0-3.0 mmol) and a chloride source (e.g., LiCl, 1.0 mmol).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add the degassed solvent (e.g., DMF, NMP, or dioxane, 5-10 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol for Minimizing Hydrodehalogenation:

  • Use the lower end of the recommended catalyst loading range (e.g., 2 mol% Pd(OAc)₂).

  • Start with a lower reaction temperature (e.g., 80 °C) and only increase if the reaction is sluggish.

  • If using an alcohol-based solvent is unavoidable, consider using a non-nucleophilic base.

Protocol for Improving Regioselectivity:

  • Screen a variety of phosphine ligands, such as triphenylphosphine (PPh₃), tri(tert-butyl)phosphine (P(t-Bu)₃), and 1,1'-bis(diphenylphosphino)ferrocene (dppf).

  • If possible, use an alkyne with one sterically bulky substituent (e.g., a trimethylsilyl group) to direct the regioselectivity. The silyl group can often be removed in a subsequent step.[3]

Mechanistic Insights into Side Product Formation

Hydrodehalogenation Pathway

Hydrodehalogenation_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (+ Ar-X) pd0->oxidative_addition arpdxl2 Ar-Pd(II)(X)L₂ oxidative_addition->arpdxl2 hydride_transfer Hydride Transfer arpdxl2->hydride_transfer hydride_source Hydride Source (e.g., Solvent, Base) hydride_source->hydride_transfer arpdhl2 Ar-Pd(II)(H)L₂ hydride_transfer->arpdhl2 reductive_elimination Reductive Elimination arpdhl2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst arh Ar-H (Hydrodehalogenation Product) reductive_elimination->arh

Caption: Proposed mechanism for the hydrodehalogenation side reaction.

Regioisomer Formation

The regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond. The two possible modes of insertion lead to the two different regioisomers. The relative energy barriers for these two pathways, influenced by sterics and electronics, determine the product ratio.

Alkyne Homocoupling

Palladium catalysts can also promote the coupling of two alkyne molecules to form a diyne byproduct. This is more likely to occur if the rate of the desired heteroannulation is slow. Using an excess of the alkyne can sometimes favor the desired reaction, but in other cases, it may lead to more homocoupling. Adjusting the stoichiometry of the alkyne is a key parameter to investigate.

References

Technical Support Center: Overcoming Low Yield in 2-Arylindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in 2-arylindole synthesis.

General Troubleshooting and FAQs

Q1: My 2-arylindole synthesis is resulting in a very low yield. What are the general factors I should investigate first?

A1: Low yields in 2-arylindole synthesis can often be attributed to a few common factors regardless of the specific synthetic route. Before delving into method-specific troubleshooting, consider the following:

  • Purity of Starting Materials: Impurities in your starting materials, such as the arylhydrazine, ketone/aldehyde, or aryl halide, can lead to unwanted side reactions and significantly lower the yield of your desired product. It is crucial to use high-purity reagents.

  • Reaction Conditions: Factors such as temperature, reaction time, and atmosphere (e.g., inert gas for palladium-catalyzed reactions) are critical. Suboptimal conditions can lead to incomplete reactions or degradation of reactants and products.

  • Solvent and Base Selection: The choice of solvent and base can dramatically influence the reaction outcome. Ensure they are appropriate for the specific reaction, pure, and anhydrous if required.

  • Catalyst Activity (if applicable): For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Catalyst deactivation is a common cause of low yields.

  • Purification Method: Inefficient purification can lead to product loss. Optimizing your column chromatography or recrystallization procedure is essential.

Q2: How can I assess the purity of my starting materials?

A2: Ensuring the purity of your starting materials is a critical first step.[1] High-quality reagents are essential for minimizing side reactions and maximizing yield. Here are some recommended techniques for assessing purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the purity of non-volatile starting materials.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.

Q3: I'm having trouble purifying my 2-arylindole product. What are some common issues and solutions?

A3: Purification of 2-arylindoles can be challenging due to their polarity and potential for degradation on silica gel. Here are some common issues and tips:

  • Streaking on TLC: This can be due to the acidic nature of silica gel. Adding a small amount of a basic modifier like triethylamine (1-3%) to your eluent can often resolve this issue.

  • Poor Separation: If your product and impurities have similar Rf values, try a different solvent system. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can also improve separation.[2]

  • Compound Degradation on the Column: Some indole derivatives are sensitive to the acidity of silica gel.[2] You can deactivate the silica gel by pre-flushing the column with a solvent mixture containing triethylamine.[2]

  • Insoluble Product: If your crude product is not very soluble in the eluent, you can use a "dry loading" technique. Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

Method-Specific Troubleshooting Guides

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[3] However, it is often plagued by low yields and side reactions.

Q4: I'm getting a low yield in my Fischer indole synthesis. What are the common culprits?

A4: Low yields in the Fischer indole synthesis can be caused by several factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. Too weak an acid may not effectively catalyze the reaction, while too strong an acid can cause degradation of the starting materials or the product. Common catalysts include Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃).[3]

  • Side Reactions: Unwanted side reactions such as aldol condensation or Friedel-Crafts type reactions can consume starting materials and reduce the yield of the desired indole.[4]

  • Unfavorable Substrates: Certain substrates are known to perform poorly. For example, the reaction with acetaldehyde to produce the parent indole often fails under standard conditions.[4]

  • Thermal Decomposition: The reaction often requires elevated temperatures, which can lead to decomposition if not carefully controlled.

Yield Comparison for Fischer Indole Synthesis: Conventional vs. Microwave-Assisted

ProductMethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
2-Aryl-indolyl-ethanesulfonamideConventionalPolyphosphoric Acid70-801 hr76[5]
2-Aryl-indolyl-ethanesulfonamideMicrowaveAcetic Acid/Ethanol8010 minup to 93[5][6]

Troubleshooting Workflow for Low-Yield Fischer Indole Synthesis

fischer_troubleshooting Troubleshooting Fischer Indole Synthesis start Low Yield Observed check_purity Verify Purity of Arylhydrazine and Ketone/Aldehyde start->check_purity check_acid Optimize Acid Catalyst (Type and Concentration) check_purity->check_acid If purity is confirmed check_temp Adjust Reaction Temperature check_acid->check_temp If yield is still low check_solvent Screen Different Solvents check_temp->check_solvent If no improvement use_microwave Consider Microwave-Assisted Synthesis check_solvent->use_microwave For faster reaction & potentially higher yield purification Optimize Purification Protocol use_microwave->purification success Improved Yield purification->success

Caption: A logical workflow for troubleshooting low yields in Fischer indole synthesis.

Experimental Protocol: High-Yield Microwave-Assisted Fischer Indole Synthesis of 2-Arylindoles

This protocol describes a one-pot microwave-assisted synthesis that has been shown to produce high yields of 2-arylindoles.[5][6]

  • Reactant Preparation: In a microwave process vial, combine the arylhydrazine hydrochloride (1 mmol) and the substituted acetophenone (1 mmol).

  • Solvent and Catalyst Addition: Add ethanol as the solvent and a catalytic amount of acetic acid.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80°C for 10 minutes.

  • Work-up: After cooling, the reaction mixture can be concentrated and the product purified by column chromatography.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-bromo-acetophenone with an excess of an aniline to form a 2-arylindole.[7] This method has historically been associated with harsh conditions and low yields.[7]

Q5: My Bischler-Möhlau synthesis is giving a poor yield. What can I do to improve it?

A5: The classical Bischler-Möhlau synthesis often suffers from low yields due to the harsh reaction conditions required.[7] Here are some key areas for optimization:

  • Reaction Conditions: Traditional methods often require high temperatures, which can lead to side product formation. The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times.[7][8][9]

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, particularly with microwave assistance, can be highly effective and is also more environmentally friendly.[8][9]

  • Catalyst: While the classic reaction is often uncatalyzed, the use of a catalyst like lithium bromide has been shown to enable milder reaction conditions.

  • Side Products: The formation of 3-arylindoles and other regioisomers can be an issue.[10] The reaction pathway can be influenced by the stoichiometry of the aniline and the reaction conditions.[10]

Yield Comparison for Bischler-Möhlau Synthesis: Conventional vs. Microwave-Assisted

ProductMethodConditionsTimeOverall Yield (%)Reference
2-PhenylindoleConventionalHigh TemperatureSeveral Hours17[8]
2-ArylindolesMicrowave (Two-Step)Solid-state, 540W45-60 s50-56[8][9]
2-ArylindolesMicrowave (One-Pot)Solvent-free, 600W1 min52-75[8]

Reaction Mechanism: Bischler-Möhlau Synthesis

bischler_mohlau_mechanism Bischler-Möhlau Reaction Mechanism start α-Bromo-acetophenone + Aniline intermediate1 Intermediate 1 start->intermediate1 Nucleophilic Substitution intermediate2 Intermediate 2 (Imine) intermediate1->intermediate2 + Aniline, - H₂O cyclization Electrophilic Cyclization intermediate2->cyclization aromatization Aromatization cyclization->aromatization - Aniline product 2-Arylindole aromatization->product

Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.

Experimental Protocol: High-Yield Microwave-Assisted One-Pot Bischler-Möhlau Synthesis

This solvent-free, one-pot microwave-assisted protocol offers improved yields and shorter reaction times.[8]

  • Reactant Mixture: In a suitable vessel, thoroughly mix the aniline (2 mmol) and the phenacyl bromide (1 mmol).

  • Initial Reaction: Stir the mixture at room temperature for 3 hours.

  • Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture and place it in a microwave reactor. Irradiate at 600 W for 1 minute.

  • Purification: The resulting solid can be purified directly by column chromatography.

Hemetsberger-Knittel Indole Synthesis

The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[11] While it can provide good yields, challenges exist in the synthesis of the starting material.[11]

Q6: I am struggling with the Hemetsberger-Knittel synthesis. What are the common pitfalls?

A6: The main challenges in the Hemetsberger-Knittel synthesis often lie in the preparation and stability of the azido-propenoic ester starting material.

  • Low Yield of Azido-propenoic Ester: The initial Knoevenagel condensation to form the vinyl azide can have low yields.[12]

  • Stability of the Azide: The azide starting material can be unstable, especially at elevated temperatures.

  • Thermolysis Conditions: The thermal decomposition step requires careful temperature control to avoid side reactions and ensure complete conversion. Microwave-assisted thermolysis can offer better control and higher yields.

Yields for Hemetsberger-Knittel Synthesis

Yields for the Hemetsberger-Knittel synthesis are typically reported to be above 70% under optimized conditions.[11] However, the overall yield can be limited by the synthesis of the azide precursor.

Palladium-Catalyzed 2-Arylindole Synthesis (e.g., Suzuki and Heck Couplings)

Palladium-catalyzed cross-coupling reactions are powerful methods for the synthesis of 2-arylindoles. However, they can be sensitive to various factors, leading to low yields.

Q7: My Suzuki coupling for 2-arylindole synthesis is not working well. What should I troubleshoot?

A7: Low yields in Suzuki couplings for 2-arylindole synthesis can often be traced to issues with the catalyst system, base, or solvent.

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.

  • Base: The base plays a crucial role in activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can be empirical and may need to be screened.

  • Solvent: A suitable solvent system is necessary to dissolve all reactants. Mixtures of organic solvents and water are often used.

  • Oxygen Sensitivity: The Pd(0) active catalyst can be sensitive to oxygen. Degassing the reaction mixture and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is often necessary.

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling

palladium_troubleshooting Troubleshooting Pd-Catalyzed 2-Arylindole Synthesis start Low Yield Observed check_degassing Ensure Proper Degassing and Inert Atmosphere start->check_degassing check_catalyst Screen Pd Source and Ligand check_degassing->check_catalyst If conditions are inert check_base Optimize Base check_catalyst->check_base If still low yield check_solvent Screen Solvents and Solvent/Water Ratios check_base->check_solvent If no improvement check_temp_time Adjust Temperature and Reaction Time check_solvent->check_temp_time success Improved Yield check_temp_time->success

Caption: A systematic approach to troubleshooting low yields in palladium-catalyzed 2-arylindole synthesis.

Q8: I am using a Heck reaction to synthesize a 2-arylindole and the yield is low. What are the likely causes?

A8: The Heck reaction can be challenging, especially with less reactive aryl halides.

  • Aryl Halide Reactivity: Aryl chlorides are notoriously less reactive than aryl bromides or iodides and often require more forcing conditions and specialized catalyst systems.[13]

  • Catalyst Deactivation: The formation of palladium black is a common sign of catalyst deactivation, which can be caused by high temperatures or impurities. Using more robust ligands like N-heterocyclic carbenes (NHCs) or palladacycles can help.[13]

  • Regioselectivity: The formation of regioisomers can be an issue. The choice of ligand can influence the regioselectivity of the olefin insertion.[13]

Experimental Protocol: High-Yield Suzuki Coupling for 2-Arylindole Synthesis

This protocol provides a general procedure for the Suzuki coupling of an indole with an arylboronic acid.

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine the 2-haloindole (1 mmol), arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography.

References

Technical Support Center: Optimization of Catalyst Loading for Palladium-Catalyzed Indolization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Indolization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of palladium catalyst loading in indole synthesis.

Frequently Asked questions (FAQs)

Q1: What is the typical catalyst loading range for palladium-catalyzed indolization reactions?

A1: The optimal catalyst loading for palladium-catalyzed indolization can vary significantly depending on the specific reaction type (e.g., Larock, Heck, Sonogashira), substrates, ligands, and reaction conditions. Generally, catalyst loading can range from as low as 0.01 mol% to as high as 10 mol%.[1][2] For many standard protocols, a loading of 1-5 mol% is a common starting point for optimization.[3] Lowering catalyst loading is often desirable to reduce costs and minimize residual palladium in the final product.[4]

Q2: How does the choice of palladium precursor affect the optimal catalyst loading?

A2: The palladium precursor plays a crucial role in the catalytic cycle and can influence the required catalyst loading. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, PdCl₂, and Pd(PPh₃)₄.[5] Pd(OAc)₂ is often favored due to its high reactivity, which may allow for lower catalyst loadings.[5] In some cases, pre-formed palladium complexes or nanoparticles can exhibit high catalytic activity, enabling very low catalyst loadings.[2][6]

Q3: Can the ligand-to-palladium ratio impact the effective catalyst loading?

A3: Absolutely. The ligand-to-palladium ratio is a critical parameter. Ligands stabilize the palladium center, prevent aggregation into inactive palladium black, and modulate the catalyst's reactivity and selectivity.[7] An insufficient ligand-to-palladium ratio can lead to catalyst decomposition, especially at high temperatures, necessitating higher initial catalyst loadings.[8] The optimal ratio is ligand-dependent, with common ratios for monodentate phosphine ligands being 1:1 to 4:1 (ligand:Pd).

Q4: When should I consider using a higher catalyst loading?

A4: A higher catalyst loading may be necessary under certain circumstances, such as:

  • Deactivating Substrates: Substrates with functional groups that can coordinate strongly to the palladium center may require a higher catalyst concentration to maintain catalytic activity.[8]

  • Sterically Hindered Substrates: Reactions involving sterically demanding substrates may proceed slowly, and a higher catalyst loading can help to increase the reaction rate.

  • Challenging C-H Activations: Direct C-H activation/functionalization reactions can be demanding and may benefit from a higher catalyst concentration to achieve reasonable conversion.[9]

  • Initial Screening: When developing a new indolization reaction, starting with a higher catalyst loading (e.g., 5-10 mol%) can help to ensure product formation and provide a baseline for optimization.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Catalyst Deactivation - Ensure inert atmosphere: The active Pd(0) species is sensitive to oxygen.[8] Use properly dried and degassed solvents and reagents, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).- Check for impurities: Impurities in substrates, solvents, or reagents can act as catalyst poisons.[7] Purify starting materials if necessary.- Formation of Palladium Black: The appearance of a black precipitate indicates catalyst aggregation and deactivation.[8] This can be caused by high temperatures or an insufficient ligand-to-palladium ratio.[8] Try lowering the reaction temperature or increasing the ligand concentration.
Suboptimal Catalyst Loading - Increase catalyst loading: As a first step, try increasing the catalyst loading in increments (e.g., from 1 mol% to 3 mol% and 5 mol%) to see if the yield improves.- Screen different palladium sources: The choice of palladium precursor can significantly impact the reaction.[5] Screen various precursors like Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(CH₃CN)₂.[5]
Incorrect Ligand Choice - Screen different ligands: The ligand is crucial for catalyst stability and reactivity. For electron-rich indoles, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[8]
Suboptimal Reaction Conditions - Optimize temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[8] Perform the reaction at a range of temperatures to find the optimal balance.- Solvent effects: The polarity of the solvent can influence the reaction outcome.[5] Screen a variety of solvents (e.g., DMF, dioxane, toluene).[1][5]

Issue 2: Formation of Biphenyl or Other Homocoupling Byproducts

Potential Cause Troubleshooting Steps
High Catalyst Loading - Decrease catalyst loading: The formation of byproducts like biphenyl can sometimes be minimized by reducing the amount of palladium catalyst used.[3]
Slow Cross-Coupling Step - Optimize reaction parameters: If the desired cross-coupling is slow, side reactions can become more prevalent. Adjusting the temperature, solvent, or base may favor the desired reaction pathway.

Issue 3: Poor Regioselectivity in C-H Functionalization

Potential Cause Troubleshooting Steps
Nature of the Directing Group - Modify the directing group: In directed C-H functionalization, the directing group plays a key role in determining the site of reaction. If possible, modifying the directing group can alter the regioselectivity.
Reaction Mechanism - Change the ligand or catalyst: The ligand and palladium source can influence the transition state of the C-H activation step, thereby affecting regioselectivity. Screening different catalytic systems is recommended.[3]

Quantitative Data Summary

The following tables summarize the effect of various parameters on the yield of palladium-catalyzed indolization reactions, providing a basis for optimization.

Table 1: Effect of Catalyst Loading on Indole Synthesis

EntryCatalystCatalyst Loading (mol%)Yield (%)Reference
1Pd(OAc)₂273[10]
2Pd(OAc)₂584[10]
3Pd(OAc)₂1086[10]
4Pd(TFA)₂2.593[11]
5Pd(TFA)₂593[11]

Table 2: Optimization of Reaction Conditions for Larock Indolization

EntryPd Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (10)L10Cs₂CO₃1,4-Dioxane10075
2Pd(acac)₂ (10)L10Cs₂CO₃1,4-Dioxane10082
3Pd(acac)₂ (6)L10LiOH1,4-Dioxane8088
4Pd(acac)₂ (6)L10LiOH + LiCl1,4-Dioxane8090

Data adapted from a representative indolization system.[1]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in a Palladium-Catalyzed Intramolecular Heck Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dried reaction tube, add the 2-halo-N-allylaniline substrate (1.0 equiv), the desired phosphine ligand (e.g., P(OPh)₃, 8 mol%), and the palladium precursor (e.g., PdCl₂(PCy₃)₂, 2-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Add the anhydrous solvent (e.g., DMF) and the base (e.g., K₂CO₃, 2.0 equiv) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Palladium-Catalyzed Sonogashira Coupling/Cyclization

This protocol provides a starting point for the synthesis of 2-substituted indoles.

  • Reaction Setup: In a sealed tube under an inert atmosphere, combine the N-tosyl-2-iodoaniline (1.0 equiv), terminal alkyne (1.2 equiv), palladium catalyst (e.g., 10% Pd/C), a copper co-catalyst (e.g., CuI), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable anhydrous solvent (e.g., dry DMF).[5]

  • Reaction: Heat the mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 3 hours).[5]

  • Monitoring: Follow the consumption of the starting materials using TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and remove the solvent in vacuo. Purify the resulting residue by flash column chromatography to isolate the desired indole product.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Dry Glassware reagents Add Substrates, Ligand, & Pd Catalyst start->reagents atmosphere Establish Inert Atmosphere reagents->atmosphere solvent Add Anhydrous Solvent & Base atmosphere->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Yield deactivation Catalyst Deactivation? start->deactivation loading Suboptimal Loading? start->loading ligand Wrong Ligand? start->ligand precursor Incorrect Precursor? sol_inert Ensure Inert Atmosphere deactivation->sol_inert temp Suboptimal Temp? sol_loading Increase Catalyst Loading loading->sol_loading sol_precursor Screen Pd Precursors precursor->sol_precursor sol_ligand Screen Ligands ligand->sol_ligand solvent Solvent Effect? sol_temp Optimize Temperature temp->sol_temp sol_solvent Screen Solvents solvent->sol_solvent

References

Technical Support Center: Navigating the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer Indole Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to navigate the complexities of this powerful reaction, with a specific focus on preventing undesired N-N bond cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Fischer Indole Synthesis, and where does N-N bond cleavage occur?

A1: The Fischer indole synthesis is a classic organic reaction for synthesizing indoles from an arylhydrazine and a ketone or aldehyde in an acidic environment. The reaction proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer.

  • [1][1]-Sigmatropic Rearrangement: This is the crucial step where, under acidic conditions, the protonated enamine undergoes a concerted rearrangement. It is in this step that the N-N bond is productively cleaved, and a new C-C bond is formed between the aryl ring and the enamine carbon.

  • Aromatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular cyclization and the elimination of ammonia to form the stable indole ring.[2][3]

Q2: What is the "unwanted" N-N bond cleavage, and how does it differ from the productive cleavage in the mechanism?

A2: Unwanted N-N bond cleavage is a competing side reaction that hinders the formation of the desired indole product. This side reaction is a heterolytic cleavage of the N-N bond, which occurs before the desired[1][1]-sigmatropic rearrangement. This premature cleavage leads to the formation of byproducts, such as anilines and various fragments from the carbonyl starting material, instead of the indole.[4]

Q3: What types of substrates are particularly prone to this unwanted N-N bond cleavage?

A3: Substrates with strong electron-donating groups on the carbonyl component are especially susceptible to this side reaction. These groups can stabilize the iminyl carbocation that forms upon heterolytic N-N bond cleavage, thus favoring this unproductive pathway.[4] A notable challenge is the synthesis of C3-N-substituted indoles, such as 3-aminoindoles and 3-amidoindoles, which often fail when using protic acids due to this competing cleavage.[4][5]

Q4: My reaction has failed, and I suspect N-N bond cleavage. How can I confirm this?

A4: A primary indicator of unwanted N-N bond cleavage is the presence of aniline (or a substituted aniline corresponding to your arylhydrazine) as a major byproduct in your reaction mixture. You can detect this, along with other potential byproducts, using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide: How to Avoid N-N Bond Cleavage

If you are experiencing low yields or reaction failure due to suspected N-N bond cleavage, consider the following troubleshooting strategies:

ProblemPotential CauseSuggested Solution
Low to no yield of indole product with electron-rich substrates The electron-donating group on the carbonyl precursor stabilizes the iminyl carbocation, favoring heterolytic N-N bond cleavage over the desired[1][1]-sigmatropic rearrangement, especially with strong Brønsted acids.Switch to a Lewis acid catalyst. Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or iron(III) chloride (FeCl₃) are often more effective in promoting the desired cyclization for these challenging substrates.[6][7]
Reaction is sluggish or does not proceed even with a Lewis acid The activation energy for the[1][1]-sigmatropic rearrangement may not be reached, or the catalyst may be inactive.Optimize reaction temperature and ensure catalyst quality. Gradually increase the reaction temperature while monitoring for decomposition. Ensure that the Lewis acid is anhydrous and of high purity. Microwave-assisted synthesis can also be explored to improve reaction rates and yields.
Formation of multiple byproducts and a complex reaction mixture The reaction conditions (acid strength, temperature, solvent) may not be optimal for the specific substrate, leading to various side reactions.Systematically screen reaction parameters. Experiment with different Lewis acids, solvents (e.g., acetic acid, toluene, or solvent-free conditions), and temperatures. A well-designed screening can help identify the optimal conditions for your specific substrate.
Difficulty in synthesizing 3-amidoindoles These substrates are notoriously difficult due to the high propensity for N-N bond cleavage of the corresponding hydrazone.Utilize a targeted approach with zinc salts. Zinc salts have been shown to be effective in mediating the synthesis of 3-amidoindoles. This may involve a one-pot reaction where the zinc salt facilitates both the initial amination and the subsequent Fischer indole cyclization.[5]

Data Presentation: Catalyst Performance in Challenging Syntheses

Substrate TypeCatalystProductYield (%)Reference
Arylhydrazine and acylated propargylamineZn(OTf)₂3-amidoindole derivative85[5]
Phenylhydrazine and α-(N-acylamino)acetophenonePolyphosphoric acid3-(N-acylamino)-2-phenylindoleNot specified[8]
o,m-tolylhydrazine hydrochloride and isopropyl methyl ketoneAcetic acidMethyl indolenineHigh[9]
Phenylhydrazine and cyclohexanonep-toluenesulfonic acid (microwave)1,2,3,4-tetrahydrocarbazole91[8]

Experimental Protocols

Protocol 1: General Procedure for ZnCl₂-Catalyzed Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a general guideline for a standard Fischer indole synthesis using a Lewis acid catalyst.

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol. Add cyclohexanone (1 equivalent) dropwise with stirring. A catalytic amount of acetic acid can be added to facilitate this step. The hydrazone may precipitate upon formation and can be used directly in the next step.

  • Cyclization: To the mixture containing the phenylhydrazone, add anhydrous zinc chloride (1.5 - 2 equivalents).

  • Heating: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Reaction Pathways

To better understand the desired reaction and the competing side reaction, the following diagrams illustrate the key mechanistic steps.

Fischer_Indole_Synthesis start Arylhydrazine + Carbonyl hydrazone Phenylhydrazone start->hydrazone Condensation enamine Enamine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement (Productive N-N Cleavage) enamine->rearrangement H+ intermediate Di-imine Intermediate rearrangement->intermediate cyclization Cyclization & Aromatization intermediate->cyclization indole Indole Product cyclization->indole -NH3

Desired Fischer Indole Synthesis Pathway.

NN_Cleavage_Pathway hydrazone Phenylhydrazone cleavage Heterolytic N-N Bond Cleavage (Unproductive) hydrazone->cleavage H+ (Strong Acid) + E-donating group byproducts Aniline + Iminyl Carbocation (Side Products) cleavage->byproducts

Competing N-N Bond Cleavage Pathway.

References

Technical Support Center: Purification of Crude 2-(3-Chloro-4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude 2-(3-Chloro-4-fluorophenyl)indole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound, and how might they influence purification?

A1: The most common synthetic routes are the Fischer indole synthesis, Reissert indole synthesis, and palladium-catalyzed cross-coupling reactions.[1] The choice of synthesis will dictate the likely impurity profile. For instance, Fischer synthesis may result in isomeric indole byproducts and unreacted starting materials (phenylhydrazine and ketone). Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, might introduce impurities from starting materials (e.g., haloindoles or boronic acids), byproducts from homo-coupling, and residual palladium catalyst.

Q2: My crude this compound is a dark oil or discolored solid. What is the likely cause?

A2: Indoles, particularly those with electron-rich aromatic systems, can be susceptible to air oxidation, which often leads to the formation of colored impurities. The acidic conditions used in some synthetic methods, like the Fischer indole synthesis, can also lead to the formation of polymeric byproducts that are often highly colored.

Q3: I am observing streaking and decomposition of my compound during silica gel column chromatography. How can I prevent this?

A3: Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, consider the following:

  • Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.

Troubleshooting Guides

Purification by Recrystallization

Recrystallization is an effective method for purifying crude this compound, especially if the initial purity is reasonably high (>80%). The key is selecting an appropriate solvent or solvent system.

Problem: Oiling Out During Recrystallization

If the compound separates as an oil rather than crystals upon cooling, it indicates that the solvent is too good or the solution is too concentrated.

  • Solution 1: Re-heat the solution and add more of the less-polar solvent (in a mixed solvent system) or a small amount of a poor solvent to decrease the overall solvating power.

  • Solution 2: Ensure a slow cooling rate. Rapid cooling can favor oil formation over crystal growth. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Solution 3: Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

Problem: Poor Recovery of Purified Product

Low recovery after recrystallization can be due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Solution 2: Ensure the solution is thoroughly cooled in an ice bath for an extended period (e.g., >30 minutes) to maximize precipitation.

  • Solution 3: If using a mixed solvent system, carefully optimize the solvent ratio to minimize the solubility of the compound at low temperatures.

Purification by Flash Column Chromatography

Flash column chromatography is a powerful technique for separating this compound from various impurities.

Problem: Co-elution of Impurities

If impurities are co-eluting with the desired product, the solvent system needs to be optimized.

  • Solution 1: Use a shallower solvent gradient during elution to improve separation.

  • Solution 2: Try a different solvent system with different selectivities. For example, if using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system.

  • Solution 3: If the co-eluting impurity is a starting material, consider a pre-column wash. For example, if unreacted phenylhydrazine is present, an acidic wash of the crude organic extract can remove this basic impurity.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for a Structurally Similar 2-Arylindole

Solvent SystemInitial Purity (%)Final Purity (%)Recovery (%)Observations
Ethanol/Water859575Good crystal formation, effective removal of polar impurities.
Toluene859280Suitable for less polar impurities, slower crystallization.
Isopropanol859070Moderate effectiveness.
Hexane/Ethyl Acetate859478Good for a range of impurities, requires careful optimization of the solvent ratio.

Note: Data is based on analogous 2-arylindole compounds and should be used as a starting point for optimization.

Table 2: Typical Flash Chromatography Conditions for 2-Arylindoles

ParameterCondition
Stationary Phase Silica gel (230-400 mesh), optionally deactivated with 1% triethylamine
Mobile Phase Gradient of 0% to 20% Ethyl Acetate in Hexane
Flow Rate 20-40 mL/min (for a medium-sized column)
Detection UV at 254 nm

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise with swirling until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a column with silica gel in the initial mobile phase (e.g., 100% hexane). If deactivation is desired, use a mobile phase containing 1% triethylamine for packing and elution.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound recrystallization Recrystallization start->recrystallization High Initial Purity chromatography Flash Chromatography start->chromatography Low/Medium Purity or Complex Mixture purity_check Purity & Yield Analysis (TLC, NMR, HPLC) recrystallization->purity_check chromatography->purity_check final_product Pure Product (>98%) purity_check->final_product

Caption: General experimental workflow for the purification of this compound.

signaling_pathway Aryl_Indole 2-Arylindole (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) Aryl_Indole->ROS Induces Autophagy Autophagy Induction ROS->Autophagy Triggers Cell_Death Cancer Cell Death (Apoptosis) Autophagy->Cell_Death Leads to

Caption: Postulated signaling pathway for the anticancer activity of some 2-arylindoles.

References

Technical Support Center: Troubleshooting Regioisomer Formation in Unsymmetrical Ketone Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioisomer formation in the synthesis of indoles from unsymmetrical ketones.

Troubleshooting Guides

This section offers detailed solutions to common problems encountered during various indole synthesis reactions.

Fischer Indole Synthesis

Question: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the product ratio?

Answer:

Regioselectivity in the Fischer indole synthesis is primarily governed by the stability of the intermediate enamine, which is influenced by steric and electronic factors, as well as the reaction conditions. Here are several strategies to control the formation of regioisomers:

  • Acid Catalyst Selection and Concentration: The choice and concentration of the acid catalyst are critical. Stronger acids and higher temperatures tend to favor the formation of the less substituted enamine intermediate, leading to the indole isomer derived from the less hindered α-carbon of the ketone. Conversely, weaker acids may favor the thermodynamically more stable, more substituted enamine.[1][2]

    • Recommendation: Screen a variety of Brønsted acids (e.g., H₂SO₄, H₃PO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) at different concentrations. For instance, in the reaction of methyl ethyl ketone, lower concentrations of sulfuric acid or phosphoric acid favor the 3-methyl-2-ethylindole, while higher concentrations favor the 2,3-dimethylindole.[1]

  • Use of Bulky Catalysts: Sterically hindered catalysts can enhance the formation of the less substituted enamine.

    • Recommendation: Consider using Eaton's reagent (P₂O₅ in methanesulfonic acid), which has been shown to provide excellent regiocontrol, favoring the formation of 3-unsubstituted indoles from methyl ketones.[3]

  • Substituent Effects: Electron-withdrawing groups on the phenylhydrazine ring can influence the stability of the transition state during the[2][2]-sigmatropic rearrangement, thereby favoring one regioisomer over the other.[4]

    • Recommendation: If your synthesis allows, consider modifying the substituents on the phenylhydrazine to electronically bias the reaction.

Data Presentation: Effect of Acid Catalyst on Regioisomer Ratio in Fischer Indole Synthesis

Unsymmetrical KetoneAcid CatalystIsomer 1Isomer 2Predominant IsomerReference
Methyl Ethyl Ketone90% (w/w) H₃PO₄2,3-dimethylindole3-methyl-2-ethylindole3-methyl-2-ethylindole[1]
Methyl Ethyl Ketone83% (w/w) P₂O₅ in H₂O2,3-dimethylindole3-methyl-2-ethylindole2,3-dimethylindole[1]
Methyl Ethyl Ketone30% (w/w) H₂SO₄2,3-dimethylindole3-methyl-2-ethylindole3-methyl-2-ethylindole[1]
Methyl Ethyl Ketone70% (w/w) H₂SO₄2,3-dimethylindole3-methyl-2-ethylindole2,3-dimethylindole[1]
Phenethyl Methyl Ketone90% (w/w) H₃PO₄2-methyl-3-benzylindole2-benzyl-3-methylindole2-benzyl-3-methylindole[1]
Phenethyl Methyl Ketone83% (w/w) P₂O₅ in H₂O2-methyl-3-benzylindole2-benzyl-3-methylindole2-methyl-3-benzylindole[1]
p-Nitrophenethyl Methyl Ketone90% (w/w) H₃PO₄2-methyl-3-(p-nitrobenzyl)indole2-(p-nitrobenzyl)-3-methylindole2-(p-nitrobenzyl)-3-methylindole[1]
p-Nitrophenethyl Methyl Ketone83% (w/w) P₂O₅ in H₂O2-methyl-3-(p-nitrobenzyl)indole2-(p-nitrobenzyl)-3-methylindole2-methyl-3-(p-nitrobenzyl)indole[1]
Isopropyl Methyl Ketone90% (w/w) H₃PO₄2,3,3-trimethyl-3H-indole2-isopropyl-3-methylindole2-isopropyl-3-methylindole[1]
Isopropyl Methyl Ketone83% (w/w) P₂O₅ in H₂O2,3,3-trimethyl-3H-indole2-isopropyl-3-methylindole2,3,3-trimethyl-3H-indole[1]

Experimental Protocols: Regioselective Fischer Indole Synthesis using Eaton's Reagent

This protocol is adapted from procedures for reactions utilizing Eaton's reagent and is intended as a starting point for optimization.

  • Preparation of Eaton's Reagent (7.5 wt% P₂O₅ in CH₃SO₃H):

    • Under an inert atmosphere (e.g., nitrogen or argon), cautiously add phosphorus pentoxide (P₂O₅) in small portions to methanesulfonic acid (CH₃SO₃H) with stirring.

    • Control the temperature of the mixture, as the dissolution is exothermic.

    • Stir the resulting solution until the P₂O₅ is completely dissolved.

  • Indole Synthesis:

    • To a solution of the unsymmetrical ketone (1 equivalent) in a suitable solvent (e.g., sulfolane or dichloromethane to mitigate harshness), add the phenylhydrazine hydrochloride (1.1 equivalents).

    • Add the freshly prepared Eaton's reagent (typically in excess) to the mixture at room temperature.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

    • Neutralize the solution with a base (e.g., NaOH or NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mandatory Visualization: Troubleshooting Workflow for Fischer Indole Synthesis

Troubleshooting Fischer Indole Synthesis start Problem: Poor Regioselectivity check_catalyst Evaluate Acid Catalyst start->check_catalyst check_sterics Assess Steric Hindrance start->check_sterics check_electronics Analyze Electronic Effects start->check_electronics solution_catalyst Screen Brønsted and Lewis Acids (e.g., H₂SO₄, PPA, ZnCl₂) Vary Concentration check_catalyst->solution_catalyst solution_sterics Use Bulky Catalyst (e.g., Eaton's Reagent) check_sterics->solution_sterics solution_electronics Modify Phenylhydrazine Substituents (Electron-withdrawing) check_electronics->solution_electronics outcome Improved Regioselectivity solution_catalyst->outcome solution_sterics->outcome solution_electronics->outcome

Caption: A logical workflow for troubleshooting poor regioselectivity in the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the Bischler-Möhlau indole synthesis?

The Bischler-Möhlau synthesis, which involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline, can also yield regioisomers. The regiochemical outcome is highly dependent on the reaction mechanism, which can be complex and substrate-dependent.[5] Key factors include:

  • Substituents on the Aniline: The electronic nature and position of substituents on the aniline can influence the site of cyclization.

  • Reaction Conditions: Temperature and the presence of catalysts can alter the reaction pathway, leading to different regioisomeric products. Milder conditions, such as the use of microwave irradiation, have been explored to improve yields and potentially control regioselectivity.[6]

Q2: How can I control regioisomer formation in the Gassman indole synthesis?

The Gassman indole synthesis is a one-pot reaction that generally provides good regioselectivity for the formation of 3-thioalkylindoles.[7] However, the initial step of N-chlorination of the aniline is crucial. The regioselectivity of the subsequent[2]-sigmatropic rearrangement is largely determined by the substitution pattern of the keto-thioether. For unsymmetrical ketones, the rearrangement will favor the formation of the more stable ylide intermediate.

Q3: What determines the regioselectivity in the Bartoli indole synthesis?

The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from o-substituted nitroarenes and vinyl Grignard reagents.[8] A key requirement for this reaction to proceed efficiently is the presence of a substituent at the ortho position of the nitro group.[8] This steric hindrance is believed to facilitate the crucial[2][2]-sigmatropic rearrangement step that leads to the indole product. Therefore, the regioselectivity is primarily controlled by the position of the substituents on the starting nitroarene. The reaction is generally unsuccessful for nitroarenes lacking an ortho substituent.[8]

Mandatory Visualization: Factors Influencing Regioselectivity

Key Factors in Regioselective Indole Synthesis regioselectivity Regioselectivity fischer Fischer Synthesis regioselectivity->fischer bischler Bischler-Möhlau regioselectivity->bischler gassman Gassman Synthesis regioselectivity->gassman bartoli Bartoli Synthesis regioselectivity->bartoli catalyst Acid Catalyst (Type & Conc.) fischer->catalyst sterics Steric Hindrance (Substrate & Catalyst) fischer->sterics electronics Electronic Effects (Substituents) fischer->electronics bischler->electronics conditions Reaction Conditions (Temp., Solvent) bischler->conditions gassman->sterics bartoli->sterics

Caption: A diagram illustrating the primary factors that control regioselectivity in various indole synthesis methods.

References

Managing harsh reaction conditions in Bischler-Möhlau synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Bischler-Möhlau indole synthesis. This resource addresses common challenges associated with the often harsh reaction conditions of this classical method and offers insights into modern, milder alternatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges encountered in the Bischler-Möhlau synthesis?

The Bischler-Möhlau synthesis, a classic method for preparing 2-aryl-indoles from α-bromo-acetophenones and excess aniline, is often hampered by harsh reaction conditions.[1][2] Key challenges include:

  • High Temperatures: The reaction traditionally requires high temperatures, often in refluxing solvents or even neat at temperatures up to 230-250 °C.

  • Low Yields: Due to the harsh conditions, yields can be variable and sometimes low.

  • Unpredictable Regioselectivity: The formation of constitutional isomers can be an issue, leading to mixtures of products that are difficult to separate.[2]

  • Complex Mechanism: The reaction mechanism is surprisingly complex, which can make it difficult to control and optimize.[1]

Q2: My reaction is not proceeding, or the yield is very low. What are the likely causes?

Low or no yield in a Bischler-Möhlau synthesis can be attributed to several factors:

  • Insufficiently Harsh Conditions: The classical version of this reaction often requires very high temperatures to proceed. If you are using milder conditions, the activation energy barrier may not be overcome.

  • Decomposition of Starting Materials or Products: The high temperatures required can lead to the degradation of sensitive substrates or the desired indole product, resulting in tar formation and reduced yields.

  • Substrate Effects: The electronic properties of the aniline and α-bromo-acetophenone can significantly influence the reaction's success. Electron-donating groups on the aniline ring generally facilitate the reaction, while electron-withdrawing groups can hinder it.

Q3: How can I mitigate the harsh conditions of the classical Bischler-Möhlau synthesis?

Several modern approaches have been developed to circumvent the need for excessively high temperatures:

  • Microwave-Assisted Synthesis: This is one of the most effective methods for promoting the Bischler-Möhlau reaction under milder conditions. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields.

  • Use of Catalysts: The use of lithium bromide as a catalyst has been reported to facilitate the reaction under milder conditions, although detailed protocols can be substrate-specific.[1][2]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the Bischler-Möhlau synthesis.

Problem: Low to No Product Formation
Possible Cause Suggested Solution
Reaction temperature is too low. For the classical method, ensure the temperature is within the recommended range (e.g., 230-250 °C in an inert, high-boiling solvent like silicone oil). If using a milder approach, consider switching to microwave-assisted synthesis.
Reaction time is insufficient. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If starting material is still present, consider extending the reaction time.
Poor quality of reagents. Ensure that the α-bromo-acetophenone and aniline are pure. Impurities can interfere with the reaction.
Inappropriate solvent. For the classical method, a high-boiling, inert solvent is often necessary. For milder methods, the choice of solvent can be critical and may require optimization.
Problem: Formation of Multiple Products/Poor Regioselectivity
Possible Cause Suggested Solution
Complex reaction pathways. The Bischler-Möhlau synthesis can proceed through different mechanistic pathways, leading to various isomers.
Influence of substituents. The position and electronic nature of substituents on both the aniline and the acetophenone can direct the cyclization to different positions.
Thermodynamic vs. Kinetic Control. The harsh conditions of the classical synthesis may favor the thermodynamically most stable isomer, but side reactions can still lead to product mixtures. Milder, kinetically controlled conditions, such as those in microwave synthesis, may offer better selectivity in some cases.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the key differences between the classical and a modern microwave-assisted approach to the Bischler-Möhlau synthesis.

ParameterClassical MethodMicrowave-Assisted Method
Temperature High (reflux, up to 230-250 °C)Moderate (e.g., 80-150 °C)
Reaction Time Hours to daysMinutes (typically 1-10 min)
Typical Yields Often low and variableModerate to good (50-75% reported)
Energy Input Conventional heating (oil bath, heating mantle)Microwave irradiation
Solvent High-boiling inert solvents or neatCan often be performed solvent-free

Experimental Protocols

Classical Bischler-Möhlau Synthesis (General Procedure)

Disclaimer: This is a generalized protocol and may require significant optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the desired α-bromo-acetophenone (1 equivalent) and a significant excess of the aniline derivative (typically 3-5 equivalents).

  • Heating: Heat the reaction mixture to a high temperature (e.g., 180-250 °C) in a high-boiling inert solvent (e.g., silicone oil or diphenyl ether) or, if the aniline is liquid at the reaction temperature, neat.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may take several hours to days to reach completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a solvent was used, it may be removed under reduced pressure.

    • The crude mixture is often purified by column chromatography on silica gel to isolate the desired 2-aryl-indole. The choice of eluent will depend on the polarity of the product.

Microwave-Assisted Bischler-Möhlau Synthesis (One-Pot Procedure)

This protocol is adapted from literature procedures and provides a milder and often higher-yielding alternative to the classical method.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the α-bromo-acetophenone (1 equivalent) and the aniline (2 equivalents).

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor. Irradiate the mixture at a specified power (e.g., 540 W) for a short duration (e.g., 45-60 seconds). The optimal time and power will need to be determined for each specific substrate.

  • Work-up and Purification:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • The crude product can be directly purified by flash column chromatography on silica gel to yield the pure 2-aryl-indole.

Visualizations

Bischler-Möhlau Synthesis: General Workflow

G General Workflow for Bischler-Möhlau Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 α-Bromo-acetophenone react Heating (Classical) or Microwave Irradiation start1->react start2 Aniline (excess) start2->react workup Solvent Removal (if applicable) react->workup purify Column Chromatography workup->purify product 2-Aryl-indole purify->product

Caption: A diagram illustrating the general experimental workflow of the Bischler-Möhlau indole synthesis.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in Bischler-Möhlau Synthesis start Low or No Product Yield q1 Are you using the classical heating method? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction temperature high enough (e.g., >180°C)? a1_yes->q2 q3 Are you using microwave synthesis? a1_no->q3 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No check_reagents Check purity of starting materials. a2_yes->check_reagents increase_temp Increase reaction temperature and/or prolong reaction time. a2_no->increase_temp consider_mw Consider switching to microwave-assisted synthesis for milder conditions and potentially higher yields. check_reagents->consider_mw a3_yes Yes q3->a3_yes Yes optimize_mw Optimize microwave parameters (power, time, temperature). a3_yes->optimize_mw

Caption: A decision tree to guide troubleshooting efforts when experiencing low product yields.

References

Technical Support Center: Purification of 2-(3-Chloro-4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of catalyst impurities from 2-(3-Chloro-4-fluorophenyl)indole, a crucial step in ensuring the purity of active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove catalyst impurities from this compound?

A1: Residual catalyst, typically palladium, from synthesis reactions like Suzuki or Heck couplings, can be toxic and interfere with downstream biological assays and drug efficacy.[1][2] Regulatory bodies like the FDA have strict limits on the amount of residual metals in APIs.[2][3] Therefore, effective removal is essential for safety, reliability of research data, and regulatory compliance.

Q2: What are the most common methods for removing palladium catalyst residues?

A2: The most common methods include:

  • Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C) or insoluble palladium species.[4]

  • Column Chromatography: A standard technique to separate the product from soluble palladium species and other organic impurities.[4]

  • Palladium Scavengers: Solid-supported reagents with high affinity for palladium that can effectively remove soluble catalyst residues.[4][5]

  • Activated Carbon Treatment: Can be used to adsorb palladium, but may also lead to product loss if not optimized.[4]

  • Crystallization: Can sometimes reduce palladium levels, but often fails to bring them down to the required parts per million (ppm) level on its own.[6]

Q3: I performed a simple filtration, but my product is still contaminated with palladium. Why?

A3: Simple filtration is only effective for insoluble palladium species.[4] If a homogeneous catalyst was used in the synthesis, the palladium will remain in solution and pass through a standard filter.[4][6] Colloidal palladium can also be challenging to remove by simple filtration alone.[4][7]

Q4: My this compound co-elutes with the palladium catalyst during column chromatography. What can I do?

A4: Co-elution can be a significant challenge. Here are some strategies to address this:

  • Optimize the Solvent System: Experiment with different solvent polarities to improve the separation between your product and the palladium species.[4]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a different type of stationary phase.[4]

  • Use a Scavenger Pre-treatment: Pass the crude product through a small plug of a suitable palladium scavenger before loading it onto the main chromatography column.[4]

  • Post-Chromatography Scavenging: Treat the fractions containing your product with a palladium scavenger after chromatography to further reduce palladium levels.[1]

Q5: I'm experiencing low recovery of my product after using activated carbon. How can I improve this?

A5: Activated carbon can adsorb the desired product along with the palladium.[4] To minimize product loss:

  • Optimize the Amount: Use the minimum amount of activated carbon necessary for effective palladium removal. This may require some experimentation.[4]

  • Screen Different Grades: Various grades of activated carbon have different properties. Testing a few options may identify one with better selectivity for palladium over your product.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High levels of residual palladium after purification - Ineffective purification method for the type of palladium species (soluble vs. insoluble).[4][6] - Co-elution of the product and catalyst during chromatography.[4] - Insufficient amount or contact time with the palladium scavenger.- Use a combination of methods, such as column chromatography followed by a scavenger treatment.[2][8][9] - Optimize chromatographic conditions (solvent system, stationary phase).[4] - Increase the amount of scavenger or the treatment time as per the manufacturer's recommendation.[4]
Low product yield after purification - Adsorption of the product onto the purification medium (e.g., activated carbon, silica gel).[4] - Decomposition of the product on acidic or basic stationary phases.- Reduce the amount of adsorbent used.[4] - Use a neutral stationary phase like deactivated silica or alumina. - Ensure the chosen purification method is compatible with the stability of this compound.
Product degradation during purification - Sensitivity of the indole ring to acidic conditions sometimes used in chromatography.- Neutralize the crude product mixture before chromatography. - Use a solvent system with a neutral pH. - Consider using a less acidic stationary phase.
Inconsistent purification results - Variability in the form of palladium residue from batch to batch. - Inconsistent application of the purification protocol.- Characterize the nature of the palladium impurity if possible. - Standardize the purification protocol and ensure consistent execution.

Quantitative Data on Palladium Removal

The following tables summarize the effectiveness of different purification methods in reducing palladium content.

Table 1: Palladium Levels After Different Purification Stages

Purification MethodInitial Palladium Level (ppm)Final Palladium Level (ppm)Removal Efficiency (%)
Aqueous Workup Only>1000~5000Variable
Column Chromatography~5000<100 (in over half of samples)~90
Column Chromatography + Scavenging Resin>100<50 (in most cases)~98

Data compiled from studies on similar compounds.[3][9]

Table 2: Effectiveness of Various Palladium Scavengers

ScavengerInitial Palladium Level (ppm)Final Palladium Level (ppm)
2,4,6-trimercapto-s-triazine (TMT)600-65020-60
Polystyrene-bound TMTHighLow (<100)
Thiol-based silica scavengersHighLow (<50)

Data compiled from various sources.[6][9][10]

Experimental Protocols

Protocol 1: Filtration through Celite (for insoluble palladium)

This method is suitable for removing heterogeneous palladium catalysts, such as palladium on carbon (Pd/C).[4]

  • Preparation: Set up a Büchner or sintered glass funnel with filter paper. Add a 1-2 cm thick pad of Celite to the funnel.

  • Pre-wetting: Pre-wet the Celite pad with the solvent used in the reaction mixture.

  • Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.

  • Filtration: Carefully pour the diluted mixture through the Celite pad.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[7]

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[4]

Protocol 2: Column Chromatography

This is a standard technique for separating the product from soluble palladium species.[4]

  • Slurry Preparation: Prepare a silica gel slurry in a non-polar solvent.

  • Column Packing: Pack a chromatography column with the slurry.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[4]

Protocol 3: Palladium Scavenging (for soluble palladium)

This method utilizes a solid-supported scavenger to bind and remove soluble palladium.[4]

  • Dissolution: Dissolve the crude or partially purified this compound in a suitable solvent.

  • Scavenger Addition: Add the recommended amount of a palladium scavenger (e.g., SiliaMetS Thiol, MP-TMT). The amount is typically based on the molar equivalents of the palladium catalyst used.[4]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature as recommended for the specific scavenger. The reaction time can range from a few hours to overnight.[4]

  • Filtration: Filter off the scavenger resin.

  • Washing: Wash the resin with the solvent to recover the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

Visualizations

PurificationWorkflow Crude_Product Crude this compound (with Palladium Impurities) Filtration Filtration through Celite Crude_Product->Filtration Insoluble Pd Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Soluble Pd Filtration->Column_Chromatography Soluble Pd remains Waste Palladium Waste Filtration->Waste Scavenging Palladium Scavenging Column_Chromatography->Scavenging Trace Pd remains Column_Chromatography->Waste Purity_Analysis Purity Analysis (e.g., ICP-MS) Scavenging->Purity_Analysis Scavenging->Waste Purity_Analysis->Column_Chromatography Re-purify Pure_Product Pure Product (<10 ppm Pd) Purity_Analysis->Pure_Product Meets Specification

Caption: A typical workflow for the purification of this compound from palladium catalyst impurities.

TroubleshootingLogic Start High Residual Palladium? Insoluble Insoluble Palladium? Start->Insoluble Yes Soluble Soluble Palladium? Insoluble->Soluble No Filter Use Celite Filtration Insoluble->Filter Yes Chromatography Perform Column Chromatography Soluble->Chromatography Yes Scavenger Use Palladium Scavenger Soluble->Scavenger Alternative Chromatography->Scavenger Still high? Combine Combine Chromatography & Scavenging Scavenger->Combine Still high?

References

Optimizing reaction time and temperature for indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reaction time and temperature for various indole synthesis methods.

I. Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1] Optimizing reaction conditions is crucial for achieving high yields and purity.

Troubleshooting Guide: Fischer Indole Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Yield Impure starting materialsEnsure arylhydrazine and carbonyl compounds are pure; consider recrystallization or distillation.
Inappropriate acid catalystScreen various Brønsted (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) to find the optimal catalyst for your substrate.[2]
Suboptimal temperatureThe reaction often requires elevated temperatures, but excessive heat can cause decomposition.[3] Monitor the reaction by TLC to find the optimal temperature. Microwave synthesis can sometimes offer better control and higher yields.[4]
Incorrect reaction timeProlonged reaction times can lead to degradation. Monitor reaction progress using TLC to determine the optimal duration.
Formation of Multiple Products/Side Reactions Use of unsymmetrical ketonesThis can lead to the formation of isomeric indole products. Consider using a symmetrical ketone if possible or be prepared for chromatographic separation.
Side reactions (e.g., aldol condensation)Carefully control the reaction temperature and consider a milder acid catalyst.
Reaction Stalls/Incomplete Conversion Insufficient catalystEnsure an adequate amount of a suitable acid catalyst is used.
Low reaction temperatureThe key[4][4]-sigmatropic rearrangement step may require higher temperatures to overcome the activation energy. Cautiously increase the temperature while monitoring for decomposition.
Frequently Asked Questions (FAQs): Fischer Indole Synthesis

Q1: What are the most critical parameters to control in a Fischer indole synthesis?

A1: The most critical parameters are the choice and concentration of the acid catalyst, the reaction temperature, and the purity of the starting materials. The reaction is highly sensitive to these conditions, and optimization is often necessary for each specific substrate.[2]

Q2: How can I minimize the formation of tar-like byproducts?

A2: Tar formation is often a result of high temperatures and strong acidic conditions. To minimize this, you can try using a milder acid catalyst, lowering the reaction temperature, or using a solvent to prevent the concentration of reactive intermediates that can lead to polymerization.

Q3: Is it always necessary to isolate the hydrazone intermediate?

A3: No, a one-pot procedure where the hydrazone is formed in situ and then cyclized without isolation is often successful and can minimize handling losses.[1]

Q4: Can microwave irradiation improve my Fischer indole synthesis?

A4: Yes, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by providing rapid and uniform heating.[4]

Data Presentation: Fischer Indole Synthesis

The following table summarizes the effect of reaction conditions on the yield of 2-phenylindole from acetophenone and phenylhydrazine.

CatalystTemperature (°C)TimeYield (%)
Zinc chloride (ZnCl₂)1706 min72-80
Polyphosphoric acid (PPA)150-16010-15 minHigh (not specified)
Microwave (no catalyst specified)17010 minHigh (not specified)
Experimental Protocols: Fischer Indole Synthesis

Protocol 1: Synthesis of 2-Phenylindole using Zinc Chloride [5]

  • Hydrazone Formation: In a flask, dissolve acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol. Add a few drops of acetic acid and heat at 80°C for 45 minutes. Cool the mixture in an ice bath to precipitate the hydrazone. Filter and wash with cold ethanol.

  • Indolization: Mix the dried acetophenone phenylhydrazone (1 part by weight) with anhydrous zinc chloride (4.7 parts by weight) in a beaker. Heat the mixture in an oil bath at 170°C with vigorous stirring. The mixture will liquefy. After 5 minutes, remove from the heat and allow to cool.

  • Work-up: Add water and concentrated HCl to the cooled mixture and digest overnight. Filter the crude product, wash with water, and then recrystallize from ethanol.

Protocol 2: Microwave-Assisted Synthesis of 2-Phenylindole [4]

  • Reactant Mixture: In a microwave-safe vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170°C for 10 minutes with stirring.

  • Work-up: After cooling, quench the reaction by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and recrystallize from ethanol.

Diagrams: Fischer Indole Synthesis

Fischer_Workflow A Mix Arylhydrazine and Carbonyl Compound B Add Acid Catalyst A->B C Heat Reaction Mixture (Conventional or Microwave) B->C D Monitor Reaction (e.g., TLC) C->D E Work-up and Purification D->E F Characterize Indole Product E->F

Caption: General experimental workflow for the Fischer indole synthesis.

Fischer_Troubleshooting Start Low Yield or No Product Purity Check Starting Material Purity Start->Purity Catalyst Optimize Acid Catalyst Start->Catalyst Temp_Time Optimize Temperature and Reaction Time Start->Temp_Time Success Improved Yield Purity->Success Catalyst->Success Temp_Time->Success

Caption: Troubleshooting logic for low yield in Fischer indole synthesis.

II. Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis produces 2-arylindoles from the reaction of an α-haloacetophenone with an excess of an aniline.[6] This reaction often requires harsh conditions, but modern modifications have made it more accessible.[7]

Troubleshooting Guide: Bischler-Möhlau Indole Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield Harsh reaction conditionsTraditional methods often use high temperatures, leading to degradation. Consider using microwave-assisted synthesis for milder conditions and potentially higher yields.[8]
Inefficient catalystWhile often run without a catalyst, the addition of lithium bromide has been shown to improve yields under milder conditions.[6]
Side reactionsThe use of a large excess of aniline can lead to multiple alkylations. Carefully control the stoichiometry.
Reaction Not Proceeding Low reactivity of starting materialsElectron-withdrawing groups on the aniline can decrease its nucleophilicity. Harsher conditions or a more activated α-haloacetophenone may be necessary.
Product is a complex mixture Multiple cyclization pathwaysThe mechanism can be complex, leading to different isomers.[9] Careful control of temperature and reaction time is crucial. Analysis of the product mixture by NMR and MS is recommended.
Frequently Asked Questions (FAQs): Bischler-Möhlau Indole Synthesis

Q1: Why are the yields for the classical Bischler-Möhlau synthesis often low?

A1: The classical procedure often requires high temperatures, which can lead to the decomposition of starting materials and products, as well as the formation of polymeric tars.[6]

Q2: How does microwave irradiation improve the Bischler-Möhlau synthesis?

A2: Microwave heating allows for rapid and uniform heating to high temperatures, significantly reducing the reaction time from hours to minutes. This minimizes the time for side reactions and degradation to occur, often resulting in higher yields and cleaner products.[8][10]

Q3: Can this reaction be performed without a solvent?

A3: Yes, a solvent-free, solid-state microwave-assisted protocol has been developed and has shown good to excellent yields for the synthesis of 2-arylindoles.[8]

Data Presentation: Bischler-Möhlau Indole Synthesis

The following table presents data for the synthesis of 2-arylindoles using a microwave-assisted, solvent-free method.[10]

Aniline SubstituentPhenacyl Bromide SubstituentTime (s)Yield (%)
HH6071
4-MeH4575
4-OMeH4572
4-ClH6068
H4-Me6065
H4-OMe4570
H4-Cl6062
Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis[8]
  • Reactant Mixture: In a vessel, thoroughly mix the aniline (2.0 mmol) and the phenacyl bromide (1.0 mmol).

  • Initial Reaction: Stir the mixture at room temperature for 3 hours.

  • Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture and place it in a microwave reactor. Irradiate at 600 W for 1 minute.

  • Work-up and Purification: After cooling, the crude product is purified by column chromatography.

Diagrams: Bischler-Möhlau Indole Synthesis

Bischler_Workflow A Mix Aniline and α-Haloacetophenone B Optional: Add Catalyst (e.g., LiBr) A->B C Heat Reaction Mixture (Conventional or Microwave) B->C D Monitor Reaction C->D E Work-up and Purification D->E F Characterize 2-Arylindole E->F

Caption: General workflow for the Bischler-Möhlau indole synthesis.

Bischler_Mechanism_Simplified Start Aniline + α-Haloacetophenone Intermediate1 α-Anilinoacetophenone Intermediate Start->Intermediate1 Nucleophilic Substitution Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular Electrophilic Attack Intermediate3 Aromatization Intermediate2->Intermediate3 Dehydration Product 2-Arylindole Intermediate3->Product

Caption: Simplified reaction pathway for the Bischler-Möhlau synthesis.

III. Palladium-Catalyzed Indole Synthesis

Modern palladium-catalyzed methods, such as the Heck and Buchwald-Hartwig reactions, offer powerful and versatile routes to a wide variety of substituted indoles, often under milder conditions than classical methods.

Troubleshooting Guide: Palladium-Catalyzed Indole Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Yield Inactive catalystEnsure the palladium precatalyst is properly activated. Use of pre-catalysts can be beneficial. The choice of ligand is critical; screen different phosphine ligands.
Incorrect baseThe choice of base is crucial and substrate-dependent. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
Suboptimal temperatureWhile often milder than classical methods, some reactions still require heating. Optimize the temperature; too high a temperature can lead to catalyst decomposition.
Side Reactions (e.g., C-arylation instead of N-arylation in Buchwald-Hartwig) Steric hindranceBulky substituents on the indole or aryl halide can favor C-arylation. The choice of ligand can influence regioselectivity.
Catalyst decompositionThis can be indicated by the formation of palladium black. Ensure the reaction is run under an inert atmosphere and that the solvent is anhydrous.
Poor Reproducibility Sensitivity to air and moistureMany palladium-catalyzed reactions are sensitive to oxygen and water. Use Schlenk techniques or a glovebox for best results.
Impurities in starting materialsTrace impurities can poison the catalyst. Ensure all reagents and solvents are of high purity.
Frequently Asked Questions (FAQs): Palladium-Catalyzed Indole Synthesis

Q1: What are the key advantages of palladium-catalyzed indole synthesis over classical methods?

A1: Palladium-catalyzed methods generally offer a broader substrate scope, greater functional group tolerance, and often proceed under milder reaction conditions. They can also provide access to indole substitution patterns that are difficult to achieve with classical methods.

Q2: How do I choose the right ligand for my reaction?

A2: The choice of ligand is critical and often determined empirically. Bulky, electron-rich phosphine ligands are commonly used in Buchwald-Hartwig aminations. The optimal ligand will depend on the specific substrates and reaction type. It is advisable to screen a variety of ligands.

Q3: My reaction is very slow. How can I increase the rate?

A3: Increasing the temperature can often increase the reaction rate, but be mindful of potential catalyst decomposition. Alternatively, a more active catalyst system (different palladium source or ligand) may be required. In some cases, changing the solvent can also have a significant impact on the reaction rate.

Data Presentation: Palladium-Catalyzed Indole Synthesis

Table: Optimization of Buchwald-Hartwig Amination for N-Arylation of Indole [11][12]

Palladium SourceLigandBaseTemperature (°C)Time (h)Conversion/Yield (%)
Pd(OAc)₂BINAPCs₂CO₃11017-48Moderate (not specified)
Pd(OAc)₂XPhosCs₂CO₃1001691 (conversion)
Pd₂(dba)₃BINAPCs₂CO₃11017-4867 (yield)

Table: Optimization of Intramolecular Heck Reaction for Indole Synthesis [13]

| Pd Catalyst (mol%) | Ligand | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ (5) | None | 50 | 3 | 98 | | Pd(OAc)₂ (8) | P(o-Tol)₃ | 80 | 3.5 | 91 |

Experimental Protocols: Palladium-Catalyzed Indole Synthesis

Protocol 1: Buchwald-Hartwig N-Arylation of Indole [14]

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), indole (1.2 mmol), base (e.g., K₃PO₄, 1.4 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and ligand (e.g., XPhos, 0.02 mmol) to an oven-dried vial. Add anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the mixture at the optimized temperature (e.g., 80-110°C) with stirring for the required time (monitor by TLC or GC/LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 2: Intramolecular Heck Reaction for 3-Substituted Indole Synthesis [15]

  • Reaction Setup: To a vial, add the ortho-haloaniline derivative (1.0 equiv), the alkene coupling partner (2.0 equiv), Pd(OAc)₂ (0.1 equiv), a phosphine ligand (e.g., tri(4-methoxyphenyl)phosphine, 0.4 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv) in an appropriate solvent (e.g., toluene).

  • Reaction: Heat the mixture at a predetermined temperature (e.g., 110°C) for several hours until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, filter, concentrate, and purify by column chromatography.

Diagrams: Palladium-Catalyzed Indole Synthesis

Heck_Buchwald_Workflow A Prepare Reaction under Inert Atmosphere B Add Pd Precatalyst, Ligand, Base, and Reactants A->B C Heat to Optimized Temperature B->C D Monitor Reaction Progress C->D E Cool, Work-up, and Purify D->E F Characterize Indole Product E->F

Caption: General workflow for palladium-catalyzed indole synthesis.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)(X)L_n OA->PdII Coord Amine Coordination & Deprotonation PdII->Coord HNR'R'' Base Amido Ar-Pd(II)(NR'R'')L_n Coord->Amido RE Reductive Elimination Amido->RE RE->Pd0 Product Ar-NR'R'' RE->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Preventing decomposition of indole derivatives during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the decomposition of indole derivatives during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of indole derivative decomposition during workup?

A1: Indole derivatives are susceptible to degradation from several factors:

  • Acid Sensitivity: The indole nucleus is generally unstable in acidic conditions.[1][2] Protonation can lead to polymerization or rearrangement.

  • Oxidation: The electron-rich pyrrole ring, particularly the C2-C3 double bond, is prone to oxidation by atmospheric oxygen, peroxides, or other oxidizing agents.[3][4][5] This can be exacerbated by exposure to light.

  • Light Sensitivity: Some indole derivatives are photosensitive and can degrade upon exposure to light, which can generate reactive oxygen species that further promote decomposition.[3][6]

  • Heat: Although less commonly a primary cause during a standard workup, prolonged exposure to high temperatures can contribute to degradation.

Q2: When should I use a protecting group for the indole nitrogen?

A2: N-protection is a crucial strategy to enhance the stability of the indole ring, especially when dealing with acidic conditions or strong electrophiles.[1][7] It is also frequently used to direct lithiation to specific positions on the ring.[1] The choice of protecting group depends on the subsequent reaction conditions and the required deprotection method.[8]

Q3: How can I minimize oxidation during the workup process?

A3: To minimize oxidation, it is recommended to:

  • Work under an inert atmosphere (e.g., nitrogen or argon), especially during solvent removal and extraction.

  • Use deoxygenated solvents for extraction and chromatography.

  • Avoid prolonged exposure to air.

  • Store samples and intermediates under an inert atmosphere and protected from light.

  • Consider adding antioxidants like BHT (butylated hydroxytoluene) or using hydroxyindole derivatives, which have lower oxidation potentials.[6]

Q4: My indole derivative is a different color after workup. What does this indicate?

A4: A color change, often to a darker shade like brown or purple, is a common indicator of indole decomposition. This is frequently due to oxidation or polymerization. For instance, the oxidation of indole can lead to the formation of colored products like indigo.[4][9] If you observe a color change, it is a sign that your workup conditions may be too harsh.

Q5: What are the best practices for purifying indole derivatives using column chromatography?

A5: For successful column chromatography of indole derivatives:

  • Use a less acidic grade of silica gel or neutralize it by pre-treating with a solution of triethylamine in your eluent.

  • Add a small amount of a basic modifier like triethylamine or pyridine to the mobile phase to prevent streaking and on-column degradation.[10]

  • Run the column as quickly as possible to minimize contact time with the stationary phase.

  • Monitor fractions using a UV lamp (254 nm), as most indoles are UV-active.[11] A specific stain for indoles is Ehrlich's reagent, which typically produces blue or purple spots.[11]

Troubleshooting Guides

Problem: The product is dark and appears impure after aqueous workup.
Possible CauseRecommended Solution
Oxidation Degas all aqueous solutions and organic solvents before use. Perform extractions under a blanket of nitrogen or argon. Minimize the time the indole derivative is in solution and exposed to air.
Acid-catalyzed decomposition Ensure all aqueous washes are neutral or slightly basic. Use a dilute solution of sodium bicarbonate or a phosphate buffer to neutralize any residual acid from the reaction.
Light exposure Protect the reaction and workup vessels from light by wrapping them in aluminum foil. Work in a fume hood with the sash lowered to reduce ambient light.
Problem: Low yield after purification by column chromatography.
Possible CauseRecommended Solution
Decomposition on silica gel Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine, then pack the column. Alternatively, use alumina as the stationary phase.
Irreversible adsorption If the compound is highly polar, it may be sticking to the silica. Try a more polar eluent system or add a small percentage of methanol.[11]
Product is volatile Avoid excessive heat during solvent removal on the rotary evaporator. Use a cold water bath and a well-controlled vacuum.

Data Summary

Table 1: Comparison of Common N-Protecting Groups for Indoles
Protecting GroupAbbreviationStabilityDeprotection Conditions
tert-ButoxycarbonylBocStable to base, mild acids.[8]Strong acids (e.g., TFA, HCl).[7]
PhenylsulfonylPhSO2Stable to strong acids.[8]Strong base (e.g., NaOH, KOH) or reductive conditions.[12]
BenzenesulfonylBesStable to strong acids.Reductive cleavage (e.g., Mg/MeOH).
[2-(Trimethylsilyl)ethoxy]methylSEMStable to a wide range of non-fluoride conditions.[13]Fluoride sources (e.g., TBAF) or strong acid.[13]
p-ToluenesulfonylTosyl (Ts)Very stable to acidic and oxidative conditions.[1]Strong reducing agents or harsh basic hydrolysis.[1]

Experimental Protocols

Protocol 1: General Aqueous Workup for Sensitive Indole Derivatives
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-chilled, deoxygenated saturated aqueous solution of NH4Cl to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel under a positive pressure of nitrogen. Extract the product with a deoxygenated organic solvent (e.g., ethyl acetate or dichloromethane) three times.[14]

  • Washing: Combine the organic layers. Wash sequentially with deoxygenated saturated aqueous NaHCO3 and then deoxygenated brine. During these washes, gently rock the separatory funnel to avoid emulsion formation.[15]

  • Drying and Filtration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure with minimal heat.

  • Storage: Immediately place the crude product under a high vacuum to remove residual solvent, then store under an inert atmosphere and protect from light.

Protocol 2: Purification by Column Chromatography with a Basic Modifier
  • Solvent Preparation: Prepare the eluent system (e.g., a mixture of hexanes and ethyl acetate) and add 0.5-1% triethylamine (TEA) by volume.

  • Column Packing: Pack the column with silica gel using the TEA-modified eluent.

  • Sample Loading: Dissolve the crude indole derivative in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the TEA-modified solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC, visualizing with a UV lamp and/or an appropriate stain (e.g., p-anisaldehyde or Ehrlich's reagent).[11]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, co-evaporate with a higher boiling point, non-polar solvent like toluene.

Visual Guides

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase reaction Crude Reaction Mixture quench Quench Reaction (e.g., aq. NH4Cl) reaction->quench 1. Neutralize extract Extract with Organic Solvent quench->extract 2. Isolate wash Wash Organic Layer (e.g., aq. NaHCO3, Brine) extract->wash 3. Remove Impurities dry Dry and Concentrate wash->dry 4. Remove Water chromatography Column Chromatography (Optional: with TEA) dry->chromatography 5. Purify pure_product Pure Indole Derivative chromatography->pure_product 6. Isolate Final Product troubleshooting_guide start Low Yield or Decomposition Observed During Workup? check_color Is the product dark or discolored? start->check_color Yes no_issue Yield and Purity are Good start->no_issue No check_acidity Were acidic conditions used? check_color->check_acidity No sol_oxidation Likely Oxidation: - Use degassed solvents - Work under inert atmosphere - Protect from light check_color->sol_oxidation Yes sol_acid Likely Acid Decomposition: - Neutralize with base (NaHCO3) - Use N-protection in future check_acidity->sol_acid Yes sol_chromatography Chromatography Issues: - Add TEA to eluent - Use deactivated silica/alumina - Run column quickly check_acidity->sol_chromatography No protecting_group_selection start Need to Protect Indole Nitrogen? acidic_cond Will the reaction involve strong acid? start->acidic_cond Yes no_pg No Protection Needed start->no_pg No basic_cond Will the reaction involve strong base? acidic_cond->basic_cond No use_sulfonyl Consider Sulfonyl Group (Ts, PhSO2): - Stable to acid - Removed with base/reduction acidic_cond->use_sulfonyl Yes use_boc Consider Boc Group: - Stable to base - Removed with acid basic_cond->use_boc Yes basic_cond->use_boc No (Boc is a good general choice)

References

Validation & Comparative

A Comparative Analysis of Fischer and Larock Indole Syntheses: Yields, Protocols, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus remains a cornerstone of medicinal chemistry. The Fischer and Larock indole syntheses represent two of the most powerful and versatile methods for constructing this privileged scaffold. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal synthetic route.

Comparative Yield Analysis

The following table summarizes the yields of various substituted indoles prepared via the Fischer and Larock syntheses, showcasing the scope and efficiency of each method across a range of substrates.

Indole ProductStarting MaterialsSynthesis MethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
2-Phenylindole Phenylhydrazine, AcetophenoneFischerZinc chloride (ZnCl₂)None1700.172-80
Tetrahydrocarbazole Phenylhydrazine, CyclohexanoneFischerAcetic AcidAcetic AcidReflux0.550
2,5-Dimethylindole p-Tolylhydrazine, AcetoneFischerNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGood
2,3-Dimethylindole Phenylhydrazine, 2-ButanoneFischerAntimony phosphateMethanolRefluxNot SpecifiedGood to moderate
7-Ethyltryptophol 2-Ethylphenylhydrazine HCl, 4-HydroxybutanalFischer (Flow)MicrowaveWater/Ethylene Glycol1800.00878[1]
2,3-Diphenylindole o-Iodoaniline, DiphenylacetyleneLarockPd(OAc)₂, PPh₃, K₂CO₃, LiClDMF1002495
N-Benzyl-2-phenyl-3-(trimethylsilyl)indole N-Benzyl-2-iodoaniline, Phenyl(trimethylsilyl)acetyleneLarockPd(OAc)₂, K₂CO₃, LiClDMF1002485
2-Butyl-3-phenylindole o-Iodoaniline, 1-Phenyl-1-hexyneLarockPd(OAc)₂, PPh₃, K₂CO₃, LiClDMF1002488
Unnatural Tryptophan Derivative (3a) o-Bromoaniline, Alkyne 2LarockPd[P(o-tol)₃]₂1,4-dioxane60Not Specified70[2]
Unnatural Tryptophan Derivative (3o) Substituted o-bromoaniline, Alkyne 2LarockPd[P(tBu)₃]₂1,4-dioxane60Not Specified85 (on 5.0 mmol scale)[2][3]

Experimental Protocols

Fischer Indole Synthesis: Synthesis of 2-Phenylindole

This two-step protocol involves the formation of acetophenone phenylhydrazone followed by an acid-catalyzed cyclization.[4]

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a suitable reaction vessel, combine acetophenone (6.0 g) and phenylhydrazine (5.4 g).

  • Add 20 mL of 96% ethanol and a few drops of glacial acetic acid.

  • Heat the mixture in a boiling water bath for 15 minutes.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

Step 2: Cyclization to 2-Phenylindole

  • Prepare polyphosphoric acid by carefully adding phosphorus pentoxide (13 g) to orthophosphoric acid (7 g).

  • Add the dried acetophenone phenylhydrazone from Step 1 to the polyphosphoric acid.

  • Heat the mixture in an oil bath at 170°C for approximately 10 minutes.

  • Allow the reaction to cool to room temperature and then add 50 mL of cold water with vigorous stirring to precipitate the product.

  • Collect the crude 2-phenylindole by vacuum filtration.

  • Recrystallize the crude product from 96% ethanol to obtain purified, colorless crystals. The final yield is typically around 2.2 g.[5]

Larock Indole Synthesis: General Procedure for 2,3-Disubstituted Indoles

This protocol is a general method for the palladium-catalyzed synthesis of 2,3-disubstituted indoles.[6][7]

Materials:

  • o-Iodoaniline or its derivative

  • Disubstituted alkyne (2-5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Lithium chloride (LiCl, 1 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodoaniline derivative, potassium carbonate, and lithium chloride.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF via syringe, followed by the disubstituted alkyne.

  • Heat the reaction mixture at 100°C with stirring for the time indicated by TLC analysis (typically 12-24 hours).

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.

Mechanistic Pathways

The following diagrams illustrate the proposed mechanisms for the Fischer and Larock indole syntheses, providing a visual representation of the key transformations involved.

Fischer_Indole_Synthesis Start Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Start->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Indole Indole Elimination->Indole Larock_Indole_Synthesis Start o-Haloaniline + Alkyne OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd AlkyneCoord Alkyne Coordination OxAdd->AlkyneCoord MigInsert Migratory Insertion AlkyneCoord->MigInsert VinylPd Vinylic Palladium Intermediate MigInsert->VinylPd IntraCycl Intramolecular Cyclization VinylPd->IntraCycl PdHeterocycle Palladacycle IntraCycl->PdHeterocycle RedElim Reductive Elimination PdHeterocycle->RedElim RedElim->Pd0 Catalyst Regeneration Indole Indole RedElim->Indole

References

Validating the Structure of 2-(3-Chloro-4-fluorophenyl)indole: A Comparative Guide Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. For novel compounds like 2-(3-Chloro-4-fluorophenyl)indole, a derivative of the pharmaceutically significant indole scaffold, unambiguous structural confirmation is critical. Single-crystal X-ray crystallography stands as the definitive method for elucidating atomic arrangements in the solid state.[1]

While a public crystal structure for this compound is not currently available, this guide presents a comparative framework for its structural validation. By analyzing crystallographic data from structurally related analogs, we can predict key geometric parameters and establish a benchmark for experimental validation. This approach leverages existing data to inform and guide future crystallographic studies.[2]

Comparative Structural Analysis

To anticipate the crystal structure of this compound, we can examine the structures of its parent compound, 2-phenylindole, and analogs bearing similar halogen substitutions. The primary geometric parameter of interest is the dihedral angle between the plane of the indole ring system and the plane of the 2-position phenyl ring, which is influenced by steric and electronic effects of the substituents.

Parameter2-Phenylindole (Analog 1)2-(4-Chlorophenyl) Analog (Analog 2)2-(4-Fluorophenyl) Analog (Analog 3)This compound (Target Compound)
Molecular Formula C₁₄H₁₁NC₁₄H₁₀ClNC₁₄H₁₀FNC₁₄H₉ClFN
Crystal System Unavailable in abstractTriclinicUnavailable in abstractTo be determined
Space Group Unavailable in abstractP-1Unavailable in abstractTo be determined
Indole-Phenyl Dihedral Angle ~47.3°[3]86.7° / 85.7° ¹111.5° ²[4]Predicted to be significant
Key Bond Lengths (Å) To be comparedTo be comparedTo be comparedTo be determined
Key Bond Angles (°) To be comparedTo be comparedTo be comparedTo be determined

¹ Data from 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole, where the chlorophenyl ring is nearly perpendicular to two different indole systems. ² Data from (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a more complex and substituted derivative.

The data from these analogs suggests that a significant twist between the indole and the substituted phenyl ring is expected, largely due to steric hindrance from the substituents.

Visualizing the Validation Workflow and Structural Relationships

The process of validating the target structure involves a clear experimental workflow and a logical comparison with known analogs.

Validation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Validation cluster_comp Comparison Compound Obtain/Synthesize This compound Crystals Grow Single Crystals (e.g., Slow Evaporation) Compound->Crystals Select Select High-Quality Crystal Crystals->Select Mount Cryo-mount Crystal on Goniometer Select->Mount Collect X-ray Diffraction Data Collection Mount->Collect Solve Solve Structure (Direct Methods) Collect->Solve Refine Refine Structural Model Solve->Refine Validate Validate & Generate CIF Refine->Validate Compare Compare Data with Analogs (e.g., Dihedral Angles) Validate->Compare Confirm Confirm Final Structure Compare->Confirm Structural_Comparison Target Target Molecule This compound Analog1 Analog 1 2-Phenylindole Target->Analog1  Remove 3-Cl  Remove 4-F Analog2 Analog 2 2-(4-Chlorophenyl)indole Target->Analog2  Remove 4-F  Move Cl to para Analog3 Analog 3 2-(4-Fluorophenyl)indole Target->Analog3  Remove 3-Cl

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules, a practice known as fluorination, has become a cornerstone of modern drug design. This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated indole derivatives, a privileged scaffold in medicinal chemistry. By examining key experimental data, this guide aims to illuminate the profound impact of fluorination on potency, metabolic stability, and mechanism of action.

Data Summary: Unveiling the Impact of Fluorination

The following table summarizes quantitative data from comparative studies, highlighting the enhanced biological activity often observed with the introduction of fluorine into the indole core.

Compound Pair Biological Activity Fluorinated Analogue Non-Fluorinated Analogue Fold Improvement Reference
HIV-1 Reverse Transcriptase Inhibitors Anti-HIV-1 Activity (IC50)5-Fluoro-3-ethylindole derivative3-Ethylindole derivative7-13x[1]
HIV-1 Inhibitors Anti-HIV-1 Activity4-Fluoroindole derivativeIndole derivative~50x[1]
Lepidiline Analogues (Anticancer) Cytotoxicity vs. HeLa (CC50)1-Benzyl-3-(3-fluorobenzyl)-4,5-dimethylimidazolium chloride1,3-Dibenzyl-4,5-dimethylimidazolium chloride (Lepidiline A)Data Not Available in Direct Comparison[2]
Cytotoxicity vs. A549 (CC50)1-Benzyl-3-(3-fluorobenzyl)-4,5-dimethylimidazolium chloride1,3-Dibenzyl-4,5-dimethylimidazolium chloride (Lepidiline A)Data Not Available in Direct Comparison[2]
Cytotoxicity vs. HepG2 (CC50)1-Benzyl-3-(3-fluorobenzyl)-4,5-dimethylimidazolium chloride1,3-Dibenzyl-4,5-dimethylimidazolium chloride (Lepidiline A)Data Not Available in Direct Comparison[2]
Indole-based Auxins Root Formation-Promoting Activity4-Trifluoromethylindole-3-acetic acid (4-CF3-IAA)4-Methylindole-3-acetic acid (4-CH3-IAA)Weaker Activity

Note on Lepidiline Analogues: While a direct fold-improvement for the fluorinated versus non-fluorinated lepidiline analogues against the same cell line is not explicitly provided in the source, the study demonstrates that fluorination significantly amplifies cytotoxic properties. For instance, the CC50 value of 1-benzyl-3-(3-fluorobenzyl)-4,5-dimethylimidazolium chloride against HeLa cells was 0.080 µM, indicating high potency.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Cytotoxicity Assay for Lepidiline Analogues

The cytotoxic activity of the fluorinated and non-fluorinated lepidiline analogues was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Culture: Human cancer cell lines (HeLa, A549, HepG2) and normal cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.

  • MTT Assay: After a specified incubation period, MTT solution was added to each well. The viable cells metabolize MTT into formazan crystals.

  • Data Analysis: The formazan crystals were dissolved, and the absorbance was measured using a microplate reader. The CC50 (half-maximal cytotoxic concentration) values were then calculated.[2]

In Vitro Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of a compound, a property often enhanced by fluorination.

  • Incubation: The test compound (fluorinated or non-fluorinated indole) is incubated with liver microsomes (e.g., from human or rat) and a cofactor regenerating system (e.g., NADPH).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is determined by liquid chromatography-mass spectrometry (LC-MS).

  • Data Calculation: The rate of disappearance of the parent compound is used to calculate key metabolic parameters such as half-life (t1/2) and intrinsic clearance (CLint).

Mandatory Visualizations

Diagrams are provided below to illustrate key biological pathways and experimental workflows.

HIV_Inhibition_Pathway cluster_inhibition Inhibition of Attachment HIV HIV-1 Virion gp120 gp120 HIV->gp120 expresses HostCell Host T-Cell CD4 CD4 Receptor HostCell->CD4 expresses Infection Viral Entry & Infection HostCell->Infection prevents gp120->CD4 Binding (blocked) IndoleInhibitor Fluorinated Indole Inhibitor IndoleInhibitor->gp120 binds to

Caption: Mechanism of HIV-1 entry inhibition by fluorinated indole derivatives.

Microsomal_Stability_Workflow Start Start: Test Compound (Fluorinated/Non-Fluorinated Indole) Incubation Incubate with Liver Microsomes + NADPH (37°C) Start->Incubation Sampling Sample at Multiple Time Points Incubation->Sampling Quenching Quench Reaction (e.g., Acetonitrile) Sampling->Quenching Analysis LC-MS Analysis (Quantify Parent Compound) Quenching->Analysis Data Calculate Half-life (t½) & Intrinsic Clearance (CLint) Analysis->Data End End: Metabolic Stability Profile Data->End

Caption: General experimental workflow for an in vitro microsomal stability assay.

References

Unraveling the Anticancer Potential of 2-Arylindole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, 2-arylindole derivatives have emerged as a promising class of molecules, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the anticancer activity of different 2-arylindole derivatives, supported by experimental data and detailed protocols to aid in the evaluation and development of these potent compounds.

The unique structural scaffold of 2-arylindoles allows for diverse chemical modifications, leading to a broad spectrum of biological activities. These derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis. This comparative guide will delve into the cytotoxic profiles, mechanistic insights, and experimental methodologies associated with prominent 2-arylindole derivatives.

Comparative Anticancer Activity of 2-Arylindole Derivatives

The in vitro cytotoxic activity of various 2-arylindole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below.

Tubulin Polymerization Inhibitors

A significant number of 2-arylindole derivatives exert their anticancer effects by targeting the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[1]

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A A549 (Lung)2.4 ± 0.42[1]
HepG2 (Liver)3.8 ± 0.5[1]
MCF-7 (Breast)5.1 ± 0.42[1]
Compound B HeLa (Cervical)0.022 - 0.056[1]
Arylthioindole 24 MCF-7 (Breast)Not specified for cell growth, but inhibited tubulin polymerization[2]
Kinase Inhibitors

Another crucial mechanism of action for 2-arylindole derivatives is the inhibition of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.

Compound IDTarget KinaseCancer Cell LineIC50 (µM)Reference
Compound 16 EGFRA549 (Lung), PC3 (Prostate)1.026 (EGFR)[3]
Src0.002 (Src)[3]
Oxindole 6f EGFRMCF-7 (Breast)1.38 ± 0.008 (EGFR)[4]
VEGFR-25.75 ± 0.011 (VEGFR-2)[4]

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-arylindole derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.[8][9][10]

  • Cell Treatment: Treat cells with the desired concentrations of 2-arylindole derivatives for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.[11][12]

  • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.

  • Cell Staining: Wash the fixed cells with PBS and resuspend the pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanistic Visualizations

The anticancer activity of 2-arylindole derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation and is frequently overactive in many cancers. Some indole derivatives have been shown to inhibit this pathway.[13][14]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Arylindole 2-Arylindole Derivative Arylindole->PI3K Arylindole->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-arylindole derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell growth and differentiation, and its dysregulation is a hallmark of many cancers.[15]

MAPK_ERK_Pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Arylindole 2-Arylindole Derivative Arylindole->EGFR

Caption: Inhibition of the MAPK/ERK signaling pathway via EGFR by 2-arylindole derivatives.

Experimental Workflow: Anticancer Activity Screening

The following diagram illustrates a typical workflow for screening and evaluating the anticancer activity of 2-arylindole derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 2-Arylindole Derivatives MTT MTT Assay (Cell Viability) Synthesis->MTT Apoptosis Apoptosis Assay (Annexin V) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI) MTT->CellCycle KinaseAssay Kinase Inhibition Assay Apoptosis->KinaseAssay TubulinAssay Tubulin Polymerization Assay CellCycle->TubulinAssay

Caption: A generalized experimental workflow for anticancer evaluation of 2-arylindoles.

References

Comparative Bioassay Analysis of 2-(3-Chloro-4-fluorophenyl)indole and Alternative 2-Arylindoles

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to the Bioactivity of 2-(3-Chloro-4-fluorophenyl)indole and Structurally Related Compounds for Researchers in Drug Discovery

This publication provides a detailed comparative analysis of the bioassay results for the research chemical this compound and selected commercially available 2-arylindole alternatives. This guide is intended for researchers, scientists, and drug development professionals, offering a valuable resource for evaluating the potential of these compounds in anticancer, antimicrobial, and anti-inflammatory research.

While specific bioassay data for this compound is not extensively available in public literature, the broader class of 2-arylindoles is recognized as a "privileged scaffold" in medicinal chemistry, known for a wide spectrum of biological activities.[1] This guide synthesizes available data for representative 2-arylindoles to provide a comparative framework.

I. Comparative Bioassay Data

The following tables summarize the known bioactivity of selected 2-arylindoles against various cell lines and microbial strains. These compounds are commercially available and serve as relevant benchmarks for assessing the potential of novel derivatives like this compound.

Table 1: Anticancer Activity of 2-Arylindoles (IC₅₀ in µM)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT116 (Colon)Reference
2-Phenylindole----[2]
2-Phenylindole-3-carboxaldehyde oxime----[2]
2-Phenylindole-3-carboxaldehyde cyano----[2]
Indole-based Compound 5c --13.41-[3]
Indole-based Compound 5d --14.67-[3]

Table 2: Anti-inflammatory Activity of 2-Arylindoles

CompoundAssayIC₅₀ (µM)Cell LineReference
2-PhenylindoleNitrite Production38.1 ± 1.8RAW 264.7[2]
2-PhenylindoleNFκB Inhibition25.4 ± 2.1HEK293[2]
2-Phenylindole-3-carboxaldehyde oximeNitrite Production4.4 ± 0.5RAW 264.7[2]
2-Phenylindole-3-carboxaldehyde oximeNFκB Inhibition6.9 ± 0.8HEK293[2]
2-Phenylindole-3-carboxaldehyde cyanoNitrite Production4.8 ± 0.4RAW 264.7[2]
2-Phenylindole-3-carboxaldehyde cyanoNFκB Inhibition8.5 ± 2.0HEK293[2]

Table 3: Antimicrobial Activity of Indole Derivatives (MIC in µg/mL)

Compound ClassS. aureusMRSAE. coliB. subtilisC. albicansC. kruseiReference
Indole-Thiadiazole Derivatives3.125-503.125-503.125-503.125-503.125-503.125-50[4]
Indole-Triazole Derivatives3.125-503.125-503.125-503.125-503.125-503.125-50[4]

II. Experimental Protocols

This section details the methodologies for key experiments commonly employed in the evaluation of 2-arylindoles.

A. Anticancer Activity Assessment: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Prepare serial dilutions of the test compound in the complete medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.[5]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a plate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

B. Anti-inflammatory Activity Assessment: Nitrite Production Assay (Griess Test)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by assaying for its stable metabolite, nitrite.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent and incubate at room temperature.

  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify nitrite concentrations.

C. Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Test compound

  • 96-well microtiter plates

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth medium in a 96-well plate.[4]

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Signaling Pathways and Experimental Workflows

The biological activities of 2-arylindoles are often attributed to their interaction with various cellular signaling pathways. The following diagrams illustrate a generalized workflow for bioactivity screening and a potential signaling pathway modulated by these compounds.

experimental_workflow Experimental Workflow for Bioactivity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Bioassay Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of 2-Arylindole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Screening (Nitrite Assay) characterization->anti_inflammatory ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar pathway Mechanism of Action (Signaling Pathway Analysis) sar->pathway

Caption: A generalized workflow for the synthesis, screening, and analysis of 2-arylindole derivatives.

signaling_pathway Potential Anti-inflammatory Signaling Pathway of 2-Arylindoles LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) Production iNOS->NO Arylindole 2-Arylindole Arylindole->IKK Inhibits Arylindole->NFkB Inhibits

Caption: A potential mechanism of anti-inflammatory action for 2-arylindoles via inhibition of the NF-κB pathway.

References

Benchmarking 2-(3-Chloro-4-fluorophenyl)indole Against Known EGFR Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel kinase inhibitor, 2-(3-Chloro-4-fluorophenyl)indole, against a panel of established Epidermal Growth Factor Receptor (EGFR) inhibitors. As specific kinase profiling data for this compound is not yet publicly available, this document will serve as a template, utilizing hypothetical data to illustrate the experimental workflow and data presentation necessary to evaluate its potential as a targeted therapeutic agent.

Data Presentation: Comparative Inhibitory Activity

A critical component of benchmarking is the direct comparison of quantitative data. The following tables summarize key inhibitory metrics for this compound (hypothetical data) alongside well-characterized EGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Potency (IC50 in nM)

This table compares the half-maximal inhibitory concentration (IC50) of the compounds against wild-type and mutant forms of the EGFR kinase in a biochemical assay. Lower values indicate higher potency.

Target KinaseThis compound (Hypothetical IC50)Erlotinib (Reference)Gefitinib (Reference)Osimertinib (Reference)Dacomitinib (Reference)
EGFR (Wild-Type) 357[1]18.2[2]57.8[2]6.0[3]
EGFR (L858R) 1012[1]--0.007 µM[4]
EGFR (Exon 19 Del) 8----
EGFR (T790M) 850>10,000[1]368.2[2]8.5[2]-

Reference IC50 values are illustrative and sourced from publicly available literature. Actual values may vary depending on assay conditions.

Table 2: Cellular Activity - Inhibition of Cancer Cell Line Proliferation (GI50 in µM)

This table presents the half-maximal growth inhibition (GI50) of the compounds in cancer cell lines with different EGFR mutation statuses.

Cell LineEGFR StatusThis compound (Hypothetical GI50)Erlotinib (Reference)Gefitinib (Reference)Osimertinib (Reference)
A431 Wild-Type (Overexpressed)1.50.1 µM[4]0.08 µM[4]-
PC-9 Exon 19 Deletion0.80.007[1]--
H1975 L858R / T790M2.5>10[5]-0.005[1]

Reference GI50 values are illustrative and sourced from publicly available literature. Actual values may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of benchmarking data.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant EGFR.

Objective: To determine the IC50 value of this compound against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • This compound (test inhibitor)

  • Erlotinib, Gefitinib, Osimertinib, Dacomitinib (control inhibitors)

  • Fluorescein-labeled substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • LanthaScreen™ Eu-labeled anti-phospho-substrate antibody

  • TR-FRET Dilution Buffer

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare a 10-point, 4-fold serial dilution of this compound and control inhibitors in 100% DMSO. Subsequently, dilute this series into 1X Kinase Buffer to a 4X final assay concentration.

  • Kinase Reaction Setup:

    • Add 5 µL of the 4X compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of 4X recombinant EGFR enzyme solution to all wells except the "no enzyme" control.

    • Gently mix the plate and incubate for 20-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiation of Kinase Reaction:

    • Prepare a 2X Substrate/ATP solution containing the fluorescein-labeled substrate and ATP at 2X their final desired concentrations in 1X Kinase Buffer. The ATP concentration should be at its apparent Km for the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X stop/detection solution containing Eu-labeled anti-phospho-substrate antibody and EDTA in TR-FRET Dilution Buffer.

    • Add 20 µL of the stop/detection solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm. The TR-FRET ratio (665/615) is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of a compound to inhibit EGFR autophosphorylation within a cellular context.

Objective: To determine the effect of this compound on EGFR phosphorylation in a cancer cell line.

Materials:

  • A431 human epidermoid carcinoma cells (or other relevant cell line)

  • Cell Culture Media (e.g., DMEM, FBS, PBS)

  • This compound

  • EGF (Epidermal Growth Factor)

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1173), anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment:

    • Plate A431 cells and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat cells with varying concentrations of this compound or control inhibitors for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-EGFR primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing:

    • Strip the membrane to remove the phospho-specific antibody.

    • Re-probe the membrane with an anti-total-EGFR antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry. Calculate the ratio of phospho-EGFR to total EGFR for each treatment condition to determine the extent of phosphorylation inhibition.

Mandatory Visualizations

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating several downstream signaling cascades.[6] These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, are crucial for regulating cell proliferation, survival, and differentiation.[7] Kinase inhibitors like this compound are designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGF EGF EGFR Extracellular Transmembrane Kinase Domain EGF->EGFR:f0 Binds EGFR_dimer Extracellular Transmembrane pY EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS EGFR_dimer:f2->Grb2_Sos PI3K PI3K EGFR_dimer:f2->PI3K Inhibitor This compound Inhibitor->EGFR_dimer:f2 Inhibits Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow for Benchmarking a Novel Kinase Inhibitor

The process of benchmarking a novel kinase inhibitor involves a multi-step approach, starting from initial biochemical assays to more complex cell-based and in vivo studies. This workflow ensures a comprehensive evaluation of the compound's potency, selectivity, and potential therapeutic efficacy.

Kinase_Inhibitor_Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Kinase Assay (e.g., TR-FRET, ADP-Glo) ic50_determination IC50 Determination biochemical_assay->ic50_determination selectivity_profiling Kinase Selectivity Profiling (Panel of >100 kinases) cellular_phosphorylation Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) selectivity_profiling->cellular_phosphorylation ic50_determination->selectivity_profiling proliferation_assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) cellular_phosphorylation->proliferation_assay target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) proliferation_assay->target_engagement pk_pd_studies Pharmacokinetics (PK) & Pharmacodynamics (PD) target_engagement->pk_pd_studies xenograft_models Xenograft Tumor Models pk_pd_studies->xenograft_models efficacy_studies Efficacy & Toxicity Studies xenograft_models->efficacy_studies start Novel Kinase Inhibitor (this compound) start->biochemical_assay

Caption: A typical experimental workflow for preclinical benchmarking.

References

Unlocking the Potent Potential of Halogenated Indoles: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry. The strategic addition of halogens to this versatile core has been shown to dramatically modulate biological activity, opening new avenues for therapeutic intervention. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated indoles, supported by quantitative data and detailed experimental methodologies, to inform the rational design of next-generation therapeutics.

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. These modifications have led to the discovery of potent halogenated indoles with a wide range of biological activities, including anticancer, antifungal, and modulatory effects on key signaling pathways.

Comparative Analysis of Biological Activity

The biological efficacy of halogenated indoles is profoundly influenced by the nature of the halogen, its position on the indole ring, and the presence of other substituents. The following tables summarize the quantitative data from various studies, highlighting these key SAR trends.

Anticancer Activity

Halogenated indoles have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases crucial for tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus kinases (JAKs).

Table 1: Anticancer Activity of Halogenated Indoles against Various Cancer Cell Lines (IC50, µM)

Compound/DerivativeHalogen SubstitutionA549 (Lung)HepG2 (Liver)MCF-7 (Breast)DU145 (Prostate)Skov-3 (Ovarian)Reference
5-Bromo-7-azaindolin-2-one derivative (23c)5-Bromo3.103----[1]
5-Bromo-7-azaindolin-2-one derivative (23d)5-Bromo----3.721[1]
5-Bromo-7-azaindolin-2-one derivative (23p)5-Bromo3.0122.357---[1]
Meridianin Derivative (6e)-1.11--2.80-[2][3]
5-Brominated Indole Phytoalexin Analogs5-BromoGenerally improved activityLower toxicity than cisplatinGenerally improved activity--[4]
Sunitinib (Reference)-29.25731.594--49.036[1]

Table 2: Kinase Inhibitory Activity of Halogenated Indoles (IC50, µM)

Compound/DerivativeTarget KinaseIC50 (µM)Reference
Meridianin ECDK-1, CDK-5Potent and selective inhibition[5][6]
Synthetic Meridianin AnalogsGSK-3, Dyrk-1APotent and selective inhibition[5][6]
Meridianin Derivative (6e)JAK1, JAK2, STAT3Inhibition at 5 µM[2][3]
5-Bromoindole-2-carboxylic acid derivative (3a)EGFRPotent inhibition[7]

Key SAR Insights for Anticancer Activity:

  • 5-Bromo Substitution: The presence of a bromine atom at the C5 position of the indole ring is a recurring motif in potent anticancer agents, often leading to enhanced activity compared to non-halogenated or differently substituted analogs.[1][4]

  • Azaindole Scaffold: The replacement of the indole's benzene ring with a pyridine ring to form a 7-azaindole, combined with 5-bromo substitution, has yielded compounds with significantly improved potency against various cancer cell lines compared to the multi-kinase inhibitor Sunitinib.[1]

  • Meridianin Derivatives: The marine-derived meridianins, which are substituted indoles, serve as a promising scaffold for developing potent kinase inhibitors. Modifications to the core structure have led to selective inhibitors of CDKs, GSK-3, Dyrk-1A, and the JAK/STAT3 pathway.[2][3][5][6]

Antifungal Activity

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Halogenated indoles have shown considerable promise in this area, particularly against Candida species.

Table 3: Antifungal Activity of Halogenated Indoles against Candida Species (MIC, µg/mL)

CompoundC. albicansC. aurisC. glabrataC. parapsilosisC. kruseiReference
4,6-Dibromoindole2510-5010-5010-50-[8][9]
5-Bromo-4-chloroindole2510-5010-5010-50-[8][9]
Halogenated Indole Derivatives (general)----3.125[10]
7-Benzyloxyindole>2000 (planktonic)----[11]
4-FluoroindoleInhibits planktonic growth----[11]
5-IodoindoleInhibits planktonic growth----[11]
Ketoconazole (Reference)25-400----[8]
Miconazole (Reference)10-50----[8]
Fluconazole (Reference)----64[10]

Key SAR Insights for Antifungal Activity:

  • Multi-halogenation: Di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, exhibit potent antifungal activity against a broad spectrum of Candida species, including drug-resistant strains.[8][9] Quantitative structure-activity relationship (QSAR) models suggest that halogen substitution at the C4, C5, and C6 positions is optimal for antifungal activity.[8][9]

  • Halogen Type: The type of halogen also plays a role, with bromo and chloro substitutions appearing effective.

  • Mechanism of Action: The antifungal activity of these compounds is associated with the inhibition of biofilm formation and the yeast-to-hyphae transition, which are critical virulence factors for Candida.[8][9][11]

Experimental Protocols

To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for key assays are provided below.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay quantifies the ability of a test compound to inhibit the activity of the VEGFR-2 kinase.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase, biotinylated peptide substrate, phospho-tyrosine antibody, ATP, kinase buffer, 96-well plates, and a luminescence plate reader.[12][13][14]

  • Procedure:

    • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add the kinase buffer, the test compound dilutions, and the recombinant VEGFR-2 enzyme.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and detect the amount of phosphorylated substrate using a phospho-tyrosine antibody and a suitable detection system (e.g., luminescence-based).[12]

    • The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.[12]

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungal strain.

  • Reagents and Materials: Fungal isolates, appropriate broth medium (e.g., RPMI-1640), 96-well microtiter plates, and an incubator.

  • Procedure:

    • Prepare a standardized inoculum of the fungal strain.

    • Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with the fungal suspension.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

  • Reagents and Materials: Human cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., DMSO), 96-well plates, and a microplate reader.[15][16][17][18][19]

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[18]

    • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[18]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[20]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by halogenated indoles is crucial for elucidating their mechanism of action and for the rational design of more selective and potent compounds.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21][22][23][24] Halogenated indoles that inhibit VEGFR-2 can block this process.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Halogenated_Indole Halogenated Indole Inhibitor Halogenated_Indole->VEGFR2 PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling pathway and the point of inhibition by halogenated indoles.

Allosteric Modulation of the CB1 Receptor

Certain indole-2-carboxamide derivatives act as allosteric modulators of the Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor (GPCR).[25][26] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This can lead to a fine-tuning of the receptor's response.

CB1_Allosteric_Modulation CB1_Inactive CB1 Receptor (Inactive) CB1_Active CB1 Receptor (Active Conformation) CB1_Inactive->CB1_Active Conformational Change Orthosteric_Ligand Orthosteric Ligand (e.g., Anandamide) Orthosteric_Ligand->CB1_Inactive Binds to orthosteric site Halogenated_Indole Halogenated Indole (Allosteric Modulator) Halogenated_Indole->CB1_Inactive Binds to allosteric site Halogenated_Indole->CB1_Active Modulates activity G_Protein G Protein CB1_Active->G_Protein Activates Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade Modulated_Response Modulated Cellular Response Signaling_Cascade->Modulated_Response

Caption: Conceptual diagram of allosteric modulation of the CB1 receptor by a halogenated indole.

Conclusion

The strategic halogenation of the indole nucleus is a powerful tool in medicinal chemistry for the development of novel therapeutic agents. The data presented in this guide demonstrate that the position and nature of the halogen substituent are critical determinants of biological activity, influencing potency and selectivity against various targets. By providing a clear comparison of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this guide serves as a valuable resource for researchers dedicated to advancing the field of drug discovery through the rational design of halogenated indoles. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable class of compounds.

References

A Comparative Analysis of 2-(3-Chloro-4-fluorophenyl)indole and Other NF-κB Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of 2-(3-Chloro-4-fluorophenyl)indole and its parent compound class, 2-arylindoles, against other well-characterized Nuclear Factor-kappa B (NF-κB) inhibitors. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

Introduction to NF-κB Inhibition

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer. This has made the NF-κB pathway a significant target for therapeutic intervention. This guide focuses on comparing a specific 2-arylindole, this compound, with established NF-κB inhibitors, providing a data-driven analysis of their potential efficacy.

Comparative Efficacy of NF-κB Inhibitors

The following table summarizes the available quantitative data for the 2-arylindole class and other prominent NF-κB inhibitors.

Inhibitor ClassSpecific CompoundTarget in NF-κB PathwayIC50 Value (NF-κB Inhibition)Cell Line/Assay
2-Arylindoles 2-PhenylindoleGeneral NF-κB Inhibition25.4 ± 2.1 μMRAW 264.7 macrophages (LPS-induced)
6′-MeO-naphthalen-2′-yl indoleGeneral NF-κB Inhibition0.6 ± 0.2 μMRAW 264.7 macrophages (LPS-induced)
IκBα Phosphorylation Inhibitor BAY 11-7082IκBα Phosphorylation~10 μMTumor cells (TNF-α-induced)
Sesquiterpene Lactone ParthenolideIκB Kinase (IKK) & HDAC1Varies by cell line and conditionsMultiple cell lines
Proteasome Inhibitor MG-13226S Proteasome~3 μMVarious cell lines

Mechanisms of Action and Signaling Pathways

The inhibitors discussed target different stages of the canonical NF-κB signaling pathway. A visual representation of this pathway and the points of inhibition is provided below.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_P p-IκBα IkB->IkB_P NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome 26S Proteasome IkB_Ub Ub-p-IκBα IkB_P->IkB_Ub Ubiquitination IkB_Ub->Proteasome Degradation DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Target Gene Transcription (e.g., IL-6, TNF-α) DNA->Genes BAY BAY 11-7082 BAY->IKK Inhibits Parthenolide Parthenolide Parthenolide->IKK Inhibits MG132 MG-132 MG132->Proteasome Inhibits Arylindoles 2-Arylindoles Arylindoles->NFkB_nuc Inhibits (Presumed)

Caption: Canonical NF-κB signaling pathway and points of inhibitor action.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are outlines of key experimental protocols used to assess NF-κB inhibition.

NF-κB Reporter Gene Assay

This assay is a common method to quantify the transcriptional activity of NF-κB.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or RAW 264.7) is cultured and transfected with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of an NF-κB response element.

  • Treatment: Cells are pre-treated with various concentrations of the inhibitor (e.g., 2-arylindole derivatives, BAY 11-7082) for a specified duration.

  • Stimulation: NF-κB activation is induced using a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Lysis and Reporter Assay: After stimulation, cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The reduction in reporter gene expression in the presence of the inhibitor, compared to the stimulated control, is used to determine the IC50 value.

Western Blot for IκBα Phosphorylation and Degradation

This technique is used to assess the upstream events in the NF-κB pathway.

  • Cell Culture and Treatment: Cells are treated with the inhibitor and stimulated as described above.

  • Protein Extraction: Whole-cell lysates are prepared at various time points after stimulation.

  • SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

  • Visualization and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the effect of the inhibitor on IκBα phosphorylation and degradation.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is employed to directly visualize the binding of NF-κB to its DNA consensus sequence.

  • Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with the inhibitor and stimulated.

  • Binding Reaction: The nuclear extracts are incubated with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding site.

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged (for fluorescent probes) to visualize the DNA-binding activity of NF-κB.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for comparing the efficacy of novel and established NF-κB inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_comparison Comparative Analysis cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo / In Vitro Model Validation A1 NF-κB Reporter Assay (e.g., Luciferase) B1 Determine IC50 values for This compound and other 2-arylindoles A1->B1 A2 Compare IC50 with known inhibitors (BAY 11-7082, Parthenolide, MG-132) B1->A2 C1 Western Blot for p-IκBα / IκBα A2->C1 C2 EMSA for NF-κB DNA Binding A2->C2 C3 qPCR for NF-κB Target Genes (e.g., IL-6, TNF-α) A2->C3 D1 Cell-based inflammation models (e.g., LPS-stimulated macrophages) C1->D1 C2->D1 C3->D1 D2 Animal models of inflammation or cancer D1->D2

Caption: A workflow for evaluating novel NF-κB inhibitors.

Conclusion

The 2-arylindole scaffold, from which this compound is derived, represents a promising class of NF-κB inhibitors. The parent compound, 2-phenylindole, demonstrates moderate inhibitory activity, and structural modifications have been shown to significantly enhance potency, as evidenced by the low micromolar IC50 of 6′-MeO-naphthalen-2′-yl indole[1][2][3].

When compared to established NF-κB inhibitors such as BAY 11-7082, Parthenolide, and MG-132, the more potent 2-arylindole derivatives exhibit comparable or superior in vitro efficacy. However, each of these inhibitors possesses a distinct mechanism of action, targeting different components of the NF-κB signaling cascade. This diversity in mechanism offers a range of therapeutic strategies for diseases driven by aberrant NF-κB activity.

Further investigation into the specific NF-κB inhibitory activity and mechanism of action of this compound is warranted to fully understand its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for such future research and aid in the selection of appropriate NF-κB inhibitors for specific research applications.

References

Unraveling Indole Synthesis: A Comparative Guide to Mechanistic Validation via Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. Understanding the intricate mechanisms of indole formation is paramount for reaction optimization, predicting regioselectivity, and designing novel synthetic routes. Isotopic labeling studies serve as a powerful and definitive tool to probe these reaction pathways, providing unequivocal evidence for bond formations and atomic rearrangements. This guide offers a comparative analysis of isotopic labeling studies applied to three distinct indole synthesis methodologies: the classical Fischer and Bischler-Möhlau syntheses, and a modern transition-metal-catalyzed approach. We provide a detailed look at the experimental protocols, present quantitative data in clear tabular format, and visualize the mechanistic implications with pathway and workflow diagrams.

Fischer Indole Synthesis: The Fate of the Nitrogen Atoms

The Fischer indole synthesis, a venerable method for indole ring construction, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. A key mechanistic question revolves around which of the two nitrogen atoms from the phenylhydrazine is incorporated into the final indole ring. Isotopic labeling with ¹⁵N has provided a definitive answer to this question.

Experimental Protocol: ¹⁵N-Labeling Study of the Fischer Indole Synthesis

This protocol is a representative procedure based on the seminal work in the field.

  • Synthesis of ¹⁵N-labeled Phenylhydrazine: Phenylhydrazine is synthesized with one of the nitrogen atoms enriched with the ¹⁵N isotope. For this study, the nitrogen atom directly attached to the phenyl ring (N1) is labeled.

  • Formation of the Phenylhydrazone: The ¹⁵N-labeled phenylhydrazine is condensed with a suitable ketone, for example, acetophenone, typically in a solvent like ethanol with a catalytic amount of acetic acid, to form the corresponding ¹⁵N-labeled phenylhydrazone.

  • Indolization: The purified ¹⁵N-labeled phenylhydrazone is subjected to cyclization conditions. This is commonly achieved by heating the hydrazone in the presence of a Brønsted or Lewis acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).

  • Isolation and Analysis: The resulting indole product is isolated and purified using standard techniques like column chromatography. The location and incorporation of the ¹⁵N label are then determined using mass spectrometry and/or ¹⁵N NMR spectroscopy. The ammonia byproduct can also be trapped and analyzed for the presence of the ¹⁵N label.

Quantitative Data Summary

Isotope UsedLabeled ReactantKey FindingAnalytical Method
¹⁵NPhenylhydrazine (at N1)The ¹⁵N label is found exclusively in the indole ring.Mass Spectrometry
¹⁵NPhenylhydrazine (at N2)The ¹⁵N label is found exclusively in the eliminated ammonia.Mass Spectrometry

Mechanistic Implication

The results of the ¹⁵N labeling study strongly support the accepted mechanism of the Fischer indole synthesis, which involves a[3][3]-sigmatropic rearrangement of the enehydrazine tautomer. This rearrangement is followed by the loss of ammonia, where the terminal nitrogen (N2) of the original phenylhydrazine is expelled.

Fischer_Indole_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products Phenylhydrazine Phenylhydrazine (¹⁵N at N1) Hydrazone ¹⁵N-Hydrazone Phenylhydrazine->Hydrazone Ketone Ketone Ketone->Hydrazone Enehydrazine ¹⁵N-Enehydrazine Hydrazone->Enehydrazine Tautomerization Rearranged [3,3] Rearranged Intermediate Enehydrazine->Rearranged [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearranged->Cyclized Cyclization Indole ¹⁵N-Indole Cyclized->Indole Elimination of NH₃ Ammonia Ammonia (¹⁴NH₃) Cyclized->Ammonia

Fischer Indole Synthesis Mechanism Pathway

Bischler-Möhlau Indole Synthesis: Tracing the Carbon Skeleton

The Bischler-Möhlau synthesis provides a route to 2-arylindoles from the reaction of an α-haloacetophenone with an excess of an aniline. The mechanism of this classical reaction has been a subject of debate, and isotopic labeling has been instrumental in clarifying the rearrangement of the carbon skeleton.

Experimental Protocol: ¹³C-Labeling Study of the Bischler-Möhlau Indole Synthesis

The following is a representative experimental workflow for a ¹³C-labeling study to probe the mechanism of the Bischler-Möhlau indole synthesis.

  • Synthesis of ¹³C-labeled α-bromoacetophenone: An α-bromoacetophenone analogue is synthesized with a ¹³C label at a specific position. For instance, the carbonyl carbon can be labeled to trace its fate during the reaction.

  • Reaction with Aniline: The ¹³C-labeled α-bromoacetophenone is then reacted with an excess of an aniline derivative under typical Bischler-Möhlau conditions, which often involve heating the reactants, sometimes in the presence of an aniline hydrobromide salt.

  • Product Isolation and Purification: The resulting 2-aryl-indole product is isolated from the reaction mixture and purified, for example, by column chromatography.

  • Spectroscopic Analysis: The position of the ¹³C label in the final indole product is determined using ¹³C NMR spectroscopy. This provides direct evidence of how the carbon skeleton of the α-bromoacetophenone is incorporated into the indole ring.

Quantitative Data Summary

A study utilizing a ¹³C label in the α-bromoacetophenone analogue provided crucial mechanistic insights.

Isotope UsedLabeled ReactantKey FindingAnalytical Method
¹³Cα-bromoacetophenone analogueThe ¹³C label is located at the C3 (methine) carbon of the 2-aryl-indole product.¹³C NMR Spectroscopy

Mechanistic Implication

The finding that the carbonyl carbon of the α-bromoacetophenone becomes the C3 carbon of the indole product supports a mechanism involving the initial formation of an α-arylamino ketone, followed by reaction with a second molecule of aniline to form an enediamine intermediate. Subsequent cyclization and aromatization lead to the final 2-aryl-indole. This rules out a more direct cyclization pathway where the carbonyl carbon would end up at a different position.

Bischler_Mohlau_Workflow Start Synthesis of ¹³C-labeled α-bromoacetophenone Reaction Reaction with excess aniline Start->Reaction Isolation Isolation and purification of the indole product Reaction->Isolation Analysis ¹³C NMR analysis to determine label position Isolation->Analysis Conclusion Mechanistic elucidation Analysis->Conclusion

Experimental Workflow for the Bischler-Möhlau ¹³C-Labeling Study

Transition-Metal-Catalyzed Indole Synthesis: A Modern Approach to Deuterium Labeling

Modern synthetic methods often employ transition-metal catalysts to achieve high efficiency and selectivity in indole synthesis. Isotopic labeling, particularly with deuterium, is a powerful tool to investigate the mechanisms of these complex catalytic cycles, including identifying the reversibility of C-H activation steps.

Experimental Protocol: Palladium-Catalyzed Deuteration of Indoles

The following protocol describes a palladium-catalyzed method for the selective deuteration of indoles, which serves as a model for mechanistic studies in transition-metal-catalyzed indole functionalization.[2][4]

  • Reaction Setup: In a reaction vessel, the indole substrate (0.4 mmol), Pd(OAc)₂ (10 mol %), and NaOAc (0.6 mmol) are combined.

  • Solvent Addition: A mixture of deuterated acetic acid (CD₃CO₂D, 1.2 mL) and 1,4-dioxane (3 mL) is added to the vessel.

  • Reaction Conditions: The reaction mixture is heated at 120 °C for 16 hours.

  • Workup and Analysis: After cooling, the reaction mixture is worked up and purified. The percentage of deuterium incorporation at various positions of the indole ring is determined by ¹H NMR spectroscopy.

Quantitative Data Summary: Palladium-Catalyzed Deuteration of Indoles

The following table summarizes the deuterium incorporation for a selection of indole derivatives under the conditions described above.[2][4]

Substrate% D at C2% D at C3
Indole8172
5-Methoxyindole8070
5-Fluoroindole7568

Mechanistic Implication

The significant deuterium incorporation at both the C2 and C3 positions of the indole ring provides strong evidence for a mechanism involving reversible C-H activation at these sites, mediated by the palladium catalyst. This type of study is crucial for understanding the regioselectivity of palladium-catalyzed C-H functionalization reactions of indoles and for the development of more advanced catalytic systems.

Pd_Catalyzed_Deuteration cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Indole_H Indole Coordination Coordination of Indole to Pd Indole_H->Coordination Pd_catalyst Pd(OAc)₂ Pd_catalyst->Coordination D_source CD₃CO₂D CH_Activation_C2 Reversible C-H Activation at C2 D_source->CH_Activation_C2 CH_Activation_C3 Reversible C-H Activation at C3 D_source->CH_Activation_C3 Coordination->CH_Activation_C2 Coordination->CH_Activation_C3 Reductive_Elimination Reductive Elimination CH_Activation_C2->Reductive_Elimination D incorporation CH_Activation_C3->Reductive_Elimination D incorporation Reductive_Elimination->Pd_catalyst Catalyst regeneration Indole_D2 C2-Deuterated Indole Reductive_Elimination->Indole_D2 Indole_D3 C3-Deuterated Indole Reductive_Elimination->Indole_D3

Logical Flow of Palladium-Catalyzed Indole Deuteration

Conclusion

Isotopic labeling studies are an indispensable tool for the validation of indole synthesis mechanisms. From confirming the fate of nitrogen atoms in the classical Fischer synthesis to tracing the carbon backbone in the Bischler-Möhlau reaction and elucidating the intricacies of C-H activation in modern palladium-catalyzed processes, these experiments provide foundational knowledge for chemists. The data and protocols presented in this guide offer a comparative framework for understanding how these powerful techniques are applied to unravel the complexities of indole synthesis, ultimately enabling the development of more efficient and selective synthetic methodologies.

References

A Comparative Guide to Green Chemistry Metrics in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Consequently, the development of efficient and environmentally benign methods for indole synthesis is a paramount objective for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various indole synthesis routes through the lens of green chemistry metrics, offering supporting experimental data and detailed protocols to inform the selection of more sustainable synthetic strategies.

Quantitative Comparison of Green Chemistry Metrics

The greenness of a chemical reaction can be quantified using several key metrics. This guide focuses on Atom Economy, E-Factor, and Process Mass Intensity (PMI) to evaluate and compare different indole synthesis methodologies. Atom Economy provides a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. The E-Factor and PMI offer more practical assessments of waste generation, with the E-Factor quantifying the mass of waste per unit of product and PMI representing the ratio of the total mass of inputs to the mass of the final product.

Synthesis RouteAtom Economy (%)E-FactorProcess Mass Intensity (PMI)Solvent(s)Catalyst/ReagentConditions
Classical Fischer ~85-95% (Varies with substrates)High (Often >10)HighToluene, Xylene, DMF, THFStrong Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂)High temperatures (up to 200 °C)[1]
Mechanochemical Fischer ~85-95% (Varies with substrates)1.8 - 4.5[1]LowSolvent-freeOxalic acid, DimethylureaBall-milling[1]
Larock ~60-80% (Varies with substrates)Moderate to HighModerate to HighDMF, DioxanePalladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Na₂CO₃), Ligands60-100 °C[2]
Hegedus ~70-90% (Varies with substrates)Moderate to HighModerate to HighAcetonitrile, THFPalladium(II) salts (e.g., PdCl₂)Stoichiometric Pd(II)
Nenitzescu ~60-75% (Varies with substrates)8.8 - 14.7Moderate to HighCyclopentyl methyl ether (CPME)Lewis acids (e.g., Zn(OTf)₂, Fe(OTf)₃, Mg(OTf)₂)Room Temperature

Logical Workflow for Green Indole Synthesis Selection

The selection of an appropriate indole synthesis method should be guided by a systematic evaluation of both the desired molecular complexity and the principles of green chemistry. The following workflow, represented as a DOT graph, illustrates a logical approach to this decision-making process.

G cluster_0 Initial Considerations cluster_1 Route Selection cluster_2 Green Metrics Evaluation cluster_3 Optimization & Final Selection start Define Target Indole Structure substituents Required Substitution Pattern start->substituents complexity Molecular Complexity substituents->complexity fischer Fischer Synthesis (Classic vs. Mechanochemical) complexity->fischer larock Larock Synthesis complexity->larock hegedus Hegedus Synthesis complexity->hegedus nenitzescu Nenitzescu Synthesis complexity->nenitzescu atom_economy Atom Economy fischer->atom_economy larock->atom_economy hegedus->atom_economy nenitzescu->atom_economy e_factor E-Factor atom_economy->e_factor pmi Process Mass Intensity (PMI) e_factor->pmi solvent_catalyst Solvent & Catalyst Choice pmi->solvent_catalyst optimization Optimize Conditions solvent_catalyst->optimization final_choice Select Greenest Route optimization->final_choice

Caption: A workflow for selecting a green indole synthesis route.

Experimental Protocols

Detailed methodologies for the key indole synthesis routes discussed are provided below.

Mechanochemical Fischer Indole Synthesis

This protocol is adapted from a study on an eco-friendly Fischer indolisation.[1]

Reaction Conditions: A mixture of the arylhydrazine (1 mmol), the carbonyl compound (1.1 mmol), oxalic acid (3.5 mmol), dimethylurea (1.5 mmol), and acetic acid (η = 0.1 μL mg⁻¹) are placed in a 15 mL ZrO₂ milling jar containing 20 milling balls (∅ = 3 mm, mtot = 6.5 g) of the same material. The jar is then subjected to ball-milling for a specified time (e.g., 100-400 minutes).[1]

Work-up and Purification: After the reaction, the solid mixture is typically dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a saturated solution of NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Larock Indole Synthesis

The following is a general protocol for the Larock indole synthesis.[2]

Reaction Conditions: In a reaction vessel, the o-bromoaniline (1.0 equiv), the alkyne (2.0 equiv), and a suitable base such as Cy₂NMe (2.5 equiv) are dissolved in a solvent like 1,4-dioxane (0.2 M).[2] A palladium catalyst, for example, Pd[P(tBu)₃]₂, is added, and the mixture is heated at a specific temperature (e.g., 60 °C) until the reaction is complete as monitored by TLC or other analytical methods.[2]

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent, filtered, and the solvent is removed in vacuo. The resulting residue is purified by flash chromatography to yield the desired indole.

Hegedus Indole Synthesis

This synthesis involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[3]

Reaction Conditions: The ortho-alkenyl aniline is dissolved in a suitable solvent such as acetonitrile. A stoichiometric amount of a palladium(II) salt, like palladium(II) chloride, is added to the solution. The reaction is typically stirred at room temperature or with gentle heating.

Work-up and Purification: After the reaction is complete, the palladium metal is filtered off. The filtrate is then concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a method for producing 5-hydroxyindole derivatives.[4]

Reaction Conditions: Benzoquinone is reacted with a β-aminocrotonic ester in a suitable solvent. The reaction can be catalyzed by Lewis acids. For instance, the reaction can be carried out in cyclopentyl methyl ether (CPME) at room temperature with a catalyst like Zn(OTf)₂.

Work-up and Purification: The work-up procedure typically involves quenching the reaction, followed by extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is then purified using chromatographic techniques.

References

The Larock Indole Synthesis: A Cost-Effectiveness Analysis of o-Bromoanilines versus o-Iodoanilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Larock indole synthesis is a powerful tool for the construction of the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals. The traditional protocol, developed by Richard C. Larock, utilizes ortho-iodoanilines as the starting material. However, in the pursuit of more economical and scalable processes, modifications have emerged that enable the use of the more readily available and cost-effective ortho-bromoanilines. This guide provides an objective comparison of these two starting materials in the context of the Larock synthesis, supported by quantitative data and detailed experimental protocols.

Executive Summary

The choice between o-bromoanilines and o-iodoanilines in the Larock indole synthesis presents a classic trade-off between reactivity and cost. While o-iodoanilines are generally more reactive, leading to milder reaction conditions and often higher yields under the original protocol, o-bromoanilines offer a significant cost advantage. This guide demonstrates that with appropriate modifications to the reaction conditions, specifically the use of specialized ligands, o-bromoanilines can be highly effective substrates, making them an attractive alternative for large-scale synthesis and process development where cost is a critical factor.

Cost-Effectiveness Analysis

A primary driver for considering o-bromoanilines in the Larock synthesis is their lower cost compared to their iodo-substituted counterparts. The following table provides a comparative analysis of the approximate cost of unsubstituted 2-bromoaniline and 2-iodoaniline from a major chemical supplier. To provide a standardized comparison, the cost is presented per mole.

Starting MaterialMolecular Weight ( g/mol )PurityPrice (USD/100g)Cost (USD/mole)
2-Bromoaniline172.0298%~$34.00~$19.76
2-Iodoaniline219.0298%~
82.40(for25g)>82.40 (for 25g) -> ~82.40(for25g)−>
329.60 (estimated for 100g)
~$150.48

Disclaimer: Prices are approximate and subject to change based on supplier, quantity, and market fluctuations. The price for 2-iodoaniline was extrapolated from a smaller quantity for comparison purposes.

As the data clearly indicates, 2-bromoaniline is substantially more cost-effective than 2-iodoaniline on a per-mole basis, representing a potential cost saving of over 85% on this starting material alone.

Performance Comparison: Experimental Data

The difference in reactivity between the C-Br and C-I bonds necessitates different catalytic systems to achieve optimal results. The following table summarizes typical reaction conditions and yields for the synthesis of 2,3-diphenylindole from the respective haloaniline and diphenylacetylene, a common benchmark reaction.

Parametero-Iodoaniline (Traditional Protocol)o-Bromoaniline (Modified Protocol)
Starting Material 2-Iodoaniline2-Bromoaniline
Alkyne DiphenylacetyleneDiphenylacetylene
Palladium Catalyst Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (5 mol%)
Ligand PPh₃ (10 mol%)1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf) or P(tBu)₃ (10-15 mol%)
Base K₂CO₃ or Na₂CO₃K₂CO₃ or Cs₂CO₃
Solvent DMF or NMPNMP or 1,4-Dioxane
Temperature 100 °C110-130 °C
Reaction Time 12-24 hours12-24 hours
Typical Yield Good to excellent (often >80%)Good (can exceed 80% with optimization)[1][2]

While the traditional Larock protocol with o-iodoaniline is effective with a simple phosphine ligand like PPh₃, the less reactive o-bromoaniline requires a more electron-rich and sterically bulky ligand, such as dtbpf or P(tBu)₃, to facilitate the initial oxidative addition step, which is often the rate-limiting step.[2] Although this adds the cost of a more specialized ligand, the overall cost savings from the starting material can still be significant.

Experimental Protocols

Below are representative experimental protocols for the synthesis of 2,3-diphenylindole using both o-iodoaniline and o-bromoaniline.

Protocol 1: Larock Synthesis of 2,3-Diphenylindole from 2-Iodoaniline (Traditional Conditions)
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline (1.0 mmol, 1.0 equiv), diphenylacetylene (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-diphenylindole.

Protocol 2: Larock Synthesis of 2,3-Diphenylindole from 2-Bromoaniline (Modified Conditions)
  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromoaniline (1.0 mmol, 1.0 equiv), diphenylacetylene (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) (0.075 mmol, 7.5 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous N-methyl-2-pyrrolidone (NMP) (5 mL).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with an organic solvent (e.g., toluene or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-diphenylindole.

Reaction Mechanism and Workflow

The Larock indole synthesis proceeds via a palladium-catalyzed cascade reaction. The general catalytic cycle and the decision-making workflow for choosing a starting material are illustrated below.

Larock_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Alkyne_Coord Alkyne Coordination PdII_Aryl->Alkyne_Coord PdII_Alkyne Aryl-Pd(II)-Alkyne Complex Alkyne_Coord->PdII_Alkyne Mig_Ins Migratory Insertion PdII_Alkyne->Mig_Ins Vinyl_Pd Vinyl-Pd(II) Intermediate Mig_Ins->Vinyl_Pd Intra_Amin Intramolecular Amination Vinyl_Pd->Intra_Amin Pd_Heterocycle Palladacycle Intermediate Intra_Amin->Pd_Heterocycle Red_Elim Reductive Elimination Pd_Heterocycle->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Indole Indole Product Red_Elim->Indole Haloaniline o-Haloaniline (X = Br, I) Haloaniline->OxAdd Alkyne Alkyne Alkyne->Alkyne_Coord

Caption: Catalytic cycle of the Larock indole synthesis.

Decision_Workflow Start Project Goal: Larock Indole Synthesis Cost_Constraint Is cost a primary constraint? Start->Cost_Constraint Use_Bromo Use o-Bromoaniline Cost_Constraint->Use_Bromo Yes Use_Iodo Use o-Iodoaniline Cost_Constraint->Use_Iodo No Optimize_Bromo Select appropriate bulky, electron-rich ligand (e.g., dtbpf, P(tBu)₃) and optimize temperature. Use_Bromo->Optimize_Bromo Standard_Protocol Use standard Larock protocol (e.g., with PPh₃). Use_Iodo->Standard_Protocol Proceed Proceed with Synthesis Optimize_Bromo->Proceed Standard_Protocol->Proceed

Caption: Decision workflow for starting material selection.

Conclusion

The choice between o-bromoanilines and o-iodoanilines for the Larock indole synthesis is a nuanced one that depends on the specific goals of the research or development project.

  • For small-scale laboratory synthesis, proof-of-concept studies, or when maximizing yield with minimal optimization is the primary goal, o-iodoanilines remain an excellent choice due to their higher reactivity and the simplicity of the original Larock protocol.

  • For larger-scale synthesis, process development, and in situations where cost-effectiveness is a major consideration, o-bromoanilines are a highly viable and economically advantageous alternative. The initial investment in optimizing the reaction with more specialized ligands is often offset by the significant savings in the cost of the starting material.

The development of robust methods for the utilization of o-bromoanilines has broadened the applicability of the Larock indole synthesis, making this powerful reaction more accessible for a wider range of applications in the pharmaceutical and chemical industries.

References

A Comparative Guide to the Synthesis of 2-(3-Chloro-4-fluorophenyl)indole: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-arylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 2-(3-Chloro-4-fluorophenyl)indole stands as a key intermediate in the development of various therapeutic agents, owing to the unique electronic properties imparted by its halogenated phenyl substituent. The reliable and reproducible synthesis of this molecule is therefore of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of common synthetic protocols for this compound, with a focus on their reproducibility, efficiency, and practical considerations for a research laboratory setting. We will delve into the mechanistic underpinnings of each method, present detailed experimental procedures, and offer a comparative analysis of their performance based on available data.

Overview of Synthetic Strategies

The synthesis of 2-arylindoles can be broadly approached through two strategies: construction of the indole ring system with the aryl substituent already in place, or direct arylation of a pre-formed indole core. This guide will focus on three prominent methods that exemplify these approaches:

  • Fischer Indole Synthesis: A classic and versatile method for indole ring formation.

  • Larock Indole Synthesis: A powerful palladium-catalyzed annulation for constructing substituted indoles.

  • Suzuki-Miyaura Coupling: A cornerstone of modern cross-coupling chemistry for direct C-H arylation.

Method 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole.[1]

Causality Behind Experimental Choices

The choice of acid catalyst is critical in the Fischer indole synthesis and can significantly impact the reaction yield and purity of the product. Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride and boron trifluoride, are commonly employed.[1] Polyphosphoric acid (PPA) is often a preferred choice as it can act as both a catalyst and a solvent, driving the reaction towards completion. The temperature of the reaction is another crucial parameter; sufficient heat is required to overcome the activation energy of the[2][2]-sigmatropic rearrangement.

Experimental Protocol: A Representative Procedure

Step 1: Hydrazone Formation

  • To a solution of (3-chloro-4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 2-chloroacetophenone (1.05 eq).

  • The mixture is stirred at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting hydrazine.

  • The resulting hydrazone can be isolated by filtration or used directly in the next step.

Step 2: Indolization

  • The crude or purified hydrazone is added to a pre-heated acidic medium, such as polyphosphoric acid (PPA), at a temperature ranging from 80 to 140 °C.

  • The reaction mixture is stirred at this temperature for 1-3 hours.

  • Upon completion, the reaction is quenched by pouring it onto ice-water, and the precipitated product is collected by filtration.

  • Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Hydrazine (3-Chloro-4-fluorophenyl)hydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst, RT) Hydrazine->Hydrazone_Formation Ketone 2-Chloroacetophenone Ketone->Hydrazone_Formation Indolization Indolization (PPA, 80-140 °C) Hydrazone_Formation->Indolization [3,3]-Sigmatropic Rearrangement Product This compound Indolization->Product Cyclization & NH3 Elimination

Caption: Workflow for the Fischer Indole Synthesis.

Method 2: The Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne.[4][5] This method offers a high degree of flexibility and is particularly useful for preparing polysubstituted indoles. The reaction mechanism involves oxidative addition of the o-haloaniline to a palladium(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to afford the indole product.[4]

Causality Behind Experimental Choices

The success of the Larock indole synthesis hinges on the careful selection of the palladium catalyst, ligands, base, and solvent. Palladium(II) acetate is a common precursor that is reduced in situ to the active palladium(0) catalyst. The choice of alkyne is also critical, with bulkier substituents often influencing the regioselectivity of the annulation.[6] The base, typically a carbonate or phosphate, is essential for the catalytic cycle to proceed.

Experimental Protocol: A Representative Procedure

A specific protocol for the synthesis of this compound using the Larock method is not explicitly detailed in the provided search results. However, a general procedure can be outlined based on established methodologies for 2,3-disubstituted indoles.[6][7]

Step 1: Reaction Setup

  • To a reaction vessel, add 2-bromo- or 2-iodoaniline (1.0 eq), (3-chloro-4-fluorophenyl)acetylene (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

Step 2: Reaction and Workup

  • A suitable degassed solvent, such as DMF or NMP, is added, and the reaction mixture is heated to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Larock_Indole_Synthesis cluster_start Starting Materials cluster_reaction Catalytic Cycle cluster_product Final Product Aniline o-Haloaniline Oxidative_Addition Oxidative Addition Aniline->Oxidative_Addition Alkyne (3-Chloro-4-fluorophenyl)acetylene Alkyne_Insertion Alkyne Insertion Alkyne->Alkyne_Insertion Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Oxidative_Addition->Alkyne_Insertion Cyclization Intramolecular Cyclization Alkyne_Insertion->Cyclization Reductive_Elimination Reductive Elimination Cyclization->Reductive_Elimination Reductive_Elimination->Catalyst Product This compound Reductive_Elimination->Product

Caption: Catalytic cycle of the Larock Indole Synthesis.

Method 3: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[8] For the synthesis of this compound, this would typically involve the coupling of an indole derivative functionalized at the 2-position with a (3-chloro-4-fluorophenyl)boronic acid, or a direct C-H arylation of the indole ring. A more recent and efficient approach involves a one-step synthesis from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation.[3][9]

Causality Behind Experimental Choices

The key to a successful Suzuki-Miyaura coupling lies in the choice of the palladium catalyst and ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[10] The base plays a crucial role in the transmetalation step, and the choice of solvent can significantly influence the reaction rate and yield. For the direct C-H arylation of indoles, an oxidant is also required.

Experimental Protocol: A Representative Procedure for C-H Arylation

The following protocol is based on the one-step synthesis of 2-arylindoles from indolines.[3][6]

Step 1: Reaction Setup

  • In a reaction tube, combine indoline (1.0 eq), (3-chloro-4-fluorophenyl)boronic acid (2.5 eq), Pd(OAc)₂ (10 mol%), and a ligand such as neocuproine (20 mol%).

  • Add a suitable solvent, such as 1,2-dichlorobenzene (1,2-DCB).

Step 2: Reaction and Purification

  • The reaction vessel is placed under an oxygen atmosphere and heated to 40-80 °C for 24-48 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled and purified directly by column chromatography on silica gel to afford the desired this compound.

Suzuki_Coupling cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Indoline Indoline Dehydrogenation Oxidative Dehydrogenation (Pd(OAc)₂, O₂) Indoline->Dehydrogenation Boronic_Acid (3-Chloro-4-fluorophenyl)boronic Acid Arylation C2-Selective Arylation Boronic_Acid->Arylation Dehydrogenation->Arylation Product This compound Arylation->Product

Caption: One-step synthesis of 2-arylindoles from indolines.

Comparative Analysis and Reproducibility

Parameter Fischer Indole Synthesis Larock Indole Synthesis Suzuki-Miyaura Coupling (from Indoline)
Starting Materials Phenylhydrazines, Ketones/Aldehydeso-Haloanilines, AlkynesIndolines, Arylboronic acids
Key Reagents Strong acid (e.g., PPA)Pd catalyst, Ligand, BasePd catalyst, Ligand, Oxidant (O₂)
Reaction Conditions High temperature (80-140 °C)Moderate to high temperature (100-120 °C)Mild temperature (40-80 °C)
Reported Yields Variable, often moderate to goodGenerally good to excellent[5]Good to excellent[3][6]
Substrate Scope BroadBroad, tolerates various functional groupsBroad, good functional group tolerance[9]
Reproducibility Challenges Harsh acidic conditions can lead to side products; PPA viscosity can be problematic on a larger scale.Catalyst deactivation; sensitivity to air and moisture.Requires careful control of oxidant; potential for over-oxidation or side reactions.
Advantages Inexpensive starting materials; well-established method.High convergency; access to polysubstituted indoles.Mild reaction conditions; one-step procedure from indolines is highly efficient.
Disadvantages Harsh conditions; may not be suitable for sensitive substrates.Requires synthesis of alkyne starting material; palladium catalysts can be expensive.Requires synthesis of boronic acid; potential for catalyst poisoning.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several reliable methods, each with its own set of advantages and disadvantages.

  • The Fischer Indole Synthesis remains a viable and cost-effective option, particularly for large-scale synthesis, provided that the potential for side reactions under harsh acidic conditions is carefully managed.

  • The Larock Indole Synthesis offers a highly versatile and convergent route, allowing for the introduction of diverse substituents on the indole core. Its main drawback lies in the need for potentially complex alkyne precursors and the cost of the palladium catalyst.

  • The Suzuki-Miyaura Coupling , especially the one-step protocol from indolines, represents a modern and efficient approach. Its mild reaction conditions and broad functional group tolerance make it an attractive option for library synthesis and late-stage functionalization in drug discovery programs.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale of synthesis, the availability of starting materials, and the tolerance of the substrate to different reaction conditions. As catalytic methods continue to evolve, it is anticipated that even more efficient and sustainable protocols for the synthesis of this compound and other valuable 2-arylindoles will emerge.

References

Safety Operating Guide

Proper Disposal Procedures for 2-(3-Chloro-4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe handling and disposal of 2-(3-Chloro-4-fluorophenyl)indole (CAS No: 1868-88-8). Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance. The primary disposal route for this compound is dictated by its classification as a halogenated organic chemical.

Immediate Safety and Handling

Before handling or preparing for disposal, it is crucial to be aware of the known hazards associated with this compound. This compound is classified as an irritant and may cause an allergic skin reaction and serious eye irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always refer to the glove manufacturer for specific chemical compatibility.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Summary of Chemical and Disposal Data

The following table summarizes the key identification and disposal parameters for this compound.

ParameterInformation
Chemical Name This compound
CAS Number 1868-88-8[2][3]
Molecular Formula C₁₄H₉ClFN[3][4]
Physical Form Crystals or powder
Primary Hazard Irritant, potential skin sensitizer[1]
Waste Category Halogenated Organic Waste [5][6]
Incompatible Wastes Non-halogenated solvents, strong acids/bases, heavy metals, strong oxidizers[6][7]
Final Disposal Method High-temperature incineration via a licensed hazardous waste facility[5][8]

Step-by-Step Disposal Protocol

Disposal of this compound and materials contaminated with it must be handled as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [9]

Experimental Workflow for Disposal

  • Waste Segregation:

    • Identify all waste streams containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weigh boats, absorbent pads).

    • This waste must be collected separately from non-halogenated organic waste.[5][6][7][9] Keeping halogenated and non-halogenated waste streams separate is crucial for proper disposal and can reduce disposal costs.[6][7]

  • Container Selection:

    • Use a designated, chemically compatible hazardous waste container with a secure, tight-fitting lid.[6][9]

    • The container must be in good condition and free of leaks or residues on the outside.

  • Waste Labeling:

    • Label the container with a "Hazardous Waste" tag before the first drop of waste is added.[6][9]

    • The label must clearly identify the contents. Use the full chemical name, "this compound," and do not use abbreviations or chemical formulas.[9]

    • If the waste is a mixture, list all components and their approximate percentages.[7]

  • Waste Accumulation:

    • Add the waste to the designated container inside a chemical fume hood to minimize inhalation exposure.

    • This includes any solvents (which must also be treated as halogenated waste) used to rinse glassware that contained the compound.

    • Keep the waste container closed at all times except when actively adding waste.[6][7][9]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the container is stored in secondary containment to prevent spills.[6]

    • Store it away from incompatible materials such as acids, bases, and oxidizing agents.[9]

  • Final Disposal:

    • Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department.

    • EHS will arrange for the collection and transport of the waste to a licensed facility for proper disposal, typically via incineration.[5]

Spill Cleanup Procedure

In the event of a small spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to the spill area.

  • Wear PPE: Don all required personal protective equipment before cleanup.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All materials used for cleanup (pads, gloves, etc.) must be placed in the sealed hazardous waste container.[6][9]

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste for EHS pickup.[6]

Disposal Decision Pathway

G cluster_classification Step 1: Classification & Segregation cluster_containment Step 2: Containment & Labeling cluster_handling Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal start Generate Waste: This compound or Contaminated Material q_halogen Is the compound halogenated? start->q_halogen ans_yes Yes (Contains Cl and F) q_halogen->ans_yes   container Select a designated 'Halogenated Organic Waste' container. ans_yes->container labeling Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Date container->labeling accumulate Add waste to container in a fume hood. Keep container closed. labeling->accumulate storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment. accumulate->storage ehs Contact Environmental Health & Safety (EHS) for pickup. storage->ehs incineration Final Disposal Route: Regulated High-Temperature Incineration ehs->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(3-Chloro-4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling, storage, and disposal of 2-(3-Chloro-4-fluorophenyl)indole. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation. The selection and proper use of appropriate Personal Protective Equipment (PPE) are the first line of defense against exposure.

Recommended Personal Protective Equipment

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.

Protection TypeRecommended EquipmentSpecifications & Considerations
Eye and Face Protection Chemical safety goggles or a full-face shieldMust be worn at all times in the handling area to protect against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber) and a lab coatNitrile gloves are suitable for incidental contact, but for prolonged handling, Butyl rubber gloves are recommended due to their higher resistance to halogenated aromatic compounds. Always inspect gloves for integrity before use. A lab coat should be worn to protect clothing and skin.
Respiratory Protection NIOSH-approved air-purifying respirator with a combination of organic vapor and P100 particulate filter cartridgesRequired when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosolization. The P100 filter will protect against the fine powder, and the organic vapor cartridge is recommended as a precaution against any potential vapors.
Foot Protection Closed-toe shoesMandatory in all laboratory environments where chemicals are handled.
PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE based on the identified hazards of this compound.

PPE_Selection_Workflow cluster_Hazards Identified Hazards cluster_PPE Required Personal Protective Equipment H315 Skin Irritation Gloves Chemical-Resistant Gloves (Nitrile or Butyl Rubber) H315->Gloves Requires LabCoat Lab Coat H315->LabCoat Requires Footwear Closed-Toe Shoes H319 Serious Eye Irritation EyeProtection Safety Goggles or Face Shield H319->EyeProtection Requires H335 Respiratory Irritation Respirator Air-Purifying Respirator (Organic Vapor + P100) H335->Respirator Requires

Caption: Logical relationship between chemical hazards and required PPE.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.

  • Preparation:

    • Designate a specific handling area, preferably within a certified chemical fume hood.

    • Ensure the work area is clean and free of clutter.

    • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Inspect all PPE for damage or defects before use.

    • Prepare and clearly label all necessary equipment (e.g., glassware, spatulas) and waste containers.

  • Handling and Use:

    • Don all required PPE as specified in the table above.

    • Perform all manipulations of the solid compound, including weighing and transferring, within the chemical fume hood to control dust and potential vapors.

    • Use appropriate tools (e.g., chemical-resistant spatulas) to handle the material. Avoid creating dust.

    • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Spill Response Plan

In the event of a spill, a prompt and well-rehearsed response is crucial.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is large or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

    • If a small, manageable spill occurs, and you are trained and equipped to handle it, proceed with the following steps.

  • Spill Cleanup (for a small, solid spill):

    • Ensure you are wearing the appropriate PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

    • Carefully sweep the absorbent material and the spilled chemical into a designated, labeled hazardous waste container. Do not use a brush that will generate dust. A dustpan and a soft, non-sparking scraper are recommended.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials in the hazardous waste container.

    • Properly dispose of all contaminated materials, including gloves and any disposable PPE.

Disposal Plan

Proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be collected as hazardous waste.

    • This compound is a halogenated aromatic compound, and as such, its waste should be segregated into a designated "halogenated organic waste" stream. Do not mix with non-halogenated waste.

  • Containerization and Labeling:

    • Use a robust, leak-proof container for all hazardous waste.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

  • Disposal Procedure:

    • Store the sealed hazardous waste container in a designated and secure waste accumulation area.

    • Arrange for the collection and disposal of the hazardous waste through your institution's approved hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-4-fluorophenyl)indole
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-4-fluorophenyl)indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.